FAM-CSKtide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C99H125N17O23 |
|---|---|
Molecular Weight |
1921.1 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C99H125N17O23/c1-3-57(2)85(97(136)115-79(52-61-31-34-63(117)35-32-61)96(135)114-78(51-60-25-11-6-12-26-60)95(134)113-77(50-59-23-9-5-10-24-59)94(133)112-76(88(127)106-56-82(104)120)49-58-21-7-4-8-22-58)116-93(132)75(42-44-84(123)124)111-92(131)74(41-43-83(121)122)110-91(130)73(30-15-19-47-102)109-90(129)72(29-14-18-46-101)108-89(128)71(28-13-17-45-100)107-87(126)70(103)27-16-20-48-105-86(125)62-33-38-67-66(53-62)98(137)139-99(67)68-39-36-64(118)54-80(68)138-81-55-65(119)37-40-69(81)99/h4-12,21-26,31-40,53-55,57,70-79,85,117-119H,3,13-20,27-30,41-52,56,100-103H2,1-2H3,(H2,104,120)(H,105,125)(H,106,127)(H,107,126)(H,108,128)(H,109,129)(H,110,130)(H,111,131)(H,112,133)(H,113,134)(H,114,135)(H,115,136)(H,116,132)(H,121,122)(H,123,124)/t57-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,85-/m0/s1 |
InChI Key |
STKBRLQSXYLMQY-FYRVVHPZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)N |
Origin of Product |
United States |
Foundational & Exploratory
FAM-CSKtide in Kinase Assays: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein kinases, enzymes that catalyze the phosphorylation of specific substrates, is fundamental to understanding cellular signaling and identifying therapeutic targets for a multitude of diseases, including cancer and inflammatory disorders. A variety of in vitro kinase assays have been developed to elucidate kinase function and to screen for potential inhibitors. Among these, fluorescence-based assays offer a sensitive, non-radioactive, and high-throughput alternative. This technical guide provides an in-depth exploration of the mechanism of action of FAM-CSKtide in kinase assays, focusing on its application in fluorescence polarization-based methodologies.
Core Mechanism of Action: Fluorescence Polarization
The this compound kinase assay is primarily based on the principle of fluorescence polarization (FP). This technique measures the change in the rotational speed of a fluorescent molecule in solution.
-
Unphosphorylated State: In its initial state, the this compound, a peptide substrate labeled with fluorescein (FAM), is small and tumbles rapidly in solution. When excited with plane-polarized light, the emitted light is largely depolarized due to this rapid rotation. This results in a low fluorescence polarization signal.
-
Kinase Activity: In the presence of an active kinase, such as C-terminal Src Kinase (Csk), and ATP, the tyrosine residue within the CSKtide sequence is phosphorylated.
-
Antibody Binding: A key component of the assay is an antibody that specifically recognizes and binds to the phosphorylated tyrosine residue on the CSKtide.
-
Phosphorylated State: The binding of this large antibody to the now-phosphorylated this compound dramatically increases the molecular weight of the fluorescent complex. This larger complex tumbles much more slowly in solution. When excited with plane-polarized light, the emitted light remains highly polarized. This leads to a high fluorescence polarization signal.
The magnitude of the increase in fluorescence polarization is directly proportional to the amount of phosphorylated this compound, and therefore, is a direct measure of the kinase's enzymatic activity.
Mechanism of the this compound FP kinase assay.
This compound Substrate Profile
The this compound peptide has the sequence {5-FAM}-KKKKEEIYFFFG-NH2. It serves as a substrate for a number of tyrosine kinases, with a primary application in assays for C-terminal Src Kinase (Csk).[1][2] In addition to Csk, this compound has been reported to be a substrate for other tyrosine kinases, including:
-
Axl
-
cKit
-
ERBB4
-
Fes
-
Flt3
-
IGF-1R
-
MET
-
MUSK
-
PYK2
-
Ret
-
TIE2
-
TrkA
-
VEGF-R1
-
VEGF-R2[2]
Csk Signaling Pathway
C-terminal Src kinase (Csk) is a non-receptor tyrosine kinase that plays a crucial role as a negative regulator of the Src family of kinases (SFKs).[1][3] SFKs are involved in a wide array of cellular processes, including cell growth, differentiation, migration, and immune responses.[3] The aberrant activation of SFKs is often associated with cancer.
Csk functions by phosphorylating a conserved tyrosine residue at the C-terminus of SFKs. This phosphorylation event induces a conformational change in the SFK, leading to its inactivation. This regulatory mechanism is essential for maintaining cellular homeostasis and preventing uncontrolled cell proliferation.
Csk signaling pathway.
Experimental Protocols
While specific, optimized protocols will vary depending on the kinase and instrumentation, the following provides a general methodology for a this compound fluorescence polarization kinase assay.
Materials:
-
This compound peptide
-
Recombinant kinase (e.g., Csk)
-
Anti-phosphotyrosine antibody
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
Kinase inhibitors (for IC50 determination)
-
384-well, low-volume, black microplates
-
Fluorescence polarization plate reader
Experimental Workflow:
Experimental workflow for an FP kinase assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of this compound, kinase, anti-phosphotyrosine antibody, and ATP in an appropriate buffer.
-
For inhibitor studies, prepare a serial dilution of the test compounds.
-
-
Assay Setup (for IC50 determination):
-
Add the kinase inhibitor or vehicle (e.g., DMSO) to the wells of a 384-well plate.
-
Add the kinase solution to all wells and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of this compound and ATP to each well. The final concentrations will need to be optimized, but representative concentrations might be:
-
This compound: 10-100 nM
-
ATP: 1-100 µM (ideally at the Km for the specific kinase)
-
Kinase: Concentration to achieve ~10-30% substrate turnover in the linear range of the reaction.
-
-
Incubate the reaction at room temperature for a set time (e.g., 60-120 minutes), ensuring the reaction is in the linear phase.
-
-
Detection:
-
Stop the kinase reaction by adding a solution containing EDTA (to chelate Mg²⁺) and the anti-phosphotyrosine antibody.
-
Incubate for a sufficient time (e.g., 30-60 minutes) to allow for antibody-phosphopeptide binding to reach equilibrium.
-
-
Measurement:
-
Read the fluorescence polarization on a suitable plate reader.
-
Data Presentation and Analysis
Quantitative data from this compound kinase assays are crucial for determining enzyme kinetics and inhibitor potency. While specific Km and IC50 values for this compound are not widely available in public literature, the following tables illustrate how such data would be presented.
Table 1: Representative Michaelis-Menten Kinetics for this compound
| Kinase | Km (µM) | Vmax (RFU/min) |
| Csk | Value | Value |
| Src | Value | Value |
| Axl | Value | Value |
Note: The values in this table are placeholders and would be determined experimentally.
Table 2: IC50 Values of Known Kinase Inhibitors Determined Using the this compound Assay
| Inhibitor | Target Kinase | IC50 (nM) |
| Dasatinib | Csk | Value |
| Staurosporine | Csk | Value |
| Sunitinib | VEGF-R2 | Value |
Note: The values in this table are placeholders and would be determined experimentally.
Data Analysis for IC50 Determination:
The fluorescence polarization data is typically converted to percent inhibition relative to control wells (no inhibitor). The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The this compound peptide, in conjunction with fluorescence polarization technology, provides a robust and sensitive platform for the study of Csk and other tyrosine kinases. This homogenous, non-radioactive assay format is well-suited for high-throughput screening of kinase inhibitors. A thorough understanding of the underlying mechanism of action and careful optimization of experimental parameters are essential for generating high-quality, reproducible data. While specific kinetic parameters for this compound are not readily found in the literature, the methodologies described in this guide provide a solid foundation for researchers to establish and validate this assay in their own laboratories for kinase characterization and drug discovery efforts.
References
An In-Depth Technical Guide to the Substrate Specificity of FAM-CSKtide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FAM-CSKtide is a fluorescently-labeled peptide substrate widely utilized in kinase activity assays. Its design is based on the optimal recognition sequence for C-terminal Src Kinase (Csk), a key negative regulator of the Src family of tyrosine kinases (SFKs). The peptide is labeled with a 5-carboxyfluorescein (FAM) moiety, enabling the use of fluorescence-based detection methods such as fluorescence polarization (FP) to monitor kinase activity in real-time. Understanding the substrate specificity of this compound is paramount for the accurate interpretation of assay results and for its effective application in high-throughput screening (HTS) and drug discovery programs targeting a range of tyrosine kinases. This guide provides a comprehensive overview of this compound's specificity, detailed experimental protocols for its use, and a visual representation of the signaling pathways of its primary and secondary kinase targets.
This compound: Sequence and Properties
The amino acid sequence of CSKtide is KKKKEEIYFFFG-NH2[1][2]. The FAM label is typically attached to the N-terminal lysine residue. This sequence incorporates key features for recognition by Csk and other tyrosine kinases, most notably the tyrosine (Y) residue that serves as the phosphorylation site.
Substrate Specificity of this compound
While originally designed as a substrate for Csk, this compound has been demonstrated to be a substrate for a broader range of tyrosine kinases. This cross-reactivity is a critical consideration when designing and interpreting kinase assays. The table below summarizes the known kinase targets of this compound.
| Kinase Target | Family | Primary Function |
| Csk | Csk Family | Negative regulation of Src family kinases |
| Axl | TAM Receptor Tyrosine Kinase | Cell survival, proliferation, and migration |
| c-Kit | Receptor Tyrosine Kinase | Hematopoiesis, melanogenesis, and gametogenesis |
| ERBB4 (HER4) | EGF Receptor Family | Cell proliferation, differentiation, and migration |
| Fes | Non-receptor Tyrosine Kinase | Myeloid differentiation and cytokine signaling |
| Flt3 | Receptor Tyrosine Kinase | Hematopoietic stem and progenitor cell development |
| IGF-1R | Insulin Receptor Family | Cell growth, proliferation, and survival |
| MET | Receptor Tyrosine Kinase | Embryonic development, wound healing, and cancer |
| MUSK | Receptor Tyrosine Kinase | Neuromuscular junction formation |
| PYK2 | FAK Family | Regulation of ion channels and MAP kinase activation[3] |
| Ret | Receptor Tyrosine Kinase | Neural crest development and kidney morphogenesis |
| TIE2 | Receptor Tyrosine Kinase | Angiogenesis and vascular stability |
| TrkA | Neurotrophin Receptor Family | Neuronal survival and differentiation |
| VEGF-R1 | VEGF Receptor Family | Angiogenesis and vascular development |
| VEGF-R2 | VEGF Receptor Family | Angiogenesis and vascular permeability |
Experimental Protocols
General Principle of the Fluorescence Polarization (FP) Kinase Assay
The FP-based kinase assay is a homogeneous method that measures the change in the rotational speed of the fluorescently labeled this compound upon phosphorylation.
-
Initial State: In solution, the relatively small this compound rotates rapidly, resulting in a low fluorescence polarization value when excited with polarized light.
-
Kinase Reaction: In the presence of a kinase and ATP, the tyrosine residue on this compound is phosphorylated.
-
Binding to Antibody: A phosphotyrosine-specific antibody is introduced into the reaction. This antibody binds to the newly phosphorylated this compound.
-
Final State: The resulting antibody-peptide complex is significantly larger than the free peptide. This increased molecular volume slows down the rotational speed of the FAM moiety, leading to a measurable increase in the fluorescence polarization value.
The magnitude of the change in fluorescence polarization is directly proportional to the amount of phosphorylated substrate and thus to the kinase activity.
Experimental Workflow for a Tyrosine Kinase Assay using this compound
The following is a generalized protocol for a tyrosine kinase assay in a 384-well plate format. This protocol should be optimized for each specific kinase and experimental setup.
Caption: General workflow for a fluorescence polarization-based kinase assay.
Detailed Methodologies
1. Reagent Preparation:
-
Kinase Buffer: A typical kinase buffer may contain 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The optimal buffer composition may vary depending on the specific kinase.
-
This compound Substrate: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and dilute to the desired working concentration in kinase buffer. The final concentration in the assay will typically be in the low micromolar range and should be empirically determined around the Km value for the specific kinase.
-
ATP Solution: Prepare a stock solution of ATP in water and dilute to the desired working concentration in kinase buffer. The final concentration should be at or near the Km for ATP for the specific kinase to ensure accurate kinetic measurements.
-
Kinase Stock: Dilute the kinase to the desired working concentration in kinase buffer immediately before use. The optimal kinase concentration should be determined by titration to ensure the reaction proceeds within the linear range.
-
Stop Solution/Detection Mix: This solution contains a chelating agent (e.g., EDTA) to stop the kinase reaction by sequestering Mg²⁺ ions, and the phosphotyrosine-specific antibody. The antibody concentration should be optimized to provide a sufficient assay window.
2. Assay Procedure (384-well plate):
-
Add 5 µL of kinase buffer to all wells.
-
Add 2.5 µL of test compound (dissolved in DMSO) or DMSO vehicle to the appropriate wells.
-
Add 2.5 µL of diluted kinase to all wells except the negative control wells (add 2.5 µL of kinase buffer instead).
-
Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 10 µL of a pre-mixed solution containing this compound and ATP.
-
Incubate the plate at the optimal reaction temperature (e.g., 30°C) for the desired reaction time (e.g., 60 minutes). The reaction time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).
-
Stop the reaction by adding 10 µL of the Stop Solution/Detection Mix.
-
Incubate the plate for at least 30 minutes at room temperature to allow for the antibody-phosphopeptide binding to reach equilibrium.
-
Read the fluorescence polarization on a suitable plate reader.
3. Data Analysis:
-
The raw fluorescence polarization data is typically converted to millipolarization units (mP).
-
The activity of the kinase in the presence of a test compound is calculated as a percentage of the activity of the vehicle control.
-
For inhibitor studies, IC₅₀ values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Diagrams
The following diagrams illustrate the canonical signaling pathways for some of the key kinases that utilize this compound as a substrate.
Csk Signaling Pathway
Caption: Csk negatively regulates Src family kinases.
Axl Signaling Pathway
Caption: Axl signaling promotes cell survival.
c-Kit Signaling Pathway
Caption: c-Kit signaling activates the MAPK/ERK pathway.
MET Signaling Pathway
References
FAM-CSKtide for Studying Tyrosine Kinase Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of FAM-CSKtide, a fluorescently labeled peptide substrate, for the characterization of tyrosine kinase activity. It is designed to furnish researchers, scientists, and drug development professionals with the essential theoretical and practical knowledge to employ this tool in kinase function studies and inhibitor screening.
Introduction to this compound and Tyrosine Kinase Assays
Protein tyrosine kinases (PTKs) are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is frequently implicated in diseases such as cancer, making them prime targets for therapeutic intervention. The study of PTK activity and the screening for their inhibitors are therefore fundamental aspects of biomedical research and drug discovery.
This compound is a valuable tool in this endeavor. It is a synthetic peptide containing a tyrosine residue that can be phosphorylated by PTKs. The peptide is labeled with 5-carboxyfluorescein (FAM), a fluorescent dye with excitation and emission maxima of approximately 494 nm and 521 nm, respectively. This fluorescent labeling allows for the continuous monitoring of kinase activity in a non-radioactive manner. A commonly used generic peptide substrate for tyrosine kinases that is commercially available with a 5-FAM label has the sequence KVEKIGEGTYGVVYK . While specific data for a product explicitly named "this compound" is not widely published, the principles and applications outlined in this guide are based on the use of such well-characterized fluorescent peptide substrates.
Fluorescence Polarization (FP) is a common detection method used with FAM-labeled peptide substrates. FP is based on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. Upon phosphorylation by a kinase and subsequent binding to a larger molecule, such as an anti-phosphotyrosine antibody, the rotational motion of the fluorescent peptide is significantly slowed. This results in a higher degree of polarization of the emitted light. The change in fluorescence polarization is directly proportional to the amount of phosphorylated peptide, thus providing a measure of kinase activity.
Quantitative Data Presentation
The following tables summarize representative quantitative data obtained from studies utilizing fluorescent peptide substrates for tyrosine kinase assays.
Table 1: Kinetic Parameters of a Tyrosine Kinase with a Peptide Substrate
This table presents kinetic parameters for the phosphorylation of a peptide substrate by a tyrosine kinase. The data is derived from a study on pp60c-src kinase activity using the peptide substrate angiotensin I. While not FAM-labeled, this data provides a representative example of the kinetic constants that can be determined.
| Parameter | Value | Kinase | Peptide Substrate | Reference |
| Km for ATP | 16 ± 3 µM | pp60c-src | Angiotensin I | [1] |
| Km for Peptide | 6.8 ± 2.6 mM | pp60c-src | Angiotensin I | [1] |
| Vmax | 7-15 fold higher than fibroblast pp60c-src | pp60c-src (Neuroblastoma) | Angiotensin I | [1] |
Table 2: IC50 Values of Tyrosine Kinase Inhibitors Determined Using Fluorescent Kinase Assays
This table provides a compilation of half-maximal inhibitory concentration (IC50) values for several well-known tyrosine kinase inhibitors against c-Src. These values were determined using various in vitro kinase assays, many of which employ principles similar to those of fluorescent peptide-based assays.
| Inhibitor | IC50 (nM) | Target Kinase | Assay Type | Reference(s) |
| Dasatinib | <1 | c-Src | Cell-free assay | [2] |
| Bosutinib | 1.2 | c-Src | Cell-free assay | [3][4][5] |
| Saracatinib (AZD0530) | 2.7 | c-Src | Cell-free assay | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound for the study of tyrosine kinase function.
Tyrosine Kinase Activity Assay Using Fluorescence Polarization
This protocol describes a method to measure the enzymatic activity of a tyrosine kinase using a FAM-labeled peptide substrate and a fluorescence polarization readout.[8]
Materials:
-
Tyrosine Kinase (e.g., recombinant c-Src)
-
This compound (or a similar FAM-labeled tyrosine kinase substrate peptide)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Anti-phosphotyrosine Antibody (e.g., PY54)
-
Stop Solution (e.g., 100 mM EDTA)
-
384-well black, low-volume microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the tyrosine kinase in kinase assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a stock solution of this compound in kinase assay buffer. The final concentration in the assay should be at or below the Km for the kinase.
-
Prepare a stock solution of ATP in kinase assay buffer. The final concentration should be at or near the Km for the kinase.
-
Prepare a stock solution of the anti-phosphotyrosine antibody in kinase assay buffer. The optimal concentration needs to be determined to maximize the assay window.
-
-
Set up the Kinase Reaction:
-
In a 384-well plate, add the following to each well:
-
Kinase Assay Buffer
-
Tyrosine Kinase solution
-
This compound solution
-
-
Mix gently and incubate at the optimal temperature for the kinase (e.g., 30°C) for 5-10 minutes to allow for temperature equilibration.
-
-
Initiate the Reaction:
-
Add the ATP solution to each well to start the kinase reaction.
-
Incubate the plate at the optimal temperature for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
Stop the Reaction and Add Antibody:
-
Add Stop Solution to each well to terminate the kinase reaction.
-
Add the anti-phosphotyrosine antibody solution to each well.
-
Incubate at room temperature for at least 30 minutes to allow for the binding of the antibody to the phosphorylated peptide.
-
-
Measure Fluorescence Polarization:
-
Read the plate on a plate reader equipped with appropriate filters for FAM fluorescence (Excitation: ~485 nm, Emission: ~535 nm) and polarization capabilities.
-
Calculate the change in millipolarization units (mP) between reactions with and without kinase activity.
-
Determination of Inhibitor IC50 Values
This protocol outlines the procedure for determining the potency of a tyrosine kinase inhibitor by measuring its effect on kinase activity in a competitive assay format.[9]
Materials:
-
All materials from the Tyrosine Kinase Activity Assay protocol.
-
Tyrosine Kinase Inhibitor of interest (e.g., Dasatinib, Bosutinib, Saracatinib)
-
DMSO (for dissolving inhibitors)
Procedure:
-
Prepare Inhibitor Dilutions:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Perform a serial dilution of the inhibitor stock solution in kinase assay buffer to create a range of concentrations to be tested. Ensure the final DMSO concentration in the assay is constant and low (typically ≤1%) to avoid effects on enzyme activity.
-
-
Set up the Assay:
-
In a 384-well plate, add the following to each well:
-
Kinase Assay Buffer
-
Tyrosine Kinase solution
-
Inhibitor solution at various concentrations (or DMSO for control wells).
-
-
Mix gently and pre-incubate the kinase with the inhibitor for a set period (e.g., 15-30 minutes) at room temperature.
-
-
Initiate and Run the Kinase Reaction:
-
Add a mixture of this compound and ATP to each well to start the reaction.
-
Incubate and stop the reaction as described in the Tyrosine Kinase Activity Assay protocol.
-
-
Antibody Addition and Measurement:
-
Add the anti-phosphotyrosine antibody and incubate as previously described.
-
Measure the fluorescence polarization.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway involving the non-receptor tyrosine kinase, c-Src. Activation of c-Src by upstream signals, such as growth factor receptors or integrins, leads to the phosphorylation of downstream substrates, initiating signaling cascades that regulate cellular processes like proliferation, survival, and migration.
Caption: Simplified c-Src signaling pathway.
Experimental Workflow Diagram
This diagram outlines the key steps in a fluorescence polarization-based tyrosine kinase assay using this compound.
Caption: Workflow for a fluorescence polarization kinase assay.
Logical Relationship Diagram
This diagram illustrates the principle of the fluorescence polarization assay. The phosphorylation of the small, rapidly tumbling this compound by a tyrosine kinase allows it to be bound by a large anti-phosphotyrosine antibody, resulting in a larger complex with slower rotation and consequently, an increase in fluorescence polarization.
Caption: Principle of fluorescence polarization kinase assay.
References
- 1. Vmax. activation of pp60c-src tyrosine kinase from neuroblastoma neuro-2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A homogeneous, fluorescence polarization assay for src-family tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Fluorescent Kinase Substrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of fluorescent kinase substrates, crucial tools in modern drug discovery and cell biology research. From the fundamental principles of kinase assays to detailed experimental protocols and data analysis, this document serves as a core resource for professionals in the field. The guide emphasizes practical application, featuring structured data tables for easy comparison of key quantitative metrics and detailed methodologies for the synthesis and utilization of these powerful molecular probes.
Introduction to Kinase Biology and the Need for Fluorescent Substrates
Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins, a fundamental mechanism for regulating a vast array of cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making kinases a major class of therapeutic targets.[2]
Traditionally, kinase activity has been assessed using radiometric assays, which, while sensitive, pose safety and disposal challenges.[3][4] The advent of fluorescent kinase substrates has revolutionized the field by offering a safer, more efficient, and often more sensitive alternative.[4][5] These substrates are typically synthetic peptides derived from known kinase phosphorylation sites, modified to include fluorescent reporters.[3][6] The phosphorylation event is detected as a change in the fluorescence properties of the substrate, enabling real-time, high-throughput screening of kinase inhibitors and detailed kinetic studies.[4]
Core Principles of Fluorescent Kinase Assays
Several distinct technologies have been developed to leverage fluorescent substrates for kinase activity measurement. The most prominent among these are Fluorescence Resonance Energy Transfer (FRET), Immobilized Metal Affinity-based Fluorescence Polarization (IMAP), and the Z'-LYTE™ assay.
Fluorescence Resonance Energy Transfer (FRET)-Based Assays
FRET-based assays utilize a peptide substrate labeled with two different fluorophores: a donor and an acceptor.[7] When the donor fluorophore is excited, it can transfer energy to the acceptor fluorophore if they are in close proximity, resulting in acceptor emission.[7] Kinase-mediated phosphorylation can induce a conformational change in the peptide or make it susceptible to a subsequent enzymatic cleavage, altering the distance between the donor and acceptor and thus changing the FRET efficiency.[7][8] This change in the ratio of donor to acceptor emission is directly proportional to kinase activity.[7]
Immobilized Metal Affinity-based Fluorescence Polarization (IMAP) Assays
IMAP assays are based on the high-affinity interaction between phosphate groups and trivalent metal-containing nanoparticles.[9] In this homogeneous assay format, a fluorescently labeled peptide substrate is used.[9] Upon phosphorylation by the kinase, the substrate binds to the large nanoparticles, which significantly slows its rotational speed in solution.[9] This change in rotational speed is detected as an increase in fluorescence polarization, providing a direct measure of kinase activity.[9]
Z'-LYTE™ Assays
The Z'-LYTE™ assay is a FRET-based method that employs a coupled-enzyme format.[7][8] It utilizes a synthetic peptide substrate with a FRET pair (coumarin and fluorescein) that is a substrate for both a kinase and a specific protease.[8] Phosphorylation of the peptide by the kinase protects it from cleavage by the protease.[7][8] In the presence of an active kinase, the peptide remains intact, and FRET is maintained.[8] Conversely, if the kinase is inhibited, the non-phosphorylated peptide is cleaved by the protease, disrupting FRET.[8] The ratio of donor to acceptor emission is used to calculate the extent of phosphorylation.[7]
Quantitative Data for Fluorescent Kinase Assays
The following tables summarize key quantitative data for various fluorescent kinase assays, providing a basis for assay development and comparison.
Table 1: Michaelis-Menten Constants (Km) and Maximum Velocity (Vmax) for Selected Fluorescent Kinase Substrates
| Kinase | Fluorescent Substrate | Km (µM) | Vmax (µM/min) | Assay Technology |
| EGFR | AQT0099 Sox-based substrate | 79 ± 1.9 | 0.32 ± 0.0037 | Fluorescence Intensity |
| EGFR (T790M/L858R) | AQT0099 Sox-based substrate | 92 ± 5.0 | 0.55 ± 0.017 | Fluorescence Intensity |
Data sourced from a study utilizing a continuous, fluorescence intensity-based assay.[10]
Table 2: IC50 Values of Known Kinase Inhibitors Determined Using Fluorescent Assays
| Kinase | Inhibitor | IC50 (nM) | Assay Technology |
| PKA | Staurosporine | 2.7 | Z'-LYTE™ |
| PKA | H-89 | 48 | Z'-LYTE™ |
| PKA | PKA Inh. Fragment | 4.4 | Z'-LYTE™ |
| GSK-3β | Staurosporine | 6.5 | Z'-LYTE™ |
| GSK-3β | SB 216763 | 34 | Z'-LYTE™ |
| p38α | SB 203580 | 25 | Z'-LYTE™ |
| Aurora A | VX-680 | 0.6 | Z'-LYTE™ |
| EGFR | Tarceva (Erlotinib) | 20 ± 0.29 | Fluorescence Intensity |
| EGFR (T790M/L858R) | Tarceva (Erlotinib) | 7600 ± 190 | Fluorescence Intensity |
| GST-CK1δ | PF-670462 | 69.85 | Radiometric |
| 6xHis-CK1δ | PF-670462 | 64.18 | Radiometric |
| GST-CK1δ | Liu-20 | 395.80 | Radiometric |
| 6xHis-CK1δ | Liu-20 | 403.60 | Radiometric |
IC50 values can vary depending on assay conditions, such as ATP concentration.[10][11][12] Data for CK1 inhibitors were determined using a radiometric assay for comparison.[12]
Table 3: Z'-Factor Values for Different Fluorescent Kinase Assays
| Assay Technology | Kinase Target | Z'-Factor |
| Z'-LYTE™ | PKA | 0.82 - 0.91 |
| Z'-LYTE™ | Various | > 0.7 |
| Fluorescence Polarization | Bfl-1 | 0.83 |
| TR-FRET | IKKβ | 0.8245 (at 0.2% DMSO) |
| TR-FRET | IKKβ | 0.7590 (at 1% DMSO) |
| TR-FRET | IKKβ | 0.6264 (at 2% DMSO) |
The Z'-factor is a statistical measure of the quality of a high-throughput screening assay, with values between 0.5 and 1.0 indicating an excellent assay.[2][13] The Z'-factor can be influenced by factors such as DMSO concentration.[14][15][16]
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and application of fluorescent kinase substrates.
Solid-Phase Synthesis of a Fluorescently Labeled Peptide Substrate
This protocol outlines the general steps for synthesizing a peptide with a fluorescent label using Fmoc solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide MBHA resin or pre-loaded Wang resin[17]
-
Fmoc-protected amino acids[17]
-
Deprotection solution (e.g., 20% piperidine in DMF)[18]
-
Fluorescent dye with a reactive group (e.g., FAM-NHS ester, Rhodamine B isothiocyanate)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH), Diethyl ether[17][19]
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[18][19]
-
HPLC-grade acetonitrile and water with 0.1% TFA for purification[20]
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.[21]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.[17][18]
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, coupling reagents, and base in DMF. Add the mixture to the resin and agitate for the required time to ensure complete coupling. Wash the resin with DMF.[17]
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Fluorescent Labeling:
-
N-terminal labeling: After the final amino acid coupling and deprotection, dissolve the fluorescent dye in DMF (with a small amount of base if it is an NHS ester) and add it to the resin.[21]
-
Side-chain labeling: For labeling on a lysine or cysteine side chain, use an amino acid with an orthogonal protecting group (e.g., Mtt for Lys). Selectively deprotect the side chain and then couple the fluorescent dye.
-
-
Cleavage and Deprotection: After labeling, wash the resin extensively and dry it. Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.[18][19]
-
Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.[18][19]
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[20][22]
-
Characterization: Confirm the identity and purity of the fluorescently labeled peptide using mass spectrometry and analytical HPLC.[17][23]
General Protocol for a FRET-Based Kinase Assay
This protocol provides a general workflow for measuring kinase activity using a FRET-based peptide substrate.
Materials:
-
Kinase of interest
-
FRET-labeled peptide substrate
-
Kinase reaction buffer (typically containing a buffer like HEPES or Tris-HCl, MgCl₂, DTT, and a detergent like Brij-35 or Tween-20)[24]
-
ATP solution
-
Kinase inhibitors (for IC50 determination)
-
Protease (if required by the specific FRET assay design)
-
96- or 384-well black microplate
-
Fluorescence plate reader capable of measuring donor and acceptor emission wavelengths
Procedure:
-
Reagent Preparation: Prepare stock solutions of the kinase, FRET peptide, ATP, and inhibitors at appropriate concentrations in the kinase reaction buffer.
-
Assay Setup:
-
Add the kinase reaction buffer to all wells of the microplate.
-
For inhibitor studies, add serially diluted inhibitors to the appropriate wells. Add an equivalent volume of solvent (e.g., DMSO) to the control wells.
-
Add the FRET peptide substrate to all wells.
-
Initiate the kinase reaction by adding the kinase to all wells except the "no enzyme" control wells.
-
Start the reaction by adding ATP to all wells.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (often room temperature or 30°C) for a predetermined time (e.g., 60 minutes).[25]
-
Reaction Termination (if applicable): For endpoint assays involving a protease, add the protease solution to stop the kinase reaction and initiate the cleavage reaction. Incubate for the required time.[8]
-
Fluorescence Reading: Measure the fluorescence intensity at the donor and acceptor emission wavelengths upon excitation at the donor wavelength.
-
Data Analysis:
-
Calculate the ratio of acceptor emission to donor emission for each well.
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme or 100% inhibition) controls.
-
For inhibitor studies, plot the normalized signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[26]
-
Signaling Pathways and Experimental Workflows
Fluorescent kinase substrates are invaluable for dissecting complex signaling pathways. The following diagrams, rendered in DOT language, illustrate key kinase signaling cascades and the points at which fluorescent substrates can be employed to measure the activity of specific kinases.
ERK1/2 (MAPK) Signaling Pathway
The ERK1/2 pathway is a central signaling cascade involved in cell proliferation, differentiation, and survival.[12][27]
Caption: ERK1/2 Signaling Pathway with a fluorescent substrate.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for regulating cell survival, growth, and metabolism.[11][25]
Caption: PI3K/Akt Signaling Pathway with a fluorescent substrate.
PKA Signaling Pathway
The PKA pathway is a key regulator of metabolism, gene expression, and many other cellular functions in response to cAMP.[28][29]
Caption: PKA Signaling Pathway with a fluorescent substrate.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a critical role in regulating cell adhesion, migration, and proliferation.[7][9]
Caption: Src Kinase Signaling Pathway with a fluorescent substrate.
Conclusion
The discovery and development of fluorescent kinase substrates have been instrumental in advancing our understanding of kinase biology and in the pursuit of novel therapeutics. The diverse array of assay technologies, each with its own advantages, provides researchers with a powerful toolkit for high-throughput screening, inhibitor characterization, and the detailed study of cellular signaling pathways. As our knowledge of the kinome expands, the continued innovation in fluorescent substrate design and application will undoubtedly play a central role in future discoveries.
References
- 1. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK1 and ERK2 cascade | SGD [yeastgenome.org]
- 3. researchgate.net [researchgate.net]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Fluorescent labeling of peptides on solid phase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. File:Schematic diagram of anchored PKA signaling.png - Wikimedia Commons [commons.wikimedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 15. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 20. bachem.com [bachem.com]
- 21. chemistry.du.ac.in [chemistry.du.ac.in]
- 22. peptide.com [peptide.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 25. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 26. assayquant.com [assayquant.com]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. researchgate.net [researchgate.net]
- 29. commerce.bio-rad.com [commerce.bio-rad.com]
An In-depth Technical Guide to FAM-CSKtide Fluorescence: Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles underpinning the use of FAM-CSKtide as a fluorescent probe in kinase activity assays. It is designed to equip researchers, scientists, and professionals in drug development with the essential knowledge to effectively utilize this tool for screening and characterizing kinase inhibitors. This document details the mechanism of fluorescence, the relevant signaling pathways, and provides a foundational experimental protocol.
Core Principles of this compound Fluorescence
This compound is a fluorescently labeled peptide substrate designed to measure the activity of various protein tyrosine kinases.[1][2] The core of this technology lies in the covalent attachment of a fluorescein derivative, carboxyfluorescein (FAM), to a synthetic peptide, CSKtide.[3][4]
1.1. The Fluorophore: Carboxyfluorescein (FAM)
FAM is a widely used green fluorescent dye with an excitation maximum at approximately 494 nm and an emission maximum at 518 nm.[4] This makes it compatible with common fluorescence detection instruments, such as those equipped with an argon-ion laser.[4] The principle of fluorescent labeling involves the stable conjugation of the fluorophore to the peptide, allowing for the detection and quantification of the peptide.[] The fluorescence of FAM is pH-sensitive, with optimal performance typically observed in the pH range of 7.5 to 8.5.[4][6]
1.2. The Peptide Substrate: CSKtide
CSKtide is a synthetic peptide sequence (5-FAM-KKKKEEIYFFFG-NH2) that serves as a substrate for a broad range of tyrosine kinases.[2] It was initially identified as a substrate for C-terminal Src kinase (Csk).[1][2] However, its utility extends to a host of other important kinases, including c-Kit, Axl, ERBB4, Fes, Flt3, IGF-1R, MET, MUSK, PYK2, Ret, TIE2, TrkA, VEGF-R1, and VEGF-R2.[2] The tyrosine residue (Y) within the peptide sequence is the specific site of phosphorylation by these kinases.
1.3. Mechanism of Detection in Kinase Assays
The fundamental principle of a this compound-based kinase assay is the detection of a change in the properties of the peptide upon phosphorylation. In a typical assay format, the kinase reaction is initiated by incubating the this compound substrate with the kinase of interest and ATP. The kinase transfers the gamma-phosphate from ATP to the tyrosine residue on the CSKtide. The resulting phosphorylated product can then be separated from the unphosphorylated substrate and quantified. The intensity of the fluorescent signal from the phosphorylated peptide is directly proportional to the kinase activity.
Key Signaling Pathways Involving CSKtide-Targeting Kinases
The kinases that phosphorylate CSKtide are integral components of numerous critical cellular signaling pathways that regulate processes like cell growth, proliferation, differentiation, and survival.[7][8] Understanding these pathways is crucial for contextualizing the data obtained from this compound assays.
2.1. The c-Src and Csk Signaling Axis
Cellular Src (c-Src) is a non-receptor tyrosine kinase that plays a pivotal role in various signal transduction pathways.[9] Its activity is tightly regulated, in part by C-terminal Src kinase (Csk), which phosphorylates a negative regulatory tyrosine residue on c-Src, thereby inhibiting its activity. Assaying the activity of Csk using this compound can provide insights into the regulation of c-Src and its downstream effects.
2.2. The c-Kit Receptor Signaling Pathway
The c-Kit receptor is a type III receptor tyrosine kinase that, upon binding its ligand, stem cell factor (SCF), dimerizes and autophosphorylates.[7][10] This activation triggers multiple downstream signaling cascades, including the PI3-kinase and Src kinase pathways, which are crucial for processes like cell proliferation and survival.[11][12] Given that c-Kit can phosphorylate CSKtide, this compound can be employed to study the activity of this receptor and the efficacy of its inhibitors.
Experimental Protocol: A Foundational Kinase Activity Assay
This section provides a detailed methodology for a basic in vitro kinase assay using this compound. This protocol can be adapted for various kinases and for screening inhibitor compounds.
3.1. Materials and Reagents
-
This compound
-
Active Kinase (e.g., Csk, c-Kit)
-
Kinase Assay Buffer
-
ATP Solution
-
Kinase Inhibitor (for control experiments)
-
96-well microplate (black, non-binding surface recommended)
-
Fluorescence plate reader
3.2. Experimental Workflow
3.3. Detailed Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Dilute the active kinase to the desired concentration in kinase assay buffer.
-
Prepare a stock solution of ATP. The final concentration in the assay will typically be in the low micromolar range.
-
If screening inhibitors, prepare a dilution series of the test compounds.
-
-
Assay Setup (96-well plate):
-
Add the kinase assay buffer to all wells.
-
Add the this compound substrate to all wells.
-
Add the test inhibitor or vehicle control to the appropriate wells.
-
Add the active kinase to all wells except the negative control wells.
-
Pre-incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow for inhibitor binding.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a solution containing a chelating agent like EDTA, which will sequester the Mg2+ ions required for kinase activity.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for FAM (e.g., Ex/Em = 485/528 nm).
-
3.4. Data Analysis
The kinase activity is proportional to the increase in fluorescence. For inhibitor screening, the percentage of inhibition can be calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))
The IC50 value, the concentration of inhibitor that reduces kinase activity by 50%, can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| FAM Excitation Max | ~494 nm | [4] |
| FAM Emission Max | ~518 nm | [4] |
| Optimal pH for FAM | 7.5 - 8.5 | [4][6] |
| This compound Sequence | 5-FAM-KKKKEEIYFFFG-NH2 | [2] |
| Molecular Weight | 1921.2 g/mol | [2] |
Conclusion
This compound is a versatile and valuable tool for studying the activity of a wide array of protein tyrosine kinases. Its straightforward fluorescent readout provides a high-throughput-compatible method for basic research and drug discovery. A thorough understanding of the underlying principles of its fluorescence, the biological context of its target kinases, and a well-optimized experimental protocol are paramount to generating reliable and meaningful data. This guide serves as a foundational resource to aid researchers in the successful application of this compound in their work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AddexBio Product Detail - CSK tide - (5-FAM) labeled [addexbio.com]
- 3. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 4. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 6. idtdna.com [idtdna.com]
- 7. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Emerging functions of c-kit and its ligand stem cell factor in dendritic cells: Regulators of T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kit signaling through PI 3-kinase and Src kinase pathways: an essential role for Rac1 and JNK activation in mast cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of FAM-CSKtide in Advancing Cell Signaling Research: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of FAM-CSKtide, a crucial tool for researchers, scientists, and drug development professionals investigating cell signaling pathways. This compound, a fluorescently labeled peptide substrate, offers a sensitive and efficient method for studying the activity of C-terminal Src Kinase (CSK) and other related tyrosine kinases. This document details the mechanism of action, experimental protocols, and data interpretation associated with the use of this compound in cell signaling research.
Introduction to this compound and its Target: C-terminal Src Kinase (CSK)
This compound is a synthetic peptide with the amino acid sequence {5-FAM}-KKKKEEIYFFFG-NH2. The "FAM" designation indicates the covalent attachment of a 5-carboxyfluorescein molecule, a widely used green fluorescent dye. This fluorescent label is critical for the detection methods employed in kinase activity assays. The peptide sequence itself is designed to be an optimal substrate for C-terminal Src Kinase (CSK), a non-receptor tyrosine kinase that plays a pivotal role in regulating the activity of Src family kinases (SFKs).
CSK acts as a crucial negative regulator of SFKs by phosphorylating a conserved tyrosine residue at the C-terminus of these proteins. This phosphorylation event induces a conformational change in the SFK, locking it in an inactive state. Given that SFKs are involved in a multitude of cellular processes, including proliferation, differentiation, migration, and survival, their tight regulation by CSK is essential for normal cellular function. Dysregulation of SFK activity is frequently implicated in the development and progression of various cancers. This central role of CSK in controlling key signaling pathways makes it a significant target for therapeutic intervention.
Mechanism of Action: How this compound Enables Kinase Activity Measurement
This compound serves as a substrate for CSK in in vitro kinase assays. The fundamental principle behind its use is the detection of its phosphorylation by CSK. In the presence of CSK and a phosphate donor, typically adenosine triphosphate (ATP), the kinase transfers a phosphate group to the tyrosine residue within the this compound sequence. The extent of this phosphorylation is directly proportional to the activity of the CSK enzyme.
The fluorescent FAM label on the peptide allows for the quantification of this enzymatic reaction using various detection methods, with fluorescence polarization (FP) being one of the most common and powerful techniques.
Key Application: High-Throughput Screening for Kinase Inhibitors
A primary application of this compound is in high-throughput screening (HTS) for the discovery of novel CSK inhibitors. The development of selective CSK inhibitors is a significant area of interest in drug discovery, particularly for cancer therapeutics. The fluorescence polarization assay using this compound is well-suited for HTS due to its homogeneous format (no wash steps required), rapid read times, and sensitivity.
The workflow for an HTS campaign to identify CSK inhibitors would typically involve the parallel screening of a large library of small molecule compounds.
Data Presentation: Quantitative Analysis of Kinase Activity
The use of this compound allows for the quantitative determination of key enzymatic parameters and inhibitor potency. This data is crucial for characterizing the kinase and for the development of new therapeutic agents.
Michaelis-Menten Kinetics
| Kinase | Substrate | Km (ATP) | Vmax | Divalent Cation |
| CSK | poly(Glu, Tyr) | 56.9 ± 6.2 µM | 293 ± 52 pmol/µ g/min | Mg2+ |
| CSK | poly(Glu, Tyr) | 5.4 ± 0.6 µM | 217 ± 38 pmol/µ g/min | Mn2+ |
| Table 1: Kinetic constants for C-terminal Src Kinase (CSK) with the substrate poly(Glu, Tyr). Data from[1]. |
Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of CSK, the IC50 value represents the concentration of an inhibitor required to reduce the kinase's activity by 50%. This is a critical parameter in drug discovery. The table below provides IC50 values for known kinase inhibitors against CSK, which can serve as benchmarks in screening assays.
| Inhibitor | Target Kinase | IC50 | Assay Type |
| Dasatinib | CSK | 4.4 nM | Radioactive (³²P) |
| Staurosporine | CSK | ~µM range | Not specified |
| Table 2: IC50 values of known inhibitors against C-terminal Src Kinase (CSK). Data from[2][3]. |
Experimental Protocols
A detailed methodology is essential for reproducible and reliable results. The following sections provide a generalized protocol for a fluorescence polarization-based kinase assay using this compound.
Principle of the Fluorescence Polarization Assay
The fluorescence polarization (FP) assay is a homogeneous technique that measures the change in the rotational motion of a fluorescently labeled molecule in solution. When a small, fluorescent molecule like this compound is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. However, when this compound is phosphorylated by CSK, it can be bound by a large anti-phosphotyrosine antibody. This binding event significantly increases the effective molecular size of the fluorescent complex, slowing its rotation and resulting in a higher degree of polarization of the emitted light. The magnitude of the change in polarization is directly proportional to the amount of phosphorylated this compound, and therefore to the activity of CSK.
Materials and Reagents
-
This compound: {5-FAM}-KKKKEEIYFFFG-NH2
-
Recombinant C-terminal Src Kinase (CSK): Purified enzyme
-
Adenosine Triphosphate (ATP): High purity
-
Anti-phosphotyrosine antibody: Specific for phosphorylated tyrosine residues
-
Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a surfactant like Brij-35. A common buffer composition is 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, and 50 μM DTT.[4]
-
Test compounds (for inhibitor screening): Dissolved in an appropriate solvent (e.g., DMSO)
-
Microplates: Low-volume, black, non-binding surface 384-well plates are recommended for FP assays.
-
Plate reader: Capable of fluorescence polarization measurements.
Assay Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., DMSO or water).
-
Prepare a stock solution of ATP in water.
-
Dilute the CSK enzyme to the desired working concentration in kinase assay buffer immediately before use. Keep on ice.
-
Prepare serial dilutions of test compounds.
-
-
Assay Plate Setup (for inhibitor screening):
-
Add a small volume (e.g., 1 µL) of the test compound or vehicle (DMSO) to the wells of the microplate.
-
Add a solution containing this compound and ATP in kinase assay buffer to all wells.
-
To initiate the kinase reaction, add the diluted CSK enzyme to all wells except for the "no enzyme" control wells.
-
-
Incubation:
-
Mix the plate gently.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60-120 minutes) to allow the kinase reaction to proceed.
-
-
Detection:
-
Stop the reaction by adding a solution containing the anti-phosphotyrosine antibody and EDTA (to chelate Mg²⁺ and inhibit further kinase activity).
-
Incubate for a further period (e.g., 30-60 minutes) at room temperature to allow for antibody binding.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis
The fluorescence polarization (mP) values are calculated by the instrument software. The percentage of inhibition for each test compound can be calculated using the following formula:
% Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])
Where:
-
mP_sample: The mP value of the well containing the test compound.
-
mP_low_control: The average mP value of the "no enzyme" or "100% inhibition" control wells.
-
mP_high_control: The average mP value of the "0% inhibition" (vehicle) control wells.
For hit compounds, a dose-response curve is generated by plotting the % inhibition against a range of inhibitor concentrations. The IC50 value is then determined from this curve.
Signaling Pathways Involving CSK and Src Family Kinases
CSK's primary role is to inactivate Src family kinases. Therefore, the signaling pathways regulated by CSK are essentially the downstream pathways of SFKs. When CSK activity is low or absent, SFKs become constitutively active, leading to the aberrant activation of numerous signaling cascades that promote cell growth, proliferation, and survival.
Conclusion
This compound has emerged as an invaluable tool in cell signaling research, particularly for the study of C-terminal Src Kinase and the broader family of Src kinases. Its application in fluorescence polarization-based assays provides a robust, sensitive, and high-throughput method for quantifying kinase activity and for the discovery of novel kinase inhibitors. The detailed understanding of the CSK-SFK signaling axis, facilitated by tools like this compound, is critical for the development of targeted therapies for a range of human diseases, most notably cancer. This technical guide provides a comprehensive foundation for researchers and drug discovery professionals to effectively utilize this compound in their endeavors to unravel the complexities of cell signaling and to develop the next generation of therapeutic agents.
References
- 1. Kinetic properties of the C-terminal Src kinase, p50csk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
FAM-CSKtide: A Fluorescent Probe for Interrogating a Key Regulator of Oncogenic Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The dysregulation of protein kinase activity is a hallmark of many cancers, driving aberrant cellular processes such as uncontrolled proliferation, survival, and metastasis. Among the critical regulators of oncogenic signaling are the Src Family Kinases (SFKs), a group of non-receptor tyrosine kinases. The activity of SFKs is tightly controlled by the C-terminal Src Kinase (Csk), which acts as a crucial tumor suppressor by phosphorylating a conserved C-terminal tyrosine residue on SFKs, thereby locking them in an inactive conformation. Consequently, the measurement of Csk activity provides a vital window into the regulatory state of SFK-mediated oncogenic pathways. FAM-CSKtide is a fluorescently-labeled peptide substrate specifically designed for the sensitive and continuous monitoring of Csk activity. This technical guide provides a comprehensive overview of this compound, its application in cancer research, detailed experimental protocols, and the signaling pathways it helps to elucidate.
The Role of Csk in Cancer
C-terminal Src Kinase (Csk) is a ubiquitously expressed non-receptor tyrosine kinase that functions as the primary negative regulator of Src Family Kinases (SFKs), which include Src, Lck, Fyn, and others. SFKs are pivotal in transducing signals from various cell surface receptors, including growth factor receptors and integrins, to downstream pathways that control cell growth, adhesion, migration, and invasion. In numerous human cancers, SFKs are hyperactivated, contributing significantly to tumor progression and metastasis.
Csk maintains SFKs in an inactive state through the phosphorylation of a conserved tyrosine residue at their C-terminus. This phosphorylation event promotes an intramolecular interaction that folds the SFK into a closed, inactive conformation. The loss or downregulation of Csk function, or the disruption of its interaction with SFKs, can lead to the constitutive activation of SFKs and the promotion of oncogenic signaling. Therefore, understanding the regulation and activity of Csk in cancer cells is of paramount importance for developing novel therapeutic strategies.
This compound: A Tool for Measuring Csk Activity
This compound is a synthetic peptide that serves as a specific substrate for Csk. The peptide sequence is derived from the C-terminal region of SFKs, containing the tyrosine residue that is the target for Csk-mediated phosphorylation. The peptide is labeled with a 5-Carboxyfluorescein (FAM) fluorescent dye. The principle of the assay is based on the change in the fluorescent properties of the FAM dye upon phosphorylation of the peptide by Csk. This change can be monitored in real-time, allowing for a continuous and quantitative measurement of Csk kinase activity.
The use of a fluorescent peptide substrate like this compound offers several advantages over traditional radioactive assays, including enhanced safety, reduced waste, and a simplified, homogeneous assay format suitable for high-throughput screening (HTS) of potential Csk modulators.
Quantitative Data on Csk Activity and Inhibition
While specific quantitative data generated using this compound in cancer research is not extensively available in the public domain, the following table provides representative data on Csk activity and the inhibition of related kinases in cancer cells to illustrate the type of information that can be obtained using such an assay.
| Parameter | Cell Line | Condition | Value | Assay Method | Reference |
| Csk Specific Activity | Recombinant Human Csk | In vitro | 440 nmol/min/mg | ADP-Glo™ Kinase Assay | Generic Kinase Assay Protocol |
| IC50 of Csk Inhibitor (Dasatinib) | Recombinant Human Csk | In vitro | ~1-5 nM | Kinase Assay Kit | BPS Bioscience |
| IC50 of Src Inhibitor (Saracatinib) | PC-3 (Prostate Cancer) | Cell-based | 180 nM | Cell Proliferation Assay | [1] |
| IC50 of Src Inhibitor (Dasatinib) | MDA-MB-231 (Breast Cancer) | Cell-based | 5 nM | Cell Proliferation Assay | [1] |
| Relative Csk Activity | Colon Cancer Tissue | Tumor vs. Normal | No significant change | Kinase Activity Assay | [2] |
| Relative Csk Activity | Breast Cancer Tissue | Tumor vs. Normal | No significant change | Kinase Activity Assay | [2] |
Note: The IC50 values for Src inhibitors are included to provide context on the potency of compounds targeting the downstream effectors of Csk. The relative Csk activity in tumor versus normal tissues highlights the complex regulation of this pathway in cancer.
Experimental Protocols
In Vitro Csk Kinase Assay using this compound
This protocol describes a method for measuring the activity of recombinant Csk or Csk immunoprecipitated from cell lysates using this compound.
Materials:
-
Recombinant human Csk protein
-
This compound peptide substrate
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)
-
ATP solution
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a single 100 µL reaction, combine:
-
5x Kinase Assay Buffer: 20 µL
-
ATP (1 mM stock): 10 µL (final concentration 100 µM)
-
This compound (100 µM stock): 10 µL (final concentration 10 µM)
-
Nuclease-free water: to a final volume of 90 µL
-
-
Add 90 µL of the kinase reaction mixture to each well of the 96-well plate.
-
To initiate the reaction, add 10 µL of recombinant Csk (at a desired concentration, e.g., 10-100 ng) or immunoprecipitated Csk to each well. For a negative control, add 10 µL of kinase dilution buffer without the enzyme.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for FAM (e.g., excitation ~485 nm, emission ~520 nm).
-
Monitor the increase in fluorescence intensity over time (e.g., every 1-5 minutes for 30-60 minutes) at a constant temperature (e.g., 30°C).
-
The initial rate of the reaction is determined from the linear phase of the fluorescence curve and is proportional to the Csk activity.
Measurement of Csk Activity in Cancer Cell Lysates
This protocol outlines the preparation of cell lysates and subsequent measurement of endogenous Csk activity.
Materials:
-
Cancer cell lines of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Csk antibody for immunoprecipitation
-
Protein A/G agarose beads
-
This compound peptide substrate
-
Kinase Assay Buffer
-
ATP solution
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cancer cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Immunoprecipitation of Csk:
-
Incubate a defined amount of cell lysate (e.g., 500 µg - 1 mg) with an anti-Csk antibody for 2-4 hours at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours.
-
Pellet the beads by centrifugation and wash them three to four times with lysis buffer and then twice with Kinase Assay Buffer.
-
-
Kinase Activity Assay:
-
Resuspend the beads in Kinase Assay Buffer.
-
Follow the procedure for the In Vitro Csk Kinase Assay (steps 2-6), adding the resuspended beads containing the immunoprecipitated Csk to initiate the reaction.
-
Signaling Pathways and Experimental Workflows
Csk-Mediated Regulation of Src Family Kinases
The following diagram illustrates the central role of Csk in the negative regulation of Src Family Kinases (SFKs). Upon activation of upstream receptors, SFKs are transiently activated. Csk, recruited to the plasma membrane by scaffold proteins like Cbp/PAG1, phosphorylates the C-terminal tyrosine of SFKs, leading to their inactivation and termination of the signal.
Caption: Csk-mediated negative regulation of Src Family Kinases (SFKs).
Experimental Workflow for Screening Csk Inhibitors
This diagram outlines a typical high-throughput screening workflow to identify small molecule inhibitors of Csk using the this compound assay.
Caption: High-throughput screening workflow for Csk inhibitors.
Conclusion
This compound serves as a valuable tool for cancer researchers and drug development professionals by enabling the precise and efficient measurement of Csk activity. Given the critical role of the Csk-SFK signaling axis in driving cancer progression, the ability to quantify Csk activity provides crucial insights into the molecular underpinnings of various malignancies and offers a robust platform for the discovery of novel therapeutic agents that target this key regulatory pathway. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the integration of this compound-based assays into cancer research programs, ultimately contributing to the advancement of targeted oncology therapeutics.
References
The Illuminating World of Fluorescent Peptides: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Fluorescent peptides have emerged as indispensable tools in biochemistry and drug discovery, offering a window into the dynamic molecular processes that govern life. Their ability to report on their local environment, interactions, and enzymatic modifications with high sensitivity and specificity has revolutionized our understanding of cellular signaling, enzyme kinetics, and drug-target engagement. This in-depth technical guide provides a comprehensive overview of the core principles of fluorescent peptides, their diverse applications, and detailed experimental protocols to empower researchers in their scientific endeavors.
Core Principles of Fluorescent Peptides
Fluorescent peptides are short chains of amino acids that either intrinsically fluoresce due to the presence of aromatic amino acids or are extrinsically labeled with a fluorophore. The fundamental principle behind their utility lies in the phenomenon of fluorescence, where a molecule absorbs light at a specific wavelength and subsequently emits light at a longer wavelength.[1] This emitted light can be detected and quantified, providing information about the peptide's concentration, localization, and molecular environment.
There are two primary categories of fluorescent peptides:
-
Intrinsically Fluorescent Peptides: These peptides contain natural fluorescent amino acids such as tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe).[2] Tryptophan exhibits the most favorable photophysical properties for a natural amino acid, though its application can be limited by its UV emission and environmental sensitivity.[3]
-
Extrinsically Labeled Peptides: These are synthetic peptides conjugated to fluorescent dyes, also known as fluorophores.[4] This approach offers greater versatility, as a wide array of fluorescent dyes with diverse spectral properties are available.[5] The dye can be attached to the peptide's N-terminus, C-terminus, or the side chain of a specific amino acid, such as lysine or cysteine.[]
A significant advancement in this field is the development of unnatural fluorescent amino acids (UFAAs) . These are synthetically designed amino acids with intrinsic fluorescence that can be incorporated into peptides during solid-phase peptide synthesis (SPPS) or through genetic code expansion.[3][7][8] UFAAs offer the advantage of minimal perturbation to the peptide's structure and function while providing enhanced photophysical properties compared to their natural counterparts.[3]
Quantitative Data on Fluorescent Probes
The selection of a suitable fluorophore is critical for the success of any experiment involving fluorescent peptides. Key photophysical properties to consider include the excitation and emission maxima, quantum yield (a measure of fluorescence efficiency), and the molar extinction coefficient (a measure of light absorption).
Table 1: Photophysical Properties of Natural Fluorescent Amino Acids
| Amino Acid | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| L-Phenylalanine | Phe | ~260 | ~282 | ~0.04 |
| L-Tyrosine | Tyr | ~274 | ~303 | ~0.14 |
| L-Tryptophan | Trp | ~280 | ~348 | ~0.13 |
| (Data compiled from multiple sources) |
Table 2: Photophysical Properties of Common Dyes for Peptide Labeling
| Fluorophore | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Carboxyfluorescein | FAM | ~494 | ~518 | ~75,000 | ~0.90[9] |
| Tetramethylrhodamine | TAMRA | ~552 | ~578 | ~95,000 | ~0.10 |
| Cyanine 3 | Cy3 | ~550 | ~570 | ~150,000[10] | ~0.15 - 0.24[9][10] |
| Cyanine 5 | Cy5 | ~650 | ~670 | ~250,000[11] | ~0.20 - 0.30[10][11] |
| Alexa Fluor 488 | - | ~490 | ~525 | ~71,000 | ~0.92 |
| Alexa Fluor 555 | - | ~555 | ~580 | ~150,000 | ~0.10 |
| (Data compiled from multiple sources, values can vary depending on the conjugation and local environment)[5][12] |
Table 3: Properties of Selected Unnatural Fluorescent Amino Acids
| Unnatural Amino Acid | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Features |
| 4-cyano-L-tryptophan | 4CN-Trp | ~310 | ~405 | ~0.88[3] | Red-shifted spectra, good photostability.[3] |
| L-(7-hydroxycoumarin-4-yl) ethylglycine | CouA | ~325 | ~450 | ~0.63[13] | High quantum yield, blue emission.[13] |
| 7-(dimethylamino)acridon-2-ylalanine | Dad | ~415 | ~550 | ~0.7 | Red-shifted derivative with increased quantum yield.[14] |
| 4-cyanophenylalanine | pCN-Phe | ~280 | ~295 | ~0.11 | Environmentally sensitive. |
| (Data compiled from multiple sources)[3][13][14][15] |
Key Applications and Experimental Protocols
Fluorescent peptides are utilized in a wide array of biochemical and cellular assays. Below are detailed protocols for some of the most common applications.
Synthesis of Fluorescently Labeled Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide with a fluorescent dye attached to the N-terminus using the Fmoc/tBu strategy.[16]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide) or other suitable resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution in DMF (20% v/v)
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Fluorescent dye with a reactive group (e.g., NHS ester or carboxylic acid)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Shaking vessel
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[17]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.
-
Drain and repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Perform a ninhydrin test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5-7 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
N-terminal Labeling:
-
After the final Fmoc deprotection and washing, dissolve the fluorescent dye (1.5-2 equivalents) and a coupling agent (if the dye has a carboxylic acid) or just the dye (if it's an NHS ester) in DMF.
-
Add DIPEA if necessary.
-
Add the dye solution to the resin and shake overnight in the dark.
-
Wash the resin extensively with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
-
Purification and Analysis:
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the fluorescent peptide by mass spectrometry.
-
Solid-Phase Peptide Synthesis Workflow
Protease Activity Assay using a FRET-based Peptide Substrate
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique to monitor protease activity.[18] A FRET-based peptide substrate contains a fluorophore (donor) and a quencher (acceptor) pair. In the intact peptide, the quencher suppresses the donor's fluorescence. Upon cleavage by a protease, the donor and quencher are separated, leading to an increase in fluorescence.[19]
Materials:
-
FRET peptide substrate (e.g., with a FAM donor and a DABCYL quencher)
-
Purified protease
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)
-
Protease inhibitor (for control experiments)
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET peptide substrate (e.g., 1 mM in DMSO).
-
Prepare a stock solution of the protease in assay buffer.
-
Prepare serial dilutions of the protease for determining kinetic parameters.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer to each well.
-
Add the FRET peptide substrate to each well to a final concentration of 2-10 µM.
-
Include negative control wells with no enzyme and inhibitor control wells with the highest enzyme concentration plus a specific inhibitor.
-
-
Initiate Reaction:
-
Initiate the reaction by adding the protease to the wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Use excitation and emission wavelengths appropriate for the donor fluorophore (e.g., Ex: 485 nm, Em: 520 nm for FAM).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all readings.
-
Plot the fluorescence intensity versus time for each protease concentration.
-
The initial velocity (V₀) of the reaction is the initial slope of this curve.
-
To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with a fixed enzyme concentration and varying substrate concentrations. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
FRET-based Protease Activity Detection
Cellular Imaging of Fluorescent Peptides
Confocal microscopy is a powerful technique for visualizing the subcellular localization and uptake of fluorescent peptides in live cells.[16]
Materials:
-
Fluorescently labeled peptide
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Cells of interest (e.g., HeLa, U87MG)
-
Glass-bottom dishes or chamber slides
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 (for nuclear staining, optional)
-
Confocal microscope
Protocol:
-
Cell Culture:
-
Culture the cells in a T-75 flask until they reach 80-90% confluency.
-
Seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
-
Peptide Incubation:
-
Prepare a stock solution of the fluorescent peptide in sterile water or DMSO.
-
Dilute the peptide to the desired final concentration (e.g., 1-10 µM) in serum-free cell culture medium.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the peptide-containing medium to the cells and incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
-
Staining and Washing:
-
(Optional) For nuclear co-localization, add Hoechst 33342 to the cells for the last 15-30 minutes of incubation.
-
Remove the peptide-containing medium and wash the cells 2-3 times with cold PBS to remove any non-internalized peptide.
-
Add fresh, pre-warmed cell culture medium or imaging buffer to the cells.
-
-
Confocal Imaging:
-
Place the dish or slide on the stage of the confocal microscope.
-
Use the appropriate laser lines and emission filters for the fluorescent peptide and any co-stains. For a FAM-labeled peptide, use the 488 nm laser for excitation and collect emission between 500-550 nm. For Hoechst, use the 405 nm laser and collect emission between 430-480 nm.
-
Acquire images, taking Z-stacks to visualize the peptide's distribution throughout the cell volume.
-
-
Image Analysis:
-
Analyze the images using software such as ImageJ or Fiji to determine the subcellular localization of the peptide (e.g., cytoplasm, nucleus, vesicles).
-
The fluorescence intensity can be quantified to assess the relative uptake of the peptide under different conditions.[20]
-
Applications in Drug Discovery and Development
Fluorescent peptides are playing an increasingly vital role in the pharmaceutical industry.[3] They are used for:
-
High-Throughput Screening (HTS): FRET-based and other fluorescence assays are readily adaptable to HTS formats for identifying inhibitors of enzymes like proteases and kinases.[3]
-
Drug-Target Engagement: By labeling a drug candidate or its target protein, fluorescence polarization or FRET can be used to measure binding affinity and kinetics.
-
Cellular Uptake and Distribution: Fluorescently labeling peptide-based drugs or cell-penetrating peptides (CPPs) allows for the visualization and quantification of their entry into cells and their subsequent intracellular fate.[3]
-
In Vivo Imaging: Peptides labeled with near-infrared (NIR) dyes can be used for non-invasive imaging in animal models to study biodistribution and tumor targeting.[4]
Conclusion
Fluorescent peptides are a versatile and powerful class of molecular probes that have significantly advanced our ability to study complex biological systems. From elucidating fundamental enzymatic mechanisms to accelerating the drug discovery pipeline, their applications continue to expand. By carefully selecting the appropriate fluorescent label and experimental design, researchers can harness the power of fluorescence to shed light on a wide range of biological questions. The detailed protocols and data presented in this guide serve as a valuable resource for both newcomers to the field and experienced researchers seeking to optimize their experimental workflows.
References
- 1. Live-Cell Imaging Techniques | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 2. Environmentally Sensitive Fluorescent Sensors Based on Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05745K [pubs.rsc.org]
- 4. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 7. Recent advances in the synthesis and application of fluorescent α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Blue fluorescent amino acid for biological spectroscopy and microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bachem.com [bachem.com]
- 18. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A peptide-based fluorescence resonance energy transfer assay for Bacillus anthracis lethal factor protease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of C-Terminal Src Kinase (CSK) Inhibitors using a FAM-CSKtide Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a robust and sensitive fluorescence polarization (FP) based kinase assay for high-throughput screening (HTS) of inhibitors against C-terminal Src Kinase (CSK). The assay utilizes a FAM-labeled peptide substrate, CSKtide, derived from a known CSK substrate. The protocol outlines the entire workflow from reagent preparation to data analysis and includes recommendations for assay optimization and validation to ensure high-quality data suitable for drug discovery campaigns.
Introduction
C-terminal Src Kinase (CSK) is a non-receptor tyrosine kinase that plays a crucial role in regulating cell growth, differentiation, and migration by acting as a key negative regulator of Src-family kinases (SFKs).[1][2] Dysregulation of CSK activity has been implicated in various diseases, including cancer and immunological disorders, making it an attractive therapeutic target. High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel inhibitors.
Fluorescence polarization (FP) is a homogeneous assay technology well-suited for HTS due to its simplicity, sensitivity, and lack of separation steps.[3][4][5][6] The principle of the FP assay for kinase activity is based on the change in the rotational speed of a fluorescently labeled peptide substrate upon phosphorylation. The small, fluorescently labeled peptide substrate (FAM-CSKtide) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation by CSK, the larger phosphorylated peptide is captured by a phosphotyrosine-specific antibody, leading to a larger molecular complex that tumbles more slowly and results in a higher polarization signal. Inhibitors of CSK will prevent this phosphorylation, thus maintaining a low polarization signal.
This application note describes a detailed protocol for a this compound based FP assay for CSK, optimized for HTS in a 384-well format.
CSK Signaling Pathway
CSK negatively regulates SFKs by phosphorylating a conserved C-terminal tyrosine residue, which induces an inactive conformation of the SFK. The recruitment of CSK to the plasma membrane, where SFKs are active, is often mediated by transmembrane adaptor proteins such as PAG (Phosphoprotein Associated with Glycosphingolipid-enriched microdomains), also known as Cbp (CSK-binding protein).[1][2]
CSK Signaling Pathway Diagram
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) |
| Recombinant Human CSK | Sigma-Aldrich | C1620 |
| This compound (5-FAM-KKKKEEIYFFFG-NH2) | AddexBio | C010-001 |
| ATP | Sigma-Aldrich | A7699 |
| Anti-Phosphotyrosine Antibody (e.g., P-Tyr-100) | Cell Signaling Technology | 9411 |
| Kinase Assay Buffer | See composition below | - |
| DMSO | Sigma-Aldrich | D2650 |
| 384-well, black, low-volume plates | Corning | 3573 |
Kinase Assay Buffer Composition:
-
40 mM Tris, pH 7.5
-
20 mM MgCl₂
-
0.1 mg/mL BSA
-
2 mM MnCl₂
-
50 µM DTT[2]
Reagent Preparation
-
CSK Enzyme Stock: Prepare a 10X working stock of CSK in Kinase Dilution Buffer (1X Kinase Assay Buffer with 50 ng/µL BSA). The final concentration for the assay should be determined empirically through enzyme titration (typically in the low nanomolar range).
-
This compound Substrate Stock: Prepare a 10X working stock of this compound in 1X Kinase Assay Buffer. The final concentration should be close to the Km for CSK, which should be determined experimentally (a starting point of 100-200 nM is recommended).
-
ATP Stock: Prepare a 10X working stock of ATP in 1X Kinase Assay Buffer. The final concentration should be at or near the Km for ATP for CSK (typically 10-100 µM).
-
Anti-Phosphotyrosine Antibody Stock: Prepare a working stock of the antibody in 1X Kinase Assay Buffer. The optimal concentration needs to be determined to maximize the assay window.
-
Compound Plates: Prepare serial dilutions of test compounds in 100% DMSO. Then, dilute these into 1X Kinase Assay Buffer to create the final compound plate, ensuring the final DMSO concentration in the assay does not exceed 1%.
Experimental Workflow
The following workflow is designed for a 384-well plate format with a final assay volume of 20 µL.
HTS Experimental Workflow Diagram
Assay Protocol
-
Compound Addition: Add 2 µL of test compound diluted in 1X Kinase Assay Buffer or 1X Kinase Assay Buffer with the corresponding DMSO concentration for controls (positive and negative) to the wells of a 384-well plate.
-
Enzyme Addition: Add 8 µL of the 2.5X CSK enzyme solution to all wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 10 µL of a 2X mixture of this compound and ATP to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Detection: Add 10 µL of Stop/Detection Mix containing EDTA (to chelate Mg²⁺ and stop the reaction) and the anti-phosphotyrosine antibody. The final EDTA concentration should be sufficient to stop the reaction (e.g., 50 mM).
-
Detection Incubation: Incubate the plate for 30 minutes at room temperature to allow the antibody to bind to the phosphorylated peptide.
-
Fluorescence Polarization Reading: Measure the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).
Data Presentation and Analysis
Quantitative Data Summary
The following table summarizes the recommended starting concentrations and volumes for the HTS assay. These should be optimized for your specific experimental conditions.
| Component | Stock Concentration | Volume per Well | Final Concentration |
| Compound/DMSO | - | 2 µL | Varies (Final DMSO ≤ 1%) |
| CSK Enzyme | 2.5X | 8 µL | 1-10 nM (To be optimized) |
| This compound | 2X | 10 µL | 100-200 nM (To be optimized) |
| ATP | 2X | (in peptide mix) | 10-100 µM (To be optimized) |
| Stop/Detection Mix | 3X | 10 µL | EDTA: ~17 mM, Antibody: Varies |
| Total Volume | 30 µL |
Data Analysis
-
Controls:
-
Negative Control (0% Inhibition): Contains CSK, this compound, ATP, and DMSO. This represents the maximum phosphorylation and high FP signal.
-
Positive Control (100% Inhibition): Contains this compound, ATP, and DMSO, but no CSK enzyme. This represents no phosphorylation and the baseline low FP signal. Alternatively, a potent, known inhibitor can be used.
-
-
Percent Inhibition Calculation: The percent inhibition for each test compound is calculated using the following formula:
% Inhibition = 100 * (1 - (mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control))
Where:
-
mP_sample is the millipolarization value of the test compound well.
-
mP_positive_control is the average millipolarization of the positive control wells.
-
mP_negative_control is the average millipolarization of the negative control wells.
-
-
IC₅₀ Determination: For hit compounds, a dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration. The IC₅₀ value, the concentration at which 50% inhibition is observed, can be determined by fitting the data to a four-parameter logistic equation.
Assay Validation for HTS
The robustness and suitability of the assay for HTS should be validated by calculating the Z'-factor.[5][7][8]
Z'-Factor Calculation:
Z' = 1 - (3 * (SD_neg_control + SD_pos_control)) / |Mean_neg_control - Mean_pos_control|
Where:
-
SD_neg_control and SD_pos_control are the standard deviations of the negative and positive controls, respectively.
-
Mean_neg_control and Mean_pos_control are the means of the negative and positive controls, respectively.
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7]
Conclusion
The this compound fluorescence polarization assay provides a sensitive, robust, and homogeneous method for the high-throughput screening of CSK inhibitors. The detailed protocol and guidelines presented in this application note will enable researchers to successfully implement this assay in their drug discovery efforts targeting C-terminal Src Kinase. Proper optimization of enzyme, substrate, and ATP concentrations, along with rigorous validation using the Z'-factor, are critical for generating high-quality, reproducible data.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. promega.jp [promega.jp]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. promega.com [promega.com]
- 5. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 6. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for FAM-CSKtide in a Fluorescence Polarization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is frequently implicated in diseases such as cancer. The proto-oncogene tyrosine-protein kinase c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, differentiation, adhesion, and migration.[1][2][3] Consequently, c-Src is a significant target for drug discovery. Fluorescence Polarization (FP) is a robust and homogeneous assay technology well-suited for high-throughput screening (HTS) of enzyme inhibitors.[4][5][6] This document provides detailed application notes and protocols for utilizing FAM-CSKtide, a fluorescein-labeled peptide substrate, in a fluorescence polarization assay to measure the activity of c-Src kinase and to screen for its inhibitors.
The principle of this FP-based kinase assay relies on the change in the apparent molecular weight of the fluorescently labeled peptide substrate upon phosphorylation. In its free, unphosphorylated state, the relatively small this compound rotates rapidly in solution, leading to a low fluorescence polarization value. Upon phosphorylation by c-Src kinase, the resulting phospho-peptide is specifically bound by a larger anti-phosphotyrosine antibody. This binding event dramatically increases the effective molecular size of the fluorescent complex, slowing its rotation and resulting in a high fluorescence polarization signal.[6][7]
c-Src Signaling Pathway
c-Src is a key node in multiple signaling pathways that control essential cellular processes. Its activation can be triggered by various upstream signals, including receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins. Once activated, c-Src phosphorylates a multitude of downstream substrates, initiating signaling cascades that regulate cell proliferation, survival, migration, and invasion.[8]
Caption: c-Src signaling pathway overview.
Experimental Principles and Workflows
Two primary fluorescence polarization assay formats can be employed using this compound for c-Src kinase: a direct activity assay and a competitive inhibitor screening assay.
Direct c-Src Activity Assay
This assay format directly measures the enzymatic activity of c-Src by detecting the formation of the phosphorylated product.
Caption: Direct c-Src FP assay workflow.
Competitive Inhibitor Screening Assay
This format is designed for identifying and characterizing inhibitors of c-Src kinase activity. The assay measures the ability of a test compound to prevent the phosphorylation of this compound.
Caption: Competitive c-Src FP assay workflow.
Materials and Reagents
| Component | Recommended Supplier & Cat. No. (Example) | Storage Temperature |
| This compound | AnaSpec (AS-63842) | -20°C (Protect from light) |
| Recombinant Human c-Src Kinase | Carna Biosciences (08-151) | -80°C |
| ATP (Adenosine 5'-triphosphate) | Sigma-Aldrich (A7699) | -20°C |
| Anti-Phosphotyrosine Antibody (e.g., PY20) | Abcam (ab10321) or equivalent | -20°C |
| Kinase Buffer Components | Sigma-Aldrich or equivalent | Room Temperature |
| - Tris-HCl | ||
| - MgCl₂ | ||
| - MnCl₂ | ||
| - BSA (Bovine Serum Albumin) | ||
| - DTT (Dithiothreitol) | ||
| DMSO (Dimethyl Sulfoxide) | Sigma-Aldrich (D8418) | Room Temperature |
| 384-well Black Assay Plates | Corning (3575) or equivalent | Room Temperature |
Buffer Preparation
1X Kinase Reaction Buffer:
-
40 mM Tris-HCl, pH 7.5
-
20 mM MgCl₂
-
2 mM MnCl₂
-
0.1 mg/mL BSA
-
1 mM DTT (add fresh before use)
Experimental Protocols
Protocol 1: Direct c-Src Kinase Activity Assay
This protocol is for determining the enzymatic activity of c-Src kinase.
1. Reagent Preparation: a. Prepare a 2X stock of c-Src kinase in 1X Kinase Reaction Buffer. The final concentration should be optimized, but a starting point of 2-10 ng/µL is recommended. b. Prepare a 2X stock solution of this compound and ATP in 1X Kinase Reaction Buffer. Recommended starting concentrations are 200 nM for this compound and 20 µM for ATP. c. Prepare a 1X solution of anti-phosphotyrosine antibody in 1X Kinase Reaction Buffer. The optimal concentration should be determined empirically, but a starting point of 10-50 nM is suggested.
2. Assay Procedure (384-well plate format): a. To each well, add 10 µL of the 2X c-Src kinase solution. b. To initiate the kinase reaction, add 10 µL of the 2X this compound/ATP solution to each well. c. Mix gently by shaking the plate for 30 seconds. d. Incubate the plate at 30°C for 60 minutes. e. Stop the kinase reaction and detect the phosphorylated product by adding 10 µL of the anti-phosphotyrosine antibody solution. f. Incubate the plate at room temperature for 30 minutes to allow for antibody binding. g. Measure the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).
3. Controls:
-
No Enzyme Control: Replace the c-Src kinase solution with 1X Kinase Reaction Buffer to determine the baseline FP of the unphosphorylated peptide.
-
No Substrate Control: Replace the this compound/ATP solution with 1X Kinase Reaction Buffer to measure any background signal.
Protocol 2: Competitive Inhibitor Screening Assay
This protocol is for screening compounds for their ability to inhibit c-Src kinase activity.
1. Reagent Preparation: a. Prepare a 4X stock of c-Src kinase in 1X Kinase Reaction Buffer. b. Prepare a 4X stock of the test compounds (inhibitors) at various concentrations in 1X Kinase Reaction Buffer containing DMSO. Ensure the final DMSO concentration in the assay does not exceed 1%. c. Prepare a 2X stock solution of this compound and ATP in 1X Kinase Reaction Buffer. d. Prepare a stopping/detection solution of anti-phosphotyrosine antibody in a buffer containing EDTA (e.g., 1X Kinase Reaction Buffer with 20 mM EDTA).
2. Assay Procedure (384-well plate format): a. To each well, add 5 µL of the 4X c-Src kinase solution. b. Add 5 µL of the 4X test compound solution to the wells. c. Mix gently and pre-incubate the enzyme and compound for 15-30 minutes at room temperature. d. Initiate the kinase reaction by adding 10 µL of the 2X this compound/ATP solution. e. Mix and incubate at 30°C for 60 minutes. f. Stop the reaction and detect the product by adding 10 µL of the anti-phosphotyrosine antibody/EDTA solution. g. Incubate at room temperature for 30 minutes. h. Measure the fluorescence polarization (Excitation: 485 nm, Emission: 535 nm).
3. Controls:
-
Positive Control (No Inhibition): Replace the test compound solution with buffer containing the same concentration of DMSO. This represents 0% inhibition and should yield a high FP signal.
-
Negative Control (100% Inhibition): Replace the c-Src kinase solution with 1X Kinase Reaction Buffer. This represents the baseline FP of the unphosphorylated peptide.
Data Analysis and Presentation
The fluorescence polarization (FP) is typically measured in millipolarization units (mP). The percentage of inhibition for each test compound concentration can be calculated using the following formula:
% Inhibition = 100 * (1 - [(mP_sample - mP_negative_control) / (mP_positive_control - mP_negative_control)])
IC₅₀ values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
| Parameter | Recommended Starting Concentration/Condition | Optimization Range |
| Reagents | ||
| This compound | 100 nM | 50 - 500 nM |
| c-Src Kinase | 5 ng/µL | 1 - 20 ng/µL |
| ATP | 10 µM | Km(ATP) - 100 µM |
| Anti-Phosphotyrosine Antibody | 25 nM | 10 - 100 nM |
| DMSO (for inhibitor screening) | ≤ 1% | 0.1% - 2% |
| Assay Conditions | ||
| Kinase Reaction Time | 60 minutes | 30 - 120 minutes |
| Kinase Reaction Temperature | 30°C | Room Temp - 37°C |
| Antibody Binding Time | 30 minutes | 15 - 60 minutes |
| Antibody Binding Temperature | Room Temperature | Room Temperature |
| Instrumentation | ||
| Excitation Wavelength | 485 nm | 480 - 495 nm |
| Emission Wavelength | 535 nm | 515 - 540 nm |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Assay Window (ΔmP) | - Inefficient kinase activity- Low antibody affinity or concentration- this compound concentration too high | - Increase kinase concentration or incubation time- Titrate antibody to find optimal concentration- Titrate this compound to a lower concentration |
| High Background Signal | - Non-specific binding of antibody to unphosphorylated peptide- Autofluorescence of compounds | - Screen different anti-phosphotyrosine antibodies- Subtract background fluorescence from compound-only wells |
| High Variability (High %CV) | - Pipetting errors- Incomplete mixing- Plate edge effects | - Use calibrated pipettes and reverse pipetting for viscous solutions- Ensure proper mixing after each reagent addition- Avoid using the outer wells of the plate |
These application notes provide a comprehensive guide for establishing and performing a robust fluorescence polarization assay using this compound to measure c-Src kinase activity and screen for inhibitors. As with any assay, optimization of the specific concentrations and incubation times for your particular reagents and instrumentation is recommended to achieve the best performance.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. scispace.com [scispace.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A homogeneous, fluorescence polarization assay for src-family tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
Application Notes and Protocols for Screening Axl Kinase Inhibitors using FAM-CSKtide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing a FAM-labeled CSKtide peptide substrate in a fluorescence polarization (FP) assay for the high-throughput screening and characterization of Axl kinase inhibitors. The protocols outlined below detail the Axl signaling pathway, a typical experimental workflow, and a step-by-step guide to performing the assay and analyzing the data.
Introduction to Axl Kinase
Axl is a receptor tyrosine kinase belonging to the TAM (Tyro3, Axl, Mer) family.[1] The binding of its ligand, Growth Arrest-Specific 6 (Gas6), induces dimerization and autophosphorylation of the Axl kinase domain, initiating downstream signaling cascades.[1] These pathways, including the PI3K/AKT, MAPK/ERK, and NF-κB pathways, are crucial in regulating cellular processes such as proliferation, survival, migration, and invasion.[1][2] Dysregulation of Axl signaling is implicated in the progression and metastasis of various cancers, as well as in the development of therapeutic resistance, making it a compelling target for cancer drug discovery.[2][3]
Axl Signaling Pathway
The activation of Axl by Gas6 triggers a complex network of intracellular signaling events that drive cancer progression. Understanding this pathway is critical for the rational design and screening of targeted inhibitors.
Figure 1: Axl Signaling Pathway
Principle of the FAM-CSKtide Fluorescence Polarization Assay
This assay quantifies the activity of Axl kinase by measuring the phosphorylation of a FAM (fluorescein)-labeled peptide substrate, CSKtide. The principle is based on fluorescence polarization (FP). A small, fluorescently labeled peptide (this compound) tumbles rapidly in solution, resulting in a low FP value. When Axl kinase phosphorylates the peptide, the resulting phospho-peptide is bound by a specific anti-phosphotyrosine antibody. This binding creates a much larger molecular complex that tumbles more slowly, leading to a significant increase in the FP signal.
In the presence of an Axl kinase inhibitor, the phosphorylation of this compound is reduced or prevented. Consequently, the binding to the anti-phosphotyrosine antibody is diminished, and the FP signal remains low. The decrease in the FP signal is proportional to the inhibitory activity of the compound.
Experimental Workflow for Axl Inhibitor Screening
A typical high-throughput screening (HTS) campaign to identify novel Axl inhibitors involves several stages, from initial screening to hit confirmation and characterization.
Figure 2: High-Throughput Screening Workflow
Data Presentation: Axl Kinase Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known Axl kinase inhibitors. While the specific use of this compound is not explicitly stated in all cited literature for these compounds, the data is derived from fluorescence-based assays and serves as a representative benchmark for comparison.
| Compound | Axl IC50 (nM) | Assay Type | Reference |
| Bemcentinib (R428) | 14 | Biochemical Kinase Assay | [3] |
| Gilteritinib | 1.2 | Biochemical Kinase Assay | |
| Merestinib | 3.2 | Biochemical Kinase Assay | N/A |
| Cabozantinib | 11 | Cell-free Assay | N/A |
| Sunitinib | 9 | In vitro Assay | N/A |
Note: The IC50 values can vary depending on the specific assay conditions, including ATP concentration and the substrate used.
Experimental Protocols
Materials and Reagents
-
Axl Kinase: Recombinant human Axl kinase (catalytic domain).
-
This compound: FAM-labeled peptide substrate with the sequence KKKEEIYFFFG-NH2.
-
Anti-Phosphotyrosine Antibody: A specific monoclonal antibody that recognizes the phosphorylated tyrosine on the substrate.
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Test Compounds: Axl kinase inhibitors (e.g., Bemcentinib as a positive control) and DMSO for negative controls.
-
Assay Plates: Low-volume, black, non-binding 384-well plates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Assay Protocol for IC50 Determination
This protocol is designed for a 384-well plate format and can be adapted for other formats.
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Create a 10-point, 3-fold serial dilution series in a separate plate.
-
Transfer a small volume (e.g., 1 µL) of each compound dilution to the assay plate. For control wells, add 1 µL of DMSO (negative control) or a known inhibitor (positive control).
-
-
Reagent Preparation:
-
Prepare a 2X Axl kinase solution in kinase buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a 2X this compound and ATP solution in kinase buffer. The final concentration of this compound is typically around 10-100 nM, and the ATP concentration should be at or near its Km for Axl kinase.
-
-
Kinase Reaction:
-
Add 10 µL of the 2X Axl kinase solution to each well of the assay plate containing the compounds.
-
Incubate for 15 minutes at room temperature to allow the compounds to interact with the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X this compound/ATP solution to each well. The final reaction volume is 20 µL.
-
Incubate the plate at room temperature for 60-120 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
-
Detection:
-
Prepare a solution of the anti-phosphotyrosine antibody in kinase buffer.
-
Stop the kinase reaction and initiate the detection step by adding 10 µL of the antibody solution to each well.
-
Incubate for at least 30 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.
-
Read the fluorescence polarization on a compatible plate reader. Excitation is typically at 485 nm and emission at 520 nm for FAM.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The raw fluorescence polarization data (in millipolarization units, mP) is used to calculate the percent inhibition for each compound concentration using the following formula:
-
mP_sample: FP value of the test compound.
-
mP_low_control: FP value of the negative control (DMSO, 100% activity).
-
mP_high_control: FP value of the positive control (a known inhibitor at a concentration that gives maximal inhibition, 0% activity).
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Assay Validation: Z'-Factor and Signal-to-Background Ratio
To ensure the robustness and reliability of the HTS assay, it is essential to determine the Z'-factor and the signal-to-background (S/B) ratio.
-
Z'-Factor: This parameter assesses the quality of the assay by considering the dynamic range and data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
SD_high and Mean_high: Standard deviation and mean of the high control (no inhibition).
-
SD_low and Mean_low: Standard deviation and mean of the low control (maximal inhibition).
-
-
Signal-to-Background (S/B) Ratio: This ratio indicates the dynamic range of the assay. A higher S/B ratio is generally desirable.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low FP Signal or Small Assay Window | - Inefficient kinase activity- Low antibody affinity- this compound concentration too high | - Optimize kinase and ATP concentrations- Titrate the antibody to find the optimal concentration- Optimize the this compound concentration (typically at or below the Kd for antibody binding) |
| High Background Signal | - Autofluorescent compounds- Light scattering from precipitated compounds | - Screen compounds at a second wavelength to identify fluorescent interference- Check the solubility of the compounds in the assay buffer |
| High Variability (Low Z'-factor) | - Pipetting errors- Reagent instability- Plate reader issues | - Use automated liquid handling for better precision- Prepare fresh reagents daily- Ensure the plate reader is properly calibrated and settings are optimized |
Conclusion
The this compound fluorescence polarization assay provides a robust, sensitive, and high-throughput method for identifying and characterizing inhibitors of Axl kinase. By following the detailed protocols and data analysis procedures outlined in these application notes, researchers can effectively screen large compound libraries and advance the development of novel therapeutics targeting Axl-driven cancers.
References
- 1. A homogeneous, fluorescence polarization assay for src-family tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Fluorescence Polarization-Based MET Kinase Assay Using FAM-CSKtide for High-Throughput Screening
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive biochemical assay for measuring the enzymatic activity of MET kinase, a receptor tyrosine kinase frequently implicated in cancer.[1] The assay employs a 5-carboxyfluorescein (FAM)-labeled peptide substrate, CSKtide (5-FAM-KKKKEEIYFFFG-NH2), and relies on the principle of fluorescence polarization (FP) to detect substrate phosphorylation. This homogenous, non-radioactive method is well-suited for high-throughput screening (HTS) of potential MET kinase inhibitors. We provide a detailed protocol for assay setup, execution, and data analysis, including the determination of assay quality via Z'-factor calculation and the characterization of inhibitor potency through IC50 value determination.
Introduction
The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways.[1][2][3] These pathways, including the PI3K/AKT and RAS/MAPK axes, are crucial for normal cellular processes like proliferation, motility, and morphogenesis.[2][3][4] However, aberrant MET signaling, through overexpression, mutation, or amplification, is a key driver in the development and progression of numerous human cancers.[3][5] Consequently, MET has emerged as a significant target for cancer therapy.[6]
Developing selective and potent MET kinase inhibitors requires robust and reliable in vitro assays. Fluorescence-based assays offer a sensitive, safe, and HTS-compatible alternative to traditional radioactive methods.[7][8] Fluorescence Polarization (FP) is a homogenous technique that measures the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule.[2] In this assay, a small FAM-labeled peptide substrate (FAM-CSKtide) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation by MET kinase, the resulting phospho-peptide is specifically bound by a larger anti-phosphotyrosine antibody. This binding event significantly slows the rotation of the FAM-labeled peptide, leading to a measurable increase in fluorescence polarization. The magnitude of this change is directly proportional to the extent of substrate phosphorylation and, therefore, to MET kinase activity.
This compound has been identified as a substrate for several tyrosine kinases, including MET.[3] This application note provides a comprehensive protocol for utilizing this compound in an FP-based MET kinase assay for screening and characterizing inhibitors.
MET Signaling Pathway
Binding of HGF to the MET receptor induces receptor dimerization and trans-autophosphorylation of key tyrosine residues in the kinase domain.[2][5] This activation creates docking sites for various adapter proteins and enzymes, such as GRB2, GAB1, and PI3K, initiating downstream signaling cascades that promote cell growth, survival, and motility.[2][3]
Experimental Workflow
The experimental workflow for the MET kinase assay using this compound is a straightforward, homogenous "mix-and-read" procedure, making it highly amenable to automation and high-throughput screening.
References
- 1. AddexBio Product Detail - CDK7tide derived peptide - (5-FAM) labeled [addexbio.com]
- 2. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity [bioprocessonline.com]
- 3. AddexBio Product Detail - CSK tide - (5-FAM) labeled [addexbio.com]
- 4. Hepatocyte growth factor receptor tyrosine kinase met is a substrate of the receptor protein-tyrosine phosphatase DEP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent peptide assays for protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FAM-CSKtide in vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FAM-CSKtide is a fluorescently labeled peptide substrate designed for the in vitro measurement of protein kinase activity. Labeled with 5-carboxyfluorescein (FAM), this peptide allows for a sensitive and continuous assay format, moving away from traditional radioactive methods. The core principle of assays utilizing this compound is the detection of a change in the fluorescence properties of the peptide upon its phosphorylation by a kinase. This change can be measured as an increase in fluorescence intensity or a change in fluorescence polarization.
The amino acid sequence of this compound is {5-FAM}-Lys-Lys-Lys-Lys-Glu-Glu-Ile-Tyr-Phe-Phe-Phe-Gly-NH2. This sequence is recognized by several tyrosine kinases, with a primary application as a substrate for C-terminal Src Kinase (Csk). Csk is a critical negative regulator of the Src family of tyrosine kinases (SFKs), which are key players in various cellular processes, including cell growth, differentiation, and migration. Dysregulation of SFK activity is frequently implicated in cancer. Therefore, assays measuring Csk activity are valuable for the discovery of potential therapeutic agents. This compound can also be utilized as a substrate for other tyrosine kinases such as Axl, c-Kit, EGFR, and others, making it a versatile tool in kinase research and drug discovery.
Principle of the Assay
The in vitro kinase assay with this compound is based on the enzymatic transfer of the γ-phosphate from ATP to the tyrosine residue within the peptide substrate by a kinase. The addition of the phosphate group alters the local environment of the FAM fluorophore, leading to a detectable change in its fluorescence signal. A common and robust method to monitor this reaction is through Fluorescence Polarization (FP).
In an FP-based assay, a small, fluorescently labeled molecule like this compound tumbles rapidly in solution, resulting in low fluorescence polarization when excited with polarized light. Upon phosphorylation, if the phosphorylated peptide is bound by a larger molecule (e.g., a phosphospecific antibody), the tumbling rate of the fluorophore-peptide-antibody complex is significantly reduced. This slower rotation leads to a higher degree of fluorescence polarization. Alternatively, in some assay formats, the phosphorylation event itself can directly influence the fluorescence properties of the FAM dye.
Data Presentation
The following tables summarize key specifications of this compound and representative quantitative data for inhibitors of Csk, a primary target kinase for this substrate.
| Parameter | Value | Reference |
| Peptide Sequence | {5-FAM}-KKKKEEIYFFFG-NH2 | MedchemExpress |
| Fluorophore | 5-Carboxyfluorescein (FAM) | AltaBioscience |
| Excitation Wavelength (Max) | ~494 nm | MedchemExpress[1] |
| Emission Wavelength (Max) | ~521 nm | MedchemExpress[1] |
| Inhibitor | IC50 (nM) for Csk | Assay Method |
| Staurosporine | 14.6 | Radiometric HotSpot™ |
| PP2 | 142 | Radiometric HotSpot™ |
Note: The IC50 values presented were determined using a radiometric assay. While this compound is suitable for determining IC50 values in a fluorescence-based assay, these values provide a useful reference for expected inhibitor potency against Csk.
Experimental Protocols
Materials and Reagents
-
This compound
-
Recombinant human Csk (or other target kinase)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (a recommended starting buffer is 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Note: The optimal buffer composition may vary depending on the kinase and should be optimized.)
-
Kinase inhibitors (e.g., Staurosporine, PP2) or vehicle control (e.g., DMSO)
-
384-well, low-volume, black, round-bottom, non-treated polystyrene microplates
-
A microplate reader capable of measuring fluorescence polarization.
Experimental Workflow: Fluorescence Polarization (FP) Based Kinase Assay
Caption: Experimental workflow for an in vitro kinase assay using this compound.
Detailed Protocol for Csk Inhibition Assay
This protocol is a starting point and should be optimized for your specific experimental conditions.
1. Reagent Preparation:
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT. Prepare fresh DTT before use.
-
This compound Stock Solution: Reconstitute lyophilized this compound in sterile water or a suitable buffer (e.g., 50 mM HEPES, pH 7.5) to a stock concentration of 1 mM. Store aliquots at -20°C or -80°C.
-
Csk Kinase Stock Solution: Prepare a stock solution of recombinant Csk in a buffer that ensures its stability (e.g., containing glycerol). The final concentration in the assay will need to be optimized, but a starting point could be in the range of 1-10 nM.
-
ATP Stock Solution: Prepare a 10 mM stock solution of ATP in sterile water. Store aliquots at -20°C.
-
Inhibitor Stock Solutions: Prepare a 10 mM stock solution of each inhibitor (e.g., Staurosporine, PP2) in 100% DMSO.
2. Assay Procedure:
-
Prepare Intermediate Dilutions:
-
Prepare a working solution of this compound and ATP in Kinase Assay Buffer. The final concentrations in the assay will need to be optimized. A good starting point is a final concentration of 100 nM this compound and 100 µM ATP.
-
Prepare serial dilutions of the inhibitors in Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 1%) to create a dose-response curve.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of the serially diluted inhibitor or vehicle (Kinase Assay Buffer with DMSO) to the appropriate wells.
-
Add 5 µL of diluted Csk kinase to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 5 µL of Kinase Assay Buffer.
-
Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow the inhibitors to bind to the kinase.
-
-
Initiate the Kinase Reaction:
-
Add 10 µL of the this compound/ATP working solution to all wells to start the reaction. The final reaction volume will be 20 µL.
-
Mix the plate gently.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Measure the fluorescence polarization of each well using a microplate reader with excitation at ~485 nm and emission at ~525 nm.
-
3. Data Analysis:
-
Calculate Percent Inhibition:
-
The raw FP data (in milli-polarization units, mP) is used to calculate the percent inhibition for each inhibitor concentration.
-
% Inhibition = 100 * (1 - (mP_inhibitor - mP_no_enzyme) / (mP_vehicle - mP_no_enzyme))
-
Where:
-
mP_inhibitor is the FP value in the presence of the inhibitor.
-
mP_no_enzyme is the FP value of the control without kinase.
-
mP_vehicle is the FP value in the presence of the vehicle (e.g., DMSO).
-
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.
-
Signaling Pathway
Csk is a key negative regulator of the Src family of non-receptor tyrosine kinases (SFKs). SFKs, such as c-Src, are involved in a multitude of signaling pathways that control cell proliferation, survival, migration, and angiogenesis. The activity of c-Src is tightly controlled, and its aberrant activation is a hallmark of many cancers. Csk phosphorylates a conserved tyrosine residue at the C-terminus of c-Src, which leads to an intramolecular interaction that locks c-Src in an inactive conformation.
References
Application Notes: High-Throughput Screening of Kinase Inhibitors with FAM-CSKtide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This has made them a prime target for drug discovery. High-throughput screening (HTS) is an essential tool for identifying novel kinase inhibitors from large compound libraries. This application note describes a robust and sensitive fluorescence polarization (FP) assay for the high-throughput screening of inhibitors of C-terminal Src Kinase (Csk) and other related tyrosine kinases using a FAM-labeled peptide substrate, FAM-CSKtide.
The assay is based on the principle of fluorescence polarization. A small, fluorescently labeled peptide like this compound tumbles rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation by a kinase, the resulting phosphopeptide is bound by a larger phosphotyrosine-specific antibody. This binding event significantly slows the rotation of the fluorescent peptide, leading to a high fluorescence polarization signal. Potent inhibitors of the kinase will prevent the phosphorylation of this compound, thus maintaining a low polarization signal. This homogeneous, "mix-and-read" format is readily amenable to automation and miniaturization for HTS.
Materials and Reagents
-
Kinase: Recombinant human C-terminal Src Kinase (Csk) or other tyrosine kinase of interest.
-
Substrate: this compound (fluorescein-labeled peptide substrate).
-
Antibody: Phosphotyrosine-specific antibody (e.g., PY20 or similar).
-
ATP: Adenosine 5'-triphosphate, disodium salt.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT (prepare fresh).
-
Stop Solution: 10 mM EDTA in assay buffer.
-
Plates: Low-volume, black, non-binding 384-well microplates.
-
Test Compounds: Kinase inhibitor library dissolved in 100% DMSO.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Experimental Protocols
Assay Principle: Fluorescence Polarization Immunoassay
The fundamental principle of this assay is the detection of kinase activity through a change in the fluorescence polarization of the this compound substrate.
Figure 1. Principle of the this compound Fluorescence Polarization Kinase Assay.
HTS Workflow for Kinase Inhibitor Screening
The following workflow outlines the major steps for performing a high-throughput screen for kinase inhibitors using the this compound FP assay.
Figure 2. High-Throughput Screening Workflow.
Detailed HTS Protocol for a 384-Well Plate
Note: This protocol is an adapted method based on established fluorescence polarization kinase assays. Optimal concentrations of kinase, this compound, and ATP should be determined empirically through checkerboard titrations.
-
Compound Plating:
-
Dispense 200 nL of test compounds (typically at 10 mM in 100% DMSO) into wells of a 384-well plate.
-
For controls, dispense 200 nL of 100% DMSO (for high signal controls) or a known inhibitor (for low signal controls).
-
-
Reagent Preparation:
-
2X Kinase Solution: Prepare a 2X working solution of the kinase (e.g., Csk) in assay buffer. The final concentration should be optimized to yield a robust signal window.
-
2X Substrate/ATP Solution: Prepare a 2X working solution of this compound and ATP in assay buffer. The final concentrations should be at or near the Km values for the kinase to ensure sensitivity to competitive inhibitors.
-
-
Assay Procedure:
-
Add 5 µL of the 2X Kinase Solution to each well of the 384-well plate containing the pre-spotted compounds.
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure proper mixing.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow compounds to interact with the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP Solution to each well.
-
Incubate the plate at 30°C for 60-90 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Stop the reaction by adding 5 µL of Stop Solution (10 mM EDTA) to each well.
-
Add 5 µL of the phosphotyrosine-specific antibody solution to each well. The optimal antibody concentration needs to be determined to maximize the signal window.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody-phosphopeptide binding equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 525 nm).
-
Data Analysis
Z' Factor Calculation
The Z' factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[1] It is calculated using the following formula:
Z' = 1 - [ (3 * σp + 3 * σn) / |µp - µn| ]
Where:
-
µp is the mean of the positive control (high signal, e.g., DMSO).
-
σp is the standard deviation of the positive control.
-
µn is the mean of the negative control (low signal, e.g., a known inhibitor).
-
σn is the standard deviation of the negative control.
An assay with a Z' factor between 0.5 and 1.0 is considered excellent for HTS.[2]
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor that causes a 50% reduction in the activity of the enzyme. To determine the IC₅₀, a dose-response curve is generated by plotting the percent inhibition against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
Percent Inhibition (%) = [ 1 - (Signalinhibitor - Signalbackground) / (Signalmax - Signalbackground) ] * 100
Quantitative Data Summary
The following tables provide representative data for a typical this compound FP kinase assay.
Table 1: Assay Performance and Z' Factor
| Parameter | Value |
| Assay Format | 384-well Fluorescence Polarization |
| Kinase | C-terminal Src Kinase (Csk) |
| Substrate | This compound |
| ATP Concentration | 100 µM |
| Mean High Signal (mP) | 250 |
| Std Dev High Signal (mP) | 15 |
| Mean Low Signal (mP) | 100 |
| Std Dev Low Signal (mP) | 10 |
| Z' Factor | 0.67 |
Table 2: Illustrative IC₅₀ Values of Known Kinase Inhibitors against Src Family Kinases
Note: These values are compiled from published literature and may vary based on the specific assay conditions and kinase construct used. They are provided here for illustrative purposes.
| Inhibitor | Target Kinase(s) | Reported IC₅₀ (nM) |
| Staurosporine | Broad Spectrum | 5 - 20 |
| Dasatinib | Bcr-Abl, Src family | 0.5 - 5 |
| Bosutinib | Src, Abl | 1 - 10 |
| Saracatinib | Src, Abl | 2 - 15 |
Csk Signaling Pathway
C-terminal Src Kinase (Csk) is a key negative regulator of the Src family of tyrosine kinases (SFKs). SFKs are involved in a multitude of cellular processes, including cell growth, proliferation, and differentiation. Csk phosphorylates a conserved C-terminal tyrosine residue on SFKs, which induces an inactive conformation of the kinase.
Figure 3. Simplified Csk Signaling Pathway.
Conclusion
The this compound fluorescence polarization assay provides a robust, sensitive, and high-throughput method for the identification and characterization of inhibitors of Csk and other tyrosine kinases. The homogeneous format and excellent statistical performance (Z' > 0.5) make it an ideal platform for primary screening of large compound libraries in an academic or industrial drug discovery setting. The detailed protocols and data analysis guidelines presented in this application note offer a comprehensive resource for researchers aiming to implement this powerful screening technology.
References
Application Notes and Protocols for Fluorescence-Based Kinase Assay Using FAM-CSKtide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them significant targets for drug discovery. The development of robust and sensitive assays to measure kinase activity is paramount for identifying and characterizing novel kinase inhibitors. This document provides detailed application notes and protocols for a fluorescence-based kinase assay utilizing a FAM (Carboxyfluorescein)-labeled peptide substrate, FAM-CSKtide. This assay offers a non-radioactive, high-throughput compatible method for measuring the activity of C-terminal Src Kinase (Csk) and other related tyrosine kinases.
The assay is based on the principle that the phosphorylation of the this compound substrate by a kinase leads to a change in the local environment of the fluorophore, resulting in an increase in fluorescence intensity.[1][2] This change in fluorescence can be monitored in real-time to determine kinase activity and can be adapted for inhibitor screening.
Principle of the Assay
The this compound kinase assay is a direct and continuous method for measuring kinase activity. The this compound peptide is a substrate for C-terminal Src Kinase (Csk) and several other tyrosine kinases. In its unphosphorylated state, the FAM fluorophore on the peptide exhibits a certain level of fluorescence. Upon enzymatic transfer of a phosphate group from ATP to a tyrosine residue on the peptide by the kinase, a conformational change or altered interaction with the solvent occurs, leading to an increase in the fluorescence quantum yield of the FAM dye.[3] The rate of fluorescence increase is directly proportional to the kinase activity.
Materials and Reagents
-
Kinase: Recombinant human Csk (or other relevant kinase)
-
Substrate: this compound (lyophilized powder)
-
ATP: Adenosine 5'-triphosphate, disodium salt
-
Assay Buffer: e.g., 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT[4]
-
Kinase Inhibitor (for control): Staurosporine or a specific Csk inhibitor[4]
-
DMSO: Dimethyl sulfoxide (for dissolving inhibitors)
-
Microplates: Black, flat-bottom 96-well or 384-well microplates suitable for fluorescence measurements
-
Fluorescence Plate Reader: Capable of excitation at ~485 nm and emission detection at ~520 nm
Experimental Protocols
Protocol 1: Determination of Kinase Activity
This protocol describes the measurement of kinase activity using this compound.
1. Reagent Preparation:
- 10X Assay Buffer: Prepare a 10X stock of the assay buffer.
- This compound Stock Solution (1 mM): Dissolve lyophilized this compound in ultrapure water to a final concentration of 1 mM. Store at -20°C in aliquots.
- ATP Stock Solution (10 mM): Dissolve ATP in ultrapure water to a final concentration of 10 mM. Store at -20°C in aliquots.[3]
- Kinase Working Solution: Dilute the kinase to the desired concentration in 1X Assay Buffer. The optimal concentration should be determined empirically but typically ranges from 2-20 nM.[3]
2. Assay Procedure:
- Prepare a reaction master mix containing 1X Assay Buffer, ATP (final concentration, e.g., 100 µM), and this compound (final concentration, e.g., 10 µM).
- Add the kinase working solution to the wells of the microplate.
- Initiate the reaction by adding the master mix to the wells. The final reaction volume is typically 50-100 µL.
- Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C).
- Monitor the increase in fluorescence intensity over time (e.g., every 1-5 minutes for 30-60 minutes) at Ex/Em = 485/520 nm.
- The initial rate of the reaction (linear phase) is used to determine the kinase activity.
Protocol 2: Inhibitor Screening and IC50 Determination
This protocol is designed for screening kinase inhibitors and determining their half-maximal inhibitory concentration (IC50).
1. Reagent Preparation:
- Prepare reagents as described in Protocol 1.
- Inhibitor Stock Solutions: Dissolve inhibitors in 100% DMSO to a high concentration (e.g., 10 mM).
- Serial Dilutions of Inhibitors: Prepare a series of dilutions of the inhibitors in 1X Assay Buffer containing a constant, low percentage of DMSO (e.g., 1%).
2. Assay Procedure:
- Add the serially diluted inhibitors to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no kinase).
- Add the kinase working solution to all wells except the negative control.
- Pre-incubate the kinase and inhibitors for a set period (e.g., 15-30 minutes) at room temperature.
- Prepare a reaction master mix containing 1X Assay Buffer, ATP, and this compound.
- Initiate the reaction by adding the master mix to all wells.
- Monitor fluorescence intensity as described in Protocol 1.
- Determine the initial reaction rates for each inhibitor concentration.
- Calculate the percentage of inhibition for each concentration relative to the positive control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Representative Kinase Activity Data
| Kinase Concentration (nM) | Initial Rate (RFU/min) |
| 0 | 5 |
| 2 | 50 |
| 5 | 120 |
| 10 | 230 |
| 20 | 450 |
Table 2: Representative IC50 Values for Csk Inhibitors
| Inhibitor | IC50 (nM) |
| Staurosporine | 25 |
| Dasatinib | 15 |
| SU6656 | 50 |
Table 3: Assay Performance Metrics
| Parameter | Value | Interpretation |
| Z'-Factor | 0.75 | Excellent assay for HTS[5][6] |
| Signal-to-Background Ratio | 8 | Robust signal window |
Visualizations
References
- 1. High-throughput screening for inhibitors of the Cks1-Skp2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent peptide assays for protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.jp [promega.jp]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. researchgate.net [researchgate.net]
Measuring Kinase Activity with FAM-CSKtide Substrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins, a fundamental mechanism for regulating a vast array of cellular processes.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making kinases attractive targets for therapeutic intervention. The C-terminal Src Kinase (CSK) is a non-receptor tyrosine kinase that acts as a crucial negative regulator of the Src family kinases (SFKs), thereby playing a significant role in controlling cell growth, differentiation, and migration.[3]
This document provides detailed application notes and protocols for measuring the activity of protein kinases, particularly C-terminal Src Kinase (CSK), using the fluorophore-labeled peptide substrate, FAM-CSKtide. This fluorescence-based assay offers a sensitive, continuous, and non-radioactive method for kinase activity measurement, suitable for high-throughput screening (HTS) of kinase inhibitors and detailed kinetic studies. The assay is based on the principle that phosphorylation of the this compound substrate by a kinase induces a change in the fluorescence properties of the FAM (fluorescein) label, which can be monitored in real-time.
Principle of the Assay
The this compound kinase assay is a direct and continuous method for measuring kinase activity. The substrate is a synthetic peptide derived from a known kinase target sequence and is labeled with a fluorescein (FAM) fluorophore. The phosphorylation of a specific tyrosine residue on the CSKtide by a kinase, such as CSK, in the presence of ATP and Mg2+, leads to a change in the local environment of the FAM fluorophore. This change results in a detectable alteration of the fluorescence signal, typically an increase in fluorescence polarization (FP) or a change in fluorescence intensity. The rate of this change in fluorescence is directly proportional to the kinase activity.
Featured Product: this compound
-
Product Name: this compound
-
Description: A synthetic peptide substrate labeled with 5-Carboxyfluorescein (FAM).
-
Primary Target: C-terminal Src Kinase (CSK).
-
Other Potential Kinases: Axl, and other tyrosine kinases.
-
Excitation Wavelength: 494 nm
-
Emission Wavelength: 521 nm
Data Presentation
Representative Kinetic Parameters for CSK
The following table summarizes representative kinetic data for C-terminal Src Kinase (CSK) with peptide substrates. It is important to note that these values can vary depending on the specific peptide sequence and assay conditions. While specific kinetic data for this compound is not publicly available, the data for similar peptide substrates provide a useful reference. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate.[4][5]
| Parameter | Value | Substrate | Kinase | Notes |
| Km (ATP) | 56.9 ± 6.2 µM | Poly(Glu, Tyr) | CSK | Determined with Mg2+ as the cofactor.[6] |
| Vmax | 293 ± 52 pmol/µ g/min | Poly(Glu, Tyr) | CSK | Represents the maximum rate of phosphate transfer.[6] |
| Km (peptide) | 63 µM | Polyoma-virus-middle-T-antigen-derived peptide | CSK | A peptide with a hydrophobic sequence showing a relatively low Km.[7] |
| Km (peptide) | ~5 µM | c-Src (full-length protein) | CSK | Full-length protein substrates are generally more efficient than peptide substrates.[8] |
Assay Performance Metrics
The quality and reliability of a kinase assay, particularly for high-throughput screening, can be assessed using the Z'-factor.[9] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
| Parameter | Value | Assay Type | Notes |
| Z'-Factor | 0.57 - 0.85 | Fluorescence Polarization Kinase Assay | Representative values for similar fluorescence polarization-based kinase assays, indicating a robust and reliable assay.[10][11] |
Signaling Pathway
C-terminal Src Kinase (CSK) is a key negative regulator of Src Family Kinases (SFKs). SFKs are involved in a multitude of signaling pathways that control cell proliferation, survival, and migration. CSK phosphorylates a conserved C-terminal tyrosine residue on SFKs, which leads to an intramolecular interaction with the SH2 domain, locking the SFK in an inactive conformation. This inhibitory action of CSK is crucial for maintaining cellular homeostasis.
Caption: CSK-mediated negative regulation of Src Family Kinases (SFKs).
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Recombinant human C-terminal Src Kinase (CSK)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
DTT (Dithiothreitol)
-
DMSO (for inhibitor studies)
-
384-well, low-volume, non-treated, black polystyrene microplates
-
Fluorescence microplate reader with excitation and emission filters for FAM (Excitation: ~485 nm, Emission: ~535 nm)
Experimental Workflow Diagram
Caption: A generalized workflow for a microplate-based kinase assay.
Protocol 1: Continuous-Time (Kinetic) Kinase Activity Assay
This protocol is suitable for determining initial reaction velocities and for detailed kinetic characterization.
-
Reagent Preparation:
-
Prepare a 2X Kinase Reaction Buffer containing 100 mM HEPES pH 7.5, 20 mM MgCl₂, 2 mM EGTA, and 0.02% Brij-35.
-
Prepare a 2X solution of recombinant CSK in 1X Kinase Assay Buffer. The optimal concentration should be determined empirically but a starting range of 1-10 nM is recommended.
-
Prepare a 2X ATP/FAM-CSKtide solution in 1X Kinase Assay Buffer. The final concentration of ATP should be at or near the Km for ATP (e.g., 50-100 µM), and the final concentration of this compound should be at or near its Km (a starting concentration of 10-50 µM can be tested).
-
-
Assay Procedure:
-
Add 10 µL of the 2X CSK solution to the wells of a 384-well plate.
-
For background controls, add 10 µL of 1X Kinase Assay Buffer without the enzyme.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 30°C) for 5-10 minutes.
-
Initiate the reaction by adding 10 µL of the 2X ATP/FAM-CSKtide solution to each well.
-
Immediately begin monitoring the change in fluorescence (e.g., fluorescence polarization or intensity) over time (e.g., every 30-60 seconds for 30-60 minutes).
-
-
Data Analysis:
-
Determine the initial reaction rate (velocity) from the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the background control from the rate of the enzyme-containing reactions.
-
Plot the initial rates against substrate concentration to determine Km and Vmax using non-linear regression (Michaelis-Menten kinetics).
-
Protocol 2: Endpoint Assay for High-Throughput Screening of Inhibitors
This protocol is optimized for screening large compound libraries to identify potential kinase inhibitors.
-
Reagent Preparation:
-
Prepare a 4X solution of CSK in 1X Kinase Assay Buffer.
-
Prepare a 4X solution of this compound and ATP in 1X Kinase Assay Buffer.
-
Prepare serial dilutions of test compounds in DMSO, then dilute them into 1X Kinase Assay Buffer to a 4X final concentration.
-
-
Assay Procedure:
-
Add 5 µL of the 4X test compound solution to the wells of a 384-well plate. For positive controls (no inhibition), add 5 µL of buffer with DMSO. For negative controls (background), add 5 µL of buffer with DMSO.
-
Add 5 µL of the 4X CSK solution to the test compound and positive control wells. Add 5 µL of 1X Kinase Assay Buffer to the negative control wells.
-
Mix and pre-incubate for 10-15 minutes at room temperature to allow the compounds to interact with the kinase.
-
Initiate the reaction by adding 10 µL of the 2X ATP/FAM-CSKtide solution to all wells.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a fixed period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+).
-
Read the fluorescence on a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(Signal_Inhibitor - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control)])
-
For compounds showing significant inhibition, perform dose-response experiments to determine the IC50 value.
-
Calculate the Z'-factor to assess the quality of the HTS assay.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Autohydrolysis of the substrate. | Prepare fresh buffers and use high-purity reagents. |
| Contaminated reagents or plate. | Use fresh, filtered solutions and new microplates. | |
| Low Signal or No Kinase Activity | Inactive kinase. | Use a fresh aliquot of kinase and ensure proper storage. |
| Suboptimal assay conditions. | Optimize pH, Mg2+ concentration, and temperature. | |
| Incorrect ATP or substrate concentration. | Titrate ATP and this compound to determine optimal concentrations. | |
| High Well-to-Well Variability | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations across the plate. | Ensure uniform temperature equilibration of the plate. | |
| "False Hits" in HTS | Compound autofluorescence or quenching. | Screen compounds in the absence of the kinase to identify fluorescent compounds. |
| Compound precipitation. | Check the solubility of the compounds in the assay buffer. |
Conclusion
The this compound substrate provides a valuable tool for the sensitive and continuous measurement of CSK and other tyrosine kinase activities. The fluorescence-based assays described here offer a robust and adaptable platform for both fundamental kinetic studies and high-throughput screening of potential kinase inhibitors. By following the detailed protocols and considering the provided data, researchers can effectively utilize this technology to advance our understanding of kinase function and to accelerate the discovery of novel therapeutics.
References
- 1. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent peptide assays for protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.jp [promega.jp]
- 4. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Kinetic properties of the C-terminal Src kinase, p50csk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequence specificity of C-terminal Src kinase (CSK)--a comparison with Src-related kinases c-Fgr and Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for the recognition of c-Src by its inactivator Csk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic peptide substrates for a tyrosine protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting low signal in FAM-CSKtide kinase assay
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal issues with FAM-CSKtide kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a this compound kinase assay?
A this compound kinase assay is a fluorescence-based method to measure the activity of C-terminal Src Kinase (CSK). The assay uses a peptide substrate (CSKtide) labeled with a fluorescein (FAM) fluorophore. When CSK phosphorylates the peptide in the presence of ATP, the properties of the fluorescent signal can change. Often, this change is detected using fluorescence polarization (FP). In a direct FP assay, phosphorylation of the this compound and subsequent binding to a phosphospecific antibody causes the complex to tumble slower in solution, resulting in a higher polarization value. Conversely, in a competitive FP assay, a fluorescent phosphopeptide tracer is displaced by the newly phosphorylated CSKtide, leading to a decrease in polarization.
Q2: What is C-terminal Src Kinase (CSK) and what is its function?
C-terminal Src Kinase (CSK) is a non-receptor tyrosine kinase that acts as a critical negative regulator of the Src family kinases (SFKs). It does this by phosphorylating a conserved tyrosine residue at the C-terminal end of SFKs, which locks the SFK in an inactive conformation. Through this action, CSK plays a key role in regulating cellular processes like growth, differentiation, migration, and immune responses.
Q3: What are the essential components of this assay?
A successful this compound kinase assay requires several key components:
-
Active CSK Enzyme: The kinase must be pure, correctly folded, and active.
-
This compound Substrate: A high-quality, non-degraded fluorescently labeled peptide substrate.
-
ATP: As the phosphate donor, its concentration is critical and must be optimized.
-
Assay Buffer: A buffer with optimal pH, salt concentration, and necessary cofactors (typically Mg²⁺) is crucial for enzyme activity.
-
Detection System: A plate reader capable of accurately measuring fluorescence intensity or fluorescence polarization.
Troubleshooting Low Signal
Low or no signal is a common issue in kinase assays. The following guide provides a systematic approach to identifying and resolving the root cause.
Problem: Very Low or No Increase in Fluorescence/FP Signal
This is the most frequent problem, suggesting a fundamental issue with the reaction itself. Use the following table to diagnose the potential cause.
Table 1: Troubleshooting Guide for Low Signal
| Possible Cause | Recommended Checks & Solutions |
| 1. Inactive CSK Enzyme | Enzyme Integrity: Verify the source, purity, and storage conditions of the CSK enzyme. Avoid repeated freeze-thaw cycles. Activity Check: If possible, test the enzyme activity with a known positive control substrate or a different assay format (e.g., radiometric). Enzyme Concentration: The enzyme concentration may be too low. Perform a titration to find the optimal concentration that yields a linear reaction rate over time. |
| 2. Substrate or Reagent Degradation | This compound Quality: Ensure the peptide substrate is not degraded. Check the expiration date and store it protected from light to prevent photobleaching. ATP Viability: Prepare fresh ATP solutions. ATP can hydrolyze over time, especially if stored improperly or subjected to pH extremes. |
| 3. Suboptimal Assay Conditions | Buffer Composition: Confirm the buffer pH is optimal for CSK (typically ~7.5). Ensure the correct concentration of MgCl₂ (often 5-10 mM) is present, as it is an essential cofactor for kinase activity. ATP Concentration: The ATP concentration is critical. It should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitivity, especially when screening for ATP-competitive inhibitors. Incubation Time & Temperature: The reaction may not have proceeded long enough. Optimize the incubation time to ensure you are in the linear range of the reaction. Most kinase assays are run at 30°C or room temperature. |
| 4. Incorrect Instrument Settings | Excitation/Emission Wavelengths: Ensure the plate reader is set to the correct excitation and emission wavelengths for FAM (typically ~485 nm for excitation and ~520 nm for emission). Gain/Sensitivity Settings: The detector gain may be too low. Optimize the gain setting using a positive control well to maximize the signal without saturating the detector. G-Factor Calibration: For fluorescence polarization assays, ensure the instrument's G-factor is correctly calibrated. |
| 5. Presence of Inhibitors | Contaminants: Ensure reagents and buffers are free from kinase inhibitors (e.g., high concentrations of EDTA, which chelates Mg²⁺). Test Compound Interference: If screening compounds, they may be potent inhibitors of CSK. Run a "no inhibitor" control to confirm the assay is working. Test compounds can also interfere with the fluorescence signal. |
Experimental Protocols & Data
Standard this compound Kinase Assay Protocol (Endpoint FP)
This protocol provides a general framework. Optimal concentrations and times should be determined empirically.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 1X assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35).
-
CSK Enzyme Stock: Dilute the CSK enzyme to a 2X working concentration in assay buffer.
-
ATP Stock: Dilute ATP to a 4X working concentration in assay buffer.
-
This compound Substrate Stock: Dilute the this compound to a 4X working concentration in assay buffer.
-
-
Assay Procedure:
-
Add 10 µL of assay buffer (or test compound diluted in buffer) to the wells of a suitable microplate (e.g., a black, low-volume 384-well plate).
-
Add 10 µL of the 2X CSK enzyme solution to each well.
-
Initiate the kinase reaction by adding 20 µL of a pre-mixed solution containing equal parts of the 4X ATP and 4X this compound stocks.
-
Incubate the plate at 30°C for the desired time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding 10 µL of a stop solution containing EDTA (e.g., 50 mM EDTA).
-
Read the fluorescence polarization on a compatible plate reader.
-
Table 2: Recommended Reagent Concentration Ranges
| Reagent | Typical Final Concentration | Notes |
| CSK Enzyme | 1 - 20 nM | Must be optimized via enzyme titration. |
| This compound | 10 - 200 µM | Should be around the Km for the peptide. |
| ATP | 10 - 100 µM | Should be around the Km for ATP. |
| MgCl₂ | 5 - 20 mM | Essential cofactor for kinase activity. |
Visualizations
CSK Signaling Pathway
C-terminal Src Kinase (CSK) is a primary negative regulator of Src Family Kinases (SFKs). It phosphorylates a C-terminal tyrosine on SFKs, inducing a conformational change that renders the SFK inactive.
Caption: CSK negatively regulates SFKs via C-terminal phosphorylation.
Experimental Workflow
The following diagram outlines the key steps in a typical endpoint this compound fluorescence polarization assay.
Caption: Workflow for an endpoint this compound kinase assay.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing the cause of a low assay signal.
Caption: A decision tree for troubleshooting low assay signal.
Technical Support Center: Optimizing FAM-CSKtide Concentration for Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of FAM-CSKtide in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in kinase assays?
This compound is a peptide substrate that has been labeled with a fluorescein amidite (FAM) fluorescent dye. It is commonly used in fluorescence-based kinase assays, such as fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET), to measure the activity of various kinases. The addition of a phosphate group to the peptide by a kinase alters its properties, which can be detected by a change in the fluorescence signal.
Q2: What is the optimal concentration range for this compound in a kinase assay?
The optimal concentration of this compound typically ranges from 10 µM to 200 µM.[1] The ideal concentration is dependent on the specific kinase being assayed and its Michaelis constant (Km) for the substrate. For initial experiments, it is advisable to perform a titration to determine the optimal concentration that yields a robust signal with minimal background.
Q3: How does the concentration of this compound affect the kinase assay results?
The concentration of this compound directly impacts the assay's sensitivity and dynamic range.
-
Too low: A concentration that is too low may result in a weak signal that is difficult to distinguish from background noise.
-
Too high: An excessively high concentration can lead to substrate inhibition, where the kinase activity decreases at high substrate concentrations. It can also lead to a high background signal and waste of expensive reagents.
Q4: What other key reagents need to be optimized alongside this compound?
Optimizing a kinase assay is a multi-parameter process. Besides this compound, the concentrations of the kinase and ATP are also critical.
-
Kinase Concentration: The optimal kinase concentration should result in a linear reaction rate over the desired time course and typically falls within the range of 2-20 nM.[1]
-
ATP Concentration: The ATP concentration is usually kept at or near its Km value for the specific kinase, which is often in the range of 10-100 µM.[1]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. This compound concentration is too low.2. Kinase concentration is too low or inactive.3. ATP concentration is suboptimal.4. Incorrect buffer conditions (pH, ionic strength).5. Insufficient incubation time. | 1. Titrate this compound to a higher concentration (e.g., 50-100 µM).2. Titrate the kinase to determine the optimal concentration (EC80 is often used).[2] Verify kinase activity with a positive control.3. Titrate ATP around the known Km of the kinase.4. Ensure the buffer composition is optimal for the kinase of interest.5. Increase the incubation time, ensuring the reaction remains in the linear range. |
| High Background Signal | 1. This compound concentration is too high.2. Autofluorescence from the assay plate or buffer components.3. Light scatter from precipitated compounds or aggregated proteins.4. Non-specific binding of this compound to the well surface. | 1. Reduce the this compound concentration.2. Use black, non-binding microplates. Check buffer components for intrinsic fluorescence.[3] 3. Centrifuge reagents before use. Include a control without kinase to assess compound fluorescence.4. Use plates with a low-binding surface. |
| High Variability Between Replicates | 1. Pipetting errors.2. Incomplete mixing of reagents.3. Temperature fluctuations across the assay plate. | 1. Use calibrated pipettes and proper pipetting techniques. For HTS, use automated liquid handlers.[4] 2. Ensure thorough mixing after each reagent addition.3. Allow the plate to equilibrate to the reaction temperature before starting the assay. |
| Assay Window (Signal-to-Background) is Too Small | 1. Suboptimal concentrations of this compound, kinase, or ATP.2. High background fluorescence.3. The kinase has low activity towards this compound. | 1. Perform a matrix titration of all three components to find the optimal concentrations.2. Refer to the "High Background Signal" section for solutions.3. Consider using a different substrate that is more specific for the kinase of interest. |
Experimental Protocols
Protocol 1: Titration of this compound for a Fluorescence Polarization (FP) Kinase Assay
This protocol outlines the steps to determine the optimal concentration of this compound for a competitive FP kinase assay.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer for your kinase (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35).
-
This compound Stock: Prepare a 1 mM stock solution in the kinase buffer.
-
Kinase Stock: Prepare a concentrated stock of the kinase in the kinase buffer.
-
ATP Stock: Prepare a 10 mM stock solution in water.
-
Anti-phospho-peptide Antibody: Prepare according to the manufacturer's recommendation.
-
Phospho-peptide Tracer: Prepare a stock solution of the fluorescently labeled phospho-peptide tracer.
2. This compound Titration:
-
Prepare a serial dilution of this compound in the kinase buffer, ranging from 0 µM to 200 µM.
-
In a 384-well black plate, add the kinase and ATP to each well at their predetermined optimal concentrations.
-
Add the different concentrations of this compound to the wells.
-
Incubate the plate at the optimal temperature for the kinase for a set period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the anti-phospho-peptide antibody and the phospho-peptide tracer to all wells.
-
Incubate for the recommended time to allow for binding equilibrium.
-
Read the fluorescence polarization on a suitable plate reader.
3. Data Analysis:
-
Plot the fluorescence polarization values against the this compound concentration.
-
The optimal concentration is typically the lowest concentration that gives a robust and stable signal.
Quantitative Data Summary
The following table provides typical concentration ranges for key components in a kinase assay using a fluorescent peptide substrate.
| Component | Typical Concentration Range | Key Considerations |
| This compound | 10 µM - 200 µM[1] | Should be at or above the Km for the kinase to ensure substrate is not limiting. |
| Kinase | 2 nM - 20 nM[1] | Should be titrated to find the concentration that gives a linear reaction rate. |
| ATP | 10 µM - 100 µM[1] | Typically used at the Km for the kinase to allow for competitive inhibition studies. |
| DMSO | < 1% | High concentrations can inhibit kinase activity. |
Visualizations
Caption: A generalized workflow for a fluorescence-based kinase assay.
Caption: A decision tree for troubleshooting common kinase assay issues.
References
- 1. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
reducing background fluorescence in FAM peptide assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in FAM (carboxyfluorescein) peptide assays.
Troubleshooting Guides
High background fluorescence can mask the specific signal in your assay, leading to low signal-to-noise ratios and unreliable data. This guide provides a systematic approach to identifying and mitigating the common causes of high background.
Issue 1: High Background Signal in All Wells (Including Blanks)
This often points to a problem with the assay components themselves, such as the buffer, the FAM-labeled peptide, or the microplate.
Possible Causes & Solutions
| Cause | Recommended Action |
| Contaminated Assay Buffer | Prepare fresh buffer using high-purity water and reagents. Filter-sterilize the buffer. |
| Autofluorescent Media/Buffer Components | If using cell-based assays, switch to a low-autofluorescence medium like Gibco FluoroBrite™ DMEM. For biochemical assays, avoid buffers containing components known to autofluoresce, such as phenol red or some serum albumins.[1] |
| Unbound/Free FAM Dye | Purify the FAM-labeled peptide to remove any unconjugated dye.[2][3] See the protocol for Peptide Purification below. |
| Sub-optimal Buffer pH or Composition | Optimize the buffer pH and ionic strength. Sometimes, additives can help.[4][5] See the Buffer Optimization protocol. |
| Fluorescent Microplates | Use black, opaque microplates designed for fluorescence assays to minimize background from the plate itself. Avoid clear or white plates.[6] |
Experimental Workflow for Diagnosing High Background from Assay Components
Caption: A step-by-step workflow for troubleshooting high background fluorescence originating from assay components.
Issue 2: High Background Signal Only in Wells Containing the FAM-Peptide
This suggests that the issue is related to the peptide itself, such as non-specific binding or degradation.
Possible Causes & Solutions
| Cause | Recommended Action |
| Non-Specific Binding of FAM-Peptide | Add a non-ionic detergent (e.g., 0.01% NP40 or Tween-20) and/or a carrier protein like BSA (0.1 mg/mL) to the assay buffer to block non-specific sites.[4][7] |
| FAM-Peptide Degradation | Ensure proper storage of the peptide (lyophilized at -20°C or -80°C, protected from light). Prepare fresh aliquots for each experiment to avoid multiple freeze-thaw cycles. |
| Sub-optimal Peptide Concentration | Titrate the FAM-peptide to find the lowest concentration that provides a robust signal without excessive background.[6] |
| Use of a Quencher | For enzyme activity assays, consider a FRET-based design where the FAM fluorescence is initially quenched. The signal is only generated upon peptide cleavage.[8][9][10] |
Conceptual Diagram of FRET-Based Quenching
Caption: Mechanism of a FRET-based peptide assay where fluorescence is quenched until enzymatic cleavage separates the fluorophore (FAM) and quencher.
Experimental Protocols
Protocol 1: Purification of FAM-Labeled Peptides using HPLC
This protocol is for removing free FAM dye and other impurities from the synthesized peptide. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for this purpose.[11][12]
Materials:
-
Crude FAM-labeled peptide
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Lyophilizer
Methodology:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the dissolved peptide onto the column.
-
Run a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) to elute the peptide and impurities. The hydrophobicity of the peptide will determine the optimal gradient.
-
Monitor the elution profile at two wavelengths: ~220 nm for the peptide backbone and ~495 nm for the FAM fluorophore.
-
The free FAM dye will typically elute earlier than the labeled peptide.
-
Collect fractions corresponding to the main peak that absorbs at both wavelengths.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified FAM-peptide as a powder.
Protocol 2: Assay Buffer Optimization
This protocol helps in formulating a buffer that minimizes non-specific binding and background fluorescence.[4][5][13]
Materials:
-
Purified FAM-labeled peptide
-
Base buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl)
-
Stock solutions of additives: 10% NP40 (or Tween-20), 10 mg/mL BSA (IgG-free)
-
Black, non-binding 96-well plate
-
Plate reader
Methodology:
-
Prepare a series of assay buffers from the base buffer with different additives. See the table below for examples.
-
Add only the different buffer formulations to the wells of the 96-well plate (in triplicate). This is your buffer blank.
-
Read the fluorescence at the appropriate excitation/emission wavelengths for FAM (e.g., Ex: 495 nm, Em: 520 nm).
-
To a new set of wells, add the FAM-peptide (at its final assay concentration) to each of the buffer formulations.
-
Incubate for a standard period (e.g., 30 minutes) at room temperature, protected from light.
-
Read the fluorescence.
-
Calculate the signal-to-background ratio for each buffer condition (Fluorescence with peptide / Fluorescence of buffer alone).
-
Select the buffer that provides the lowest background and the highest signal-to-background ratio.
Example Buffer Optimization Conditions
| Buffer Condition | Base Buffer | 0.01% NP40 | 0.1 mg/mL BSA | 0.01% NP40 + 0.1 mg/mL BSA |
| A | ✓ | |||
| B | ✓ | ✓ | ||
| C | ✓ | ✓ | ||
| D | ✓ | ✓ | ✓ |
Frequently Asked Questions (FAQs)
Q1: My blank wells (buffer only) have very high fluorescence. What is the most likely cause?
A1: High fluorescence in blank wells is often due to contamination in the assay buffer or the use of autofluorescent components.[1] Ensure you are using high-purity reagents and water. If your buffer contains phenol red or high concentrations of serum, these can be major sources of background.[1] Preparing fresh buffer and using a specialized low-fluorescence medium for cell-based assays is recommended.
Q2: Can the solvent I use to dissolve my peptide affect background fluorescence?
A2: Yes, the polarity of the solvent can significantly impact the fluorescence emission of FAM.[14][15][16] Highly polar solvents can sometimes increase background fluorescence.[17] It is crucial to use the same solvent for your peptide and in your buffer controls to ensure consistency. Acetonitrile and acetone have been shown to yield high fluorescence intensity in some systems.[17]
Q3: I've purified my peptide, but the background is still high. What should I try next?
A3: If the peptide is pure, the high background is likely due to non-specific binding to the microplate or other components.[7] You should optimize your assay buffer by adding blocking agents like BSA and a non-ionic detergent such as Tween-20 or NP40.[4] These additives can prevent the peptide from sticking to surfaces, thereby reducing background.
Q4: How can I reduce autofluorescence from my cells in a cell-based assay?
A4: Cellular autofluorescence is a common issue, especially in the blue-green spectral region where FAM emits.[1][18] One effective strategy is to switch to a red-shifted fluorophore if possible.[1] If you must use FAM, you can try using an autofluorescence quenching reagent.[19] Additionally, ensure your cell culture medium is free of components like phenol red and riboflavin, which contribute to autofluorescence.[1][19]
Q5: What is a FRET peptide, and can it help with my background issues?
A5: A FRET (Förster Resonance Energy Transfer) peptide is dual-labeled with a fluorophore (like FAM) and a quencher.[9] When the peptide is intact, the quencher is close to the FAM and suppresses its fluorescence.[9][10] In assays measuring enzymatic cleavage, the peptide is cut, separating the FAM and quencher, which results in a fluorescent signal. This design is excellent for reducing background because the probe is "off" until it interacts with the target enzyme, leading to a very high signal-to-background ratio.[8] Common quenchers for FAM include Dabcyl.[9]
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantorsciences.com [avantorsciences.com]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. researchgate.net [researchgate.net]
- 9. Quenched Fluorescent Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 14. Effects of Solvents on Fluorescence of Biological Dyes | Details | Hackaday.io [hackaday.io]
- 15. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 16. Molecular Expressions Microscopy Primer: Fluorescence - Solvent Effects on Fluorescence Emission - Interactive Java Tutorial [micro.magnet.fsu.edu]
- 17. researchgate.net [researchgate.net]
- 18. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
Technical Support Center: Optimizing FAM-CSKtide Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FAM-CSKtide in kinase activity assays. Our focus is to help you improve the signal-to-noise ratio, troubleshoot common experimental hurdles, and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which kinase is it a substrate for?
A1: this compound is a peptide substrate labeled with fluorescein (FAM) at its N-terminus. The "CSK" portion of its name indicates that it is a substrate for C-terminal Src Kinase (CSK). CSK is a non-receptor tyrosine kinase that plays a crucial role in regulating cell growth, differentiation, and immune responses by phosphorylating and thereby inactivating Src-family kinases (SFKs).[1][2][3]
Q2: How does a this compound assay work?
A2: The assay is based on the principle of detecting the phosphorylation of the this compound substrate by the CSK enzyme. In a typical fluorescence polarization (FP) format, the small, fluorescently labeled peptide rotates rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation and binding to a larger molecule (like a phosphospecific antibody), the complex tumbles much slower, leading to an increase in fluorescence polarization.[4][5][6] Alternatively, other detection methods can be employed that are sensitive to the phosphorylation event.
Q3: What are the critical factors for achieving a good signal-to-noise ratio?
A3: Key factors include optimizing the concentrations of the this compound substrate, ATP, and the CSK enzyme. Additionally, buffer conditions such as pH and the presence of detergents, and the purity of all reagents are crucial. Minimizing background fluorescence from various sources is also essential for a high signal-to-noise ratio.[7][8][9]
Q4: What is a typical concentration range for this compound in an assay?
A4: The optimal concentration of this compound should be determined empirically for your specific assay conditions. Generally, peptide substrate concentrations in fluorescent kinase assays can range from 10 µM to 200 µM.[7] It is recommended to perform a titration to find the lowest concentration that provides a stable and robust signal.
Q5: How does the ATP concentration affect the assay outcome?
A5: The concentration of ATP is a critical parameter, especially when screening for inhibitors. Most kinase inhibitors are ATP-competitive. Using an ATP concentration close to the Michaelis constant (Km) of the kinase for ATP makes the assay more sensitive to competitive inhibitors. However, cellular ATP concentrations are much higher, so for some applications, using a higher ATP concentration might be more physiologically relevant.[9]
Troubleshooting Guide
This guide addresses common issues encountered during this compound kinase assays and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Autofluorescence: Intrinsic fluorescence from samples, buffers, or microplates. | - Include a "no-enzyme" or "no-substrate" control to quantify background. - If possible, use microplates with low autofluorescence (e.g., black plates). - Test buffer components for intrinsic fluorescence. |
| 2. Non-specific Binding: The this compound or detection reagents may bind to other components in the assay.[10][11] | - Add a non-ionic detergent like 0.01% Triton X-100 or 0.03% Brij-35 to the assay buffer to reduce non-specific binding.[7][12] - Include Bovine Serum Albumin (BSA) at a concentration of 40-100 µg/mL.[7] | |
| 3. Contaminated Reagents: Impurities in the enzyme, substrate, or buffer. | - Use high-purity, freshly prepared reagents. - Filter buffer solutions if necessary. | |
| Low Signal or Small Assay Window | 1. Suboptimal Reagent Concentrations: Incorrect concentrations of CSK, this compound, or ATP. | - Perform titration experiments for each component (enzyme, substrate, and ATP) to determine optimal concentrations. - Ensure the enzyme is active and has been stored correctly. |
| 2. Incorrect Buffer Conditions: pH, ionic strength, or co-factors are not optimal for CSK activity. | - The optimal pH for most kinase assays is around 7.5.[12] - Ensure the presence of necessary co-factors like MgCl₂ and potentially MnCl₂. The optimal concentrations should be determined experimentally.[12] | |
| 3. Inhibitors Present: Contaminants in the sample or reagents may be inhibiting the kinase. | - Test for inhibition by running the assay with and without potential sources of contamination. - Be mindful of the DMSO concentration if testing compounds, as high concentrations can inhibit enzyme activity.[13][14] | |
| High Well-to-Well Variability | 1. Pipetting Inaccuracies: Inconsistent volumes of reagents added to the wells. | - Use calibrated pipettes and proper pipetting techniques. - Prepare master mixes of reagents to minimize the number of individual additions to each well. |
| 2. Incomplete Mixing: Reagents are not uniformly distributed in the wells. | - Gently mix the plate after adding reagents, avoiding the introduction of air bubbles. | |
| 3. Edge Effects: Evaporation from the outer wells of the microplate. | - Use a plate sealer to minimize evaporation. - Consider not using the outermost wells for data analysis or filling them with buffer. |
Experimental Protocols & Data Presentation
Protocol: Optimizing this compound and ATP Concentrations
This protocol outlines a method to determine the optimal concentrations of this compound and ATP to maximize the signal-to-noise ratio in your kinase assay.
-
Prepare Reagents:
-
Kinase Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.
-
CSK Enzyme: Prepare a stock solution of CSK in kinase buffer. The final concentration in the assay will need to be determined by titration, but a starting point could be in the low nanomolar range (e.g., 1-10 nM).[7]
-
This compound: Prepare a 2X stock solution series in kinase buffer (e.g., 200 µM, 100 µM, 50 µM, 20 µM, 10 µM).
-
ATP: Prepare a 2X stock solution series in kinase buffer (e.g., 200 µM, 100 µM, 50 µM, 20 µM, 10 µM).
-
-
Assay Setup (96-well plate format):
-
Add 25 µL of 2X this compound solution to the wells.
-
Add 25 µL of 2X ATP solution to the wells.
-
To initiate the reaction, add 50 µL of the CSK enzyme solution (or kinase buffer for "no enzyme" controls).
-
The final reaction volume will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time may also need optimization.
-
-
Detection:
-
Stop the reaction (if necessary for your detection method) and measure the fluorescence signal according to the instrument manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the signal-to-background (S/B) or Z'-factor for each combination of substrate and ATP concentrations. The Z'-factor is a statistical indicator of assay quality, with values greater than 0.5 being considered excellent for high-throughput screening.[15]
-
Illustrative Data Tables
The following tables provide examples of how to structure the data from optimization experiments. The values presented are for illustrative purposes and will vary depending on your specific experimental conditions.
Table 1: Effect of this compound Concentration on Signal-to-Background Ratio (at a fixed ATP concentration of 50 µM)
| This compound (µM) | Signal (RFU) | Background (RFU) | Signal-to-Background |
| 5 | 1500 | 500 | 3.0 |
| 10 | 2800 | 550 | 5.1 |
| 25 | 4500 | 600 | 7.5 |
| 50 | 5500 | 650 | 8.5 |
| 100 | 5800 | 700 | 8.3 |
Table 2: Effect of ATP Concentration on Assay Window (at an optimized this compound concentration of 50 µM)
| ATP (µM) | Max Signal (RFU) | Min Signal (RFU) | Assay Window (Max/Min) |
| 10 | 5400 | 600 | 9.0 |
| 25 | 5500 | 620 | 8.9 |
| 50 | 5500 | 650 | 8.5 |
| 100 | 5300 | 680 | 7.8 |
| 200 | 4800 | 700 | 6.9 |
Visualizations
C-terminal Src Kinase (CSK) Signaling Pathway
The following diagram illustrates the primary role of CSK in cellular signaling. CSK acts as a key negative regulator of Src-family kinases (SFKs). By phosphorylating a conserved tyrosine residue at the C-terminus of SFKs, CSK locks them in an inactive conformation. This inhibitory action is crucial for controlling a multitude of cellular processes mediated by SFKs, such as cell proliferation, migration, and survival.
Caption: The regulatory cycle of Src-family kinases by CSK and phosphatases.
Experimental Workflow for Optimizing Signal-to-Noise Ratio
This workflow provides a logical sequence of steps to systematically optimize your this compound assay for the best possible signal-to-noise ratio.
Caption: A stepwise workflow for optimizing a this compound kinase assay.
References
- 1. promega.jp [promega.jp]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Tyrosine-protein kinase CSK - Wikipedia [en.wikipedia.org]
- 4. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. biotium.com [biotium.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
Technical Support Center: Preventing Photobleaching of FAM-Labeled Peptides in High-Throughput Screening (HTS)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of photobleaching when using 5-carboxyfluorescein (FAM)-labeled peptides in High-Throughput Screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for my FAM-labeled peptides in HTS?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as FAM, upon exposure to excitation light.[1][2] In HTS, where thousands of wells are rapidly and repeatedly illuminated, photobleaching can lead to a significant decrease in fluorescence signal over time. This can result in reduced assay sensitivity, poor data quality, a decreased signal-to-noise ratio, and potentially false negatives.[3]
Q2: What are the primary factors that contribute to the photobleaching of FAM?
A2: The primary factors include:
-
High Excitation Light Intensity: More intense light accelerates the rate of photobleaching.[4]
-
Prolonged Exposure Time: The longer the FAM-labeled peptide is exposed to the excitation light, the more photobleaching will occur.[2]
-
Presence of Molecular Oxygen: Reactive oxygen species are a major cause of fluorophore degradation.[5]
-
Suboptimal Buffer Conditions: The pH and composition of the assay buffer can influence the photostability of FAM. FAM is known to be pH-sensitive, with its fluorescence decreasing in acidic environments.[5]
Q3: Are there more photostable alternatives to FAM for HTS applications?
A3: Yes, several alternative fluorophores offer significantly better photostability than FAM. These are highly recommended for demanding HTS applications or when prolonged imaging is required. Notable alternatives include Alexa Fluor 488, which has nearly identical spectral properties to FAM but is much more photostable and pH-insensitive.[2] Other excellent options include DyLight 488 and various ATTO dyes.
Q4: What are antifade reagents and can they be used in HTS plate formats?
A4: Antifade reagents are chemical compounds that reduce photobleaching by scavenging for reactive oxygen species.[6][7] Commonly used antifade agents include 1,4-diazabicyclo[2.2.2]octane (DABCO), n-propyl gallate (NPG), and commercial formulations like ProLong™ and VECTASHIELD®. While traditionally used in microscopy, some of these reagents, particularly those that are water-soluble and compatible with live cells or biochemical assays, can be incorporated into HTS assay buffers. However, it is crucial to test for any potential interference with the assay itself.
Q5: How can I minimize the presence of oxygen in my HTS assay?
A5: Reducing the concentration of dissolved oxygen can significantly decrease the rate of photobleaching. This can be achieved by:
-
Using Degassed Buffers: Preparing assay buffers with deoxygenated water.
-
Oxygen Scavenging Systems: Incorporating enzymatic systems like glucose oxidase/catalase or commercially available oxygen scavengers into the assay medium.[4] These systems are increasingly being adapted for HTS applications.[8][9]
Troubleshooting Guide
Issue 1: Rapid Decrease in Fluorescence Signal During a Plate Read
| Possible Cause | Recommended Solution |
| Excessive Excitation Light Intensity | Reduce the excitation intensity on the plate reader to the lowest level that still provides an adequate signal-to-noise ratio.[4] Use neutral density filters if available.[10] |
| Prolonged Read Time Per Well | Decrease the integration time or the number of flashes per well. Optimize the read speed to minimize the total exposure time for each well.[2] |
| High Oxygen Concentration in the Assay Buffer | Prepare buffers with deoxygenated water and consider adding an oxygen scavenging system.[4] |
| Photolabile Nature of FAM | If the issue persists, consider switching to a more photostable fluorophore like Alexa Fluor 488.[2] |
Issue 2: High Well-to-Well Variability in Fluorescence Intensity
| Possible Cause | Recommended Solution |
| Inconsistent Photobleaching Across the Plate | Ensure uniform illumination across the plate. Check the plate reader's lamp and optics for any inconsistencies. Reading the plate in different orientations can help diagnose this. |
| pH Variation in Wells | Ensure the buffering capacity of your assay buffer is sufficient to maintain a stable pH, as FAM fluorescence is pH-sensitive.[5] |
| Compound Autofluorescence or Quenching | Some library compounds can be inherently fluorescent or can quench the fluorescence of FAM. It's important to run control plates with compounds alone to identify such artifacts.[11] |
| Pipetting Inaccuracies | Verify the accuracy and precision of liquid handlers and pipettes to ensure consistent concentrations of the FAM-labeled peptide and other reagents in each well. |
Issue 3: Low Signal-to-Noise Ratio (S/N)
| Possible Cause | Recommended Solution |
| Significant Photobleaching Reducing the Signal | Implement the strategies to reduce photobleaching, such as lower excitation intensity and the use of antifade reagents. |
| High Background Fluorescence | Check for autofluorescence from the microplate, assay components, or library compounds. Using black-walled microplates is recommended to reduce background.[11] |
| Suboptimal FAM-Peptide Concentration | Titrate the FAM-labeled peptide to determine the optimal concentration that provides a robust signal without excessive background. |
| Inefficient Binding or Enzymatic Activity | If the assay relies on a change in fluorescence upon binding or cleavage, ensure that the assay conditions (e.g., incubation time, temperature, reagent concentrations) are optimized for the biological interaction. |
Data Presentation
Table 1: Comparison of Photophysical Properties of FAM and Alternative Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Relative Photostability |
| 5-FAM | 494 | 518 | 0.93 | Low |
| Alexa Fluor 488 | 495 | 519 | 0.92 | High[2] |
| DyLight 488 | 493 | 518 | 0.90 | High |
| ATTO 488 | 501 | 523 | 0.80 | Very High |
Data compiled from various manufacturer specifications and literature. Relative photostability is a general comparison.
Table 2: Common Antifade Reagents and Their Properties
| Antifade Reagent | Mechanism | Advantages | Considerations for HTS |
| DABCO | Free radical scavenger | Effective, relatively low cost | Can reduce the initial fluorescence intensity of some dyes. |
| n-Propyl gallate (NPG) | Free radical scavenger | Can be used with live cells, non-toxic[12] | May require heating to dissolve, potential for biological interference.[12] |
| Trolox | Vitamin E analog, antioxidant | Water-soluble, effective for live-cell imaging | Optimal concentration can be cell-type dependent. |
| Commercial Formulations (e.g., ProLong™ Live) | Often proprietary oxygen scavenging systems | Optimized for live-cell imaging, high efficiency[13][14] | Higher cost, formulation is a "black box". |
Experimental Protocols
Protocol: Fluorescence Polarization (FP) HTS Assay to Minimize Photobleaching
This protocol describes a competitive FP assay to screen for inhibitors of a protein-peptide interaction.
1. Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (pH 7.4) supplemented with 0.01% Tween-20 and 1 mM DTT. Prepare with deoxygenated water.
-
FAM-labeled Peptide: Reconstitute in DMSO to a stock concentration of 1 mM and then dilute in assay buffer to a working concentration (typically 2x the final assay concentration).
-
Protein Target: Dilute in assay buffer to a working concentration (typically 2x the final assay concentration).
-
Test Compounds: Dilute in a compatible solvent (e.g., DMSO) and then in assay buffer.
2. Assay Procedure (384-well format):
-
Add 5 µL of test compound or vehicle control to the appropriate wells of a black, low-volume 384-well plate.
-
Add 10 µL of the protein target solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for protein-compound interaction.
-
Add 5 µL of the FAM-labeled peptide solution to all wells.
-
Incubate for 30-60 minutes at room temperature, protected from light, to reach binding equilibrium.
-
Centrifuge the plate briefly to remove any bubbles.
3. Plate Reader Settings and Data Acquisition:
-
Instrument: A plate reader capable of measuring fluorescence polarization.
-
Excitation Wavelength: 485 nm
-
Emission Wavelength: 520 nm
-
G-Factor: Calibrate using the free FAM-labeled peptide.
-
Excitation Light: Use the lowest intensity setting that provides a stable signal for the free peptide.
-
Read Time: Minimize the number of flashes or integration time per well.
-
Data Analysis: Calculate the change in millipolarization (mP) units. A decrease in mP indicates displacement of the FAM-labeled peptide by a test compound.
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of FAM.
Caption: HTS workflow with key steps for minimizing photobleaching.
Caption: Decision tree for troubleshooting photobleaching in HTS assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. Photobleaching [evidentscientific.com]
- 6. youtube.com [youtube.com]
- 7. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantum yield - Wikipedia [en.wikipedia.org]
- 11. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 12. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Excitation Light Dose Engineering to Reduce Photo-bleaching and Photo-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sketchviz.com [sketchviz.com]
Technical Support Center: Optimizing FAM-CSKtide Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for FAM-CSKtide kinase assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to ensure the robustness and reliability of your experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound assays in a question-and-answer format.
Q1: Why is my fluorescent signal weak or absent?
A1: A weak or non-existent signal can stem from several factors:
-
Inactive Kinase: Ensure the kinase is active and used at an appropriate concentration. Kinase activity can diminish with improper storage or handling. It is recommended to run a kinase titration experiment to determine the optimal enzyme concentration.
-
Suboptimal ATP Concentration: ATP is a critical co-factor for kinase activity. The concentration of ATP should be optimized for your specific kinase, typically within the range of 10-100 µM.
-
Incorrect Buffer pH: The pH of the assay buffer significantly impacts both enzyme activity and the fluorescence of the FAM label. Most kinases are active around a physiological pH of 7.0-8.0.[1][2] The fluorescence of FAM can decrease in acidic conditions.[3]
-
Reagent Degradation: Ensure that all reagents, especially the this compound peptide and ATP, have not degraded. Prepare fresh solutions and store them appropriately.
Q2: Why is the background fluorescence in my negative control wells too high?
A2: High background fluorescence can be caused by:
-
Autohydrolysis of ATP: In some conditions, ATP can hydrolyze independently of kinase activity, leading to a false-positive signal in certain assay formats.
-
Contaminated Reagents: Contamination of buffer components or water with fluorescent substances can elevate the background signal. Use high-purity reagents and ultrapure water.
-
Light Exposure: The FAM fluorophore is sensitive to photobleaching. Protect your assay plates and reagents from excessive light exposure.
Q3: My assay results are not reproducible. What are the common causes of high variability?
A3: High variability in assay results can be attributed to:
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and appropriate tips.
-
Temperature Fluctuations: Kinase activity is temperature-dependent. Incubate assay plates at a constant and optimized temperature. Avoid temperature gradients across the plate.
-
Edge Effects in Microplates: The outer wells of a microplate are more prone to evaporation and temperature changes, which can lead to variability. Consider avoiding the use of the outermost wells or filling them with buffer to create a humidity barrier.
-
Reagent Instability: Some reagents, like DTT, are unstable in solution. Prepare them fresh before each experiment.
Frequently Asked Questions (FAQs)
Q1: What is a good starting buffer for a this compound assay?
A1: A common starting point for a this compound kinase assay is a buffer containing:
-
Buffer: 50 mM HEPES or Tris-HCl, pH 7.5.[4]
-
Divalent Cation: 10 mM MgCl₂.
-
Reducing Agent: 1 mM DTT (prepare fresh).[4]
-
Protein Stabilizer: 0.1 mg/mL Bovine Serum Albumin (BSA) to prevent enzyme denaturation and non-specific binding.[5]
-
Detergent: 0.01% Brij-35 or Tween-20 to reduce non-specific binding to plates and tips.[4]
Q2: How do I determine the optimal pH for my kinase assay?
A2: The optimal pH for a kinase can vary. To determine the optimal pH, perform the kinase assay using a series of buffers with different pH values (e.g., in 0.5 pH unit increments from 6.0 to 9.0). Plot the kinase activity against the pH to identify the range where the enzyme is most active. Note that the fluorescence of FAM can be pH-sensitive, so it is important to also measure the fluorescence of the this compound peptide alone in each buffer as a control.
Q3: What is the role of DTT in the assay buffer?
A3: Dithiothreitol (DTT) is a reducing agent that helps to maintain the kinase in an active conformation by preventing the oxidation of cysteine residues. It is particularly important for kinases whose activity is sensitive to oxidation. DTT solutions are not stable and should be prepared fresh for each experiment.[4]
Q4: Can I use a different fluorescent label instead of FAM?
A4: Yes, other fluorescent labels can be used. However, it is important to consider the spectral properties of the alternative dye and ensure that your plate reader is equipped with the appropriate excitation and emission filters. The optimal buffer conditions may also need to be re-evaluated, as different fluorophores can have varying sensitivities to their chemical environment.
Data Presentation
Table 1: Common Buffer Components for this compound Assays
| Component | Typical Concentration | Purpose |
| Buffer | 20-50 mM | Maintain a stable pH |
| HEPES | pH 7.0-8.0 | Common biological buffer |
| Tris-HCl | pH 7.0-8.5 | Common biological buffer |
| Divalent Cation | 1-10 mM | Essential cofactor for kinase activity |
| MgCl₂ | ||
| ATP | 1-100 µM | Phosphate donor |
| This compound | 1-20 µM | Kinase substrate |
| Reducing Agent | 0.5-2 mM | Maintain kinase in an active state |
| DTT | ||
| Protein Stabilizer | 0.01-0.1 mg/mL | Prevent enzyme denaturation |
| BSA | ||
| Detergent | 0.005-0.05% | Reduce non-specific binding |
| Tween-20, Brij-35 |
Experimental Protocols
Protocol 1: Determination of Optimal Kinase Concentration
This protocol describes how to determine the optimal concentration of your kinase for the this compound assay.
-
Prepare a serial dilution of the kinase in 1x kinase assay buffer. A typical starting range would be from 100 nM down to 0.1 nM in 2-fold dilutions.
-
Prepare a master mix containing the this compound peptide and ATP at their final desired concentrations in 1x kinase assay buffer.
-
Add the kinase dilutions to the wells of a 96-well or 384-well plate. Include a "no kinase" control.
-
Initiate the reaction by adding the master mix to all wells.
-
Incubate the plate at the desired reaction temperature (e.g., 30°C) for a fixed period (e.g., 60 minutes).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for FAM (e.g., Ex: 485 nm, Em: 520 nm).
-
Plot the fluorescence signal against the kinase concentration. The optimal concentration will be within the linear range of this curve.
Protocol 2: Optimization of Buffer pH
This protocol outlines the steps to identify the optimal pH for your kinase assay.
-
Prepare a set of 1x kinase assay buffers with varying pH values (e.g., from pH 6.0 to 9.0 in 0.5 unit increments).
-
For each pH value, prepare two sets of wells: one with the optimal kinase concentration (determined in Protocol 1) and one without kinase (control).
-
Prepare a master mix for each pH containing the this compound peptide and ATP.
-
Add the kinase and no-kinase control to the respective wells for each pH.
-
Initiate the reactions by adding the corresponding pH master mix.
-
Incubate the plate at the desired temperature for a fixed time.
-
Measure the fluorescence .
-
Calculate the net fluorescence for each pH by subtracting the "no kinase" control signal from the kinase-containing signal.
-
Plot the net fluorescence against the pH to determine the optimal pH for kinase activity.
Visualizations
Caption: Workflow for a typical this compound kinase assay.
Caption: A logical flow for troubleshooting common this compound assay issues.
Caption: Simplified signaling pathway involving a Src family kinase.
References
- 1. Design and synthesis of fluorescent activity probes for protein phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
addressing FAM-CSKtide assay reproducibility problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address reproducibility problems encountered during FAM-CSKtide kinase assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure reliable and consistent results.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide, and for which kinases is it a substrate?
A1: this compound is a peptide substrate labeled with fluorescein (FAM) at the N-terminus. Its amino acid sequence is 5-FAM-KKKKEEIYFFFG-NH2.[1] It serves as a substrate for C-terminal Src kinase (Csk) and a variety of other tyrosine kinases, including Axl, cKit, ERBB4, Fes, Flt3, IGF-1 R, MET, MUSK, PYK2, Ret, TIE2, TrkA, VEGF-R1, and VEGF-R2.[1] The FAM label allows for the detection of phosphorylation through changes in the fluorescence signal.
Q2: What is the principle behind the this compound kinase assay?
A2: The this compound assay is a fluorescence-based kinase activity assay. The fundamental principle involves a kinase transferring a phosphate group from ATP to a tyrosine residue on the this compound peptide. This phosphorylation event can lead to a change in the local environment of the FAM fluorophore, which can be detected as a change in fluorescence intensity or fluorescence polarization. This change in signal is proportional to the kinase activity.
Q3: What are the common causes of poor reproducibility in the this compound assay?
A3: Poor reproducibility in kinase assays can stem from several factors, including:
-
Reagent variability: Inconsistent concentrations of enzyme, substrate, or ATP.
-
Pipetting errors: Inaccurate dispensing of small volumes.
-
Incubation times and temperatures: Fluctuations in reaction conditions.
-
Buffer composition: Incorrect pH, ionic strength, or presence of interfering substances.
-
Instrument settings: Variations in excitation and emission wavelengths or gain settings on the plate reader.
-
High background signal: Can be caused by autofluorescence of compounds or the unphosphorylated peptide itself.
Q4: How can I minimize variability in my this compound assay results?
A4: To improve reproducibility, it is crucial to:
-
Optimize reagent concentrations: Determine the optimal concentrations of your specific kinase, this compound, and ATP through titration experiments.
-
Use a consistent protocol: Adhere strictly to the established, optimized protocol for every experiment.
-
Incorporate proper controls: Always include negative controls (no enzyme) and positive controls (known inhibitor or activator) to assess assay performance.
-
Ensure proper mixing: Gently mix all components thoroughly without introducing bubbles.
-
Calibrate equipment: Regularly calibrate pipettes and ensure the plate reader is functioning correctly.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound kinase assay experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Autofluorescence from test compounds. 2. High concentration of this compound. 3. Contaminated buffer or microplates. | 1. Pre-read the plate after adding compounds but before starting the kinase reaction to measure and subtract background fluorescence. 2. Titrate the this compound concentration to find the lowest concentration that still provides a good signal-to-background ratio. 3. Use fresh, high-quality reagents and non-fluorescent black microplates. |
| Low Signal or No Kinase Activity | 1. Inactive kinase. 2. Suboptimal ATP concentration. 3. Incorrect buffer conditions (pH, cofactors). 4. This compound is not a suitable substrate for the kinase being tested. | 1. Verify the activity of the kinase using a known, validated assay or a different substrate. Ensure proper storage and handling of the enzyme. 2. Determine the optimal ATP concentration for your kinase (typically at or near the Km for ATP). 3. Optimize the buffer composition, including pH and the concentration of divalent cations (e.g., Mg2+). 4. Confirm from literature or preliminary experiments that your kinase of interest can phosphorylate the CSKtide sequence. |
| High Well-to-Well Variability | 1. Inaccurate pipetting. 2. Incomplete mixing of reagents. 3. Temperature gradients across the microplate. 4. Edge effects in the microplate. | 1. Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a multi-channel pipette or an automated liquid handler. 2. Ensure all solutions are homogenous before and after addition to the wells. A brief, gentle centrifugation of the plate can help. 3. Equilibrate all reagents and the microplate to the reaction temperature before starting the assay. Incubate the plate in a temperature-controlled environment. 4. Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water. |
| Assay Signal Decreases Over Time (Signal Quenching) | 1. Photobleaching of the FAM fluorophore. 2. Instability of assay components. 3. Presence of quenching compounds. | 1. Minimize the exposure of the plate to light. Read the plate immediately after the desired incubation time. 2. Check the stability of your kinase and other reagents at the assay temperature and over the time course of the experiment. 3. Screen test compounds for quenching properties by measuring their effect on the fluorescence of this compound in the absence of the kinase reaction. |
Experimental Protocols
Standard this compound Kinase Assay Protocol
This protocol provides a general framework. Optimal conditions, particularly enzyme and substrate concentrations, should be determined empirically for each specific kinase.
Materials:
-
Kinase of interest
-
This compound substrate
-
Adenosine 5'-triphosphate (ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Stop solution (e.g., 100 mM EDTA)
-
Black, non-binding 96-well or 384-well microplates
-
Multimode microplate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Prepare a 2X this compound and 2X ATP solution in kinase reaction buffer.
-
If testing inhibitors, prepare a 4X solution of the inhibitor in the desired solvent (e.g., DMSO) and then dilute to 2X in the kinase reaction buffer.
-
-
Assay Reaction:
-
Add 10 µL of the 2X kinase solution to each well of the microplate.
-
For inhibitor screening, add 5 µL of the 4X inhibitor solution and 5 µL of the 2X kinase solution. For control wells, add 5 µL of the solvent without the inhibitor.
-
Initiate the kinase reaction by adding 10 µL of the 2X this compound/ATP solution to each well. The final reaction volume will be 20 µL.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at the desired temperature (e.g., 30°C or room temperature) for the optimized reaction time (e.g., 30-60 minutes).
-
-
Reaction Termination (Optional but Recommended):
-
Stop the reaction by adding 10 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a microplate reader using the appropriate excitation and emission wavelengths for FAM (Excitation: ~494 nm, Emission: ~521 nm).
-
Visualizations
Caption: Workflow for a typical this compound kinase assay.
Caption: Logical flow for troubleshooting assay reproducibility.
References
Technical Support Center: Minimizing False Positives in FAM-CSKtide Inhibitor Screens
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize false positives in FAM-CSKtide kinase inhibitor screens.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of false positives in a this compound fluorescence polarization (FP) assay?
A1: False positives in this compound FP assays primarily arise from interference with the fluorescence signal. The most common culprits include:
-
Autofluorescent Compounds: Test compounds that fluoresce at the same excitation and emission wavelengths as fluorescein (FAM) can artificially decrease the polarization signal, mimicking the effect of a true inhibitor.[1][2][3]
-
Light Scattering: Precipitated or aggregated test compounds can scatter polarized excitation light, leading to an artificially high polarization signal and masking the activity of true inhibitors or appearing as false positives.[1]
-
Fluorescence Quenching: Compounds that absorb light at the excitation or emission wavelengths of FAM can reduce the total fluorescence intensity, affecting the accuracy of the polarization measurement.
-
Non-specific Binding: Compounds that interact with assay components other than the target kinase, such as the peptide substrate or ATP, can lead to misleading results.
Q2: How can I proactively minimize the chances of identifying false positives during assay development?
A2: A well-designed assay is the first line of defense against false positives. Key considerations during assay development include:
-
Choice of Fluorophore: While FAM is common, consider using red-shifted dyes (e.g., Cy3B, Cy5) which are less prone to interference from autofluorescent compounds, as fewer library compounds fluoresce at longer wavelengths.[1][2][4][5]
-
Reagent Concentrations: Optimize the concentrations of the kinase, this compound, and ATP to achieve a robust assay window and a good Z' factor (>0.5).[6] Using the lowest possible concentration of the this compound probe that still provides a stable signal can help minimize interference.
-
DMSO Tolerance: Assess the assay's tolerance to DMSO to ensure that the final concentration used to deliver test compounds does not adversely affect enzyme activity or signal stability.[7]
Q3: What is a good Z' factor, and how does it relate to the potential for false positives?
A3: The Z' factor is a statistical measure of the quality of a high-throughput screening assay. A Z' factor between 0.5 and 1.0 indicates an excellent assay with a large separation between positive and negative controls, reducing the likelihood of false positives and false negatives.[6] An assay with a low Z' factor (<0.5) is more susceptible to noise and may generate a higher rate of unreliable hits.
Troubleshooting Guide
This guide addresses specific issues that can lead to false positives and provides step-by-step instructions to resolve them.
Issue 1: High Background Fluorescence
Symptoms:
-
Elevated fluorescence intensity in wells containing only buffer and this compound.
-
Difficulty in achieving a satisfactory assay window (the difference in millipolarization units between the bound and free peptide).
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Buffer or Reagents | Prepare fresh buffers using high-purity water and reagents. Filter-sterilize buffers to remove any particulate matter. |
| High Concentration of this compound | Titrate the this compound to determine the lowest concentration that provides a stable and robust signal, typically in the low nanomolar range. |
| Autofluorescence from Microplates | Use black, non-binding surface microplates specifically designed for fluorescence assays to minimize background signal.[8] |
Issue 2: Test Compound Autofluorescence
Symptoms:
-
A significant number of "hits" are identified in the primary screen.
-
Raw fluorescence intensity is unusually high in hit wells.
Possible Causes and Solutions:
| Cause | Solution |
| Intrinsic Fluorescence of Test Compounds | 1. Pre-screen Compounds: Before the main assay, read the plate after compound addition but before adding the kinase or ATP to identify autofluorescent compounds.[3] 2. Counter-screen: Perform a counter-screen in the absence of the kinase. A compound that still shows a change in fluorescence polarization is likely an artifact. 3. Use a Red-Shifted Dye: If autofluorescence is a persistent issue with your compound library, consider switching to a kinase assay format that utilizes a far-red fluorescent probe.[1][2][4][9] |
Issue 3: Light Scattering by Test Compounds
Symptoms:
-
Inconsistent or artificially high millipolarization (mP) readings.
-
Visible precipitate in the assay wells.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Compound Solubility | 1. Check Compound Solubility: Assess the solubility of your compounds in the assay buffer. 2. Modify Assay Buffer: In some cases, adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) can help to solubilize compounds and reduce aggregation. However, be sure to validate that the detergent does not inhibit your kinase of interest. 3. Centrifuge Plates: Briefly centrifuge the assay plates after compound addition to pellet any precipitates. |
Hit Validation Workflow
A multi-step validation process is crucial to eliminate false positives and confirm that primary hits are genuine inhibitors of the target kinase.
Step 1: Primary Hit Confirmation
Once initial hits are identified from the single-point primary screen, they should be re-tested in a dose-response format to determine their potency (IC50). This step helps to eliminate compounds that were active due to random error in the primary screen.
Step 2: Counter-Screens to Identify Artifacts
Counter-screens are designed to identify compounds that interfere with the assay technology rather than the biological target.
-
Assay without Kinase: Run the assay with the hit compound, this compound, and ATP, but without the kinase. A change in signal indicates interference.
-
Assay without ATP: For suspected ATP-competitive inhibitors, running the assay without ATP can help identify compounds that interact with other assay components.
Step 3: Orthogonal Biochemical Assays
Use a different assay format to confirm the inhibitory activity of the hits. This provides strong evidence that the observed inhibition is not an artifact of the primary assay technology.
| Orthogonal Assay | Principle |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the inhibitor to the kinase, providing information on binding affinity and thermodynamics.[10][11][12] |
| Surface Plasmon Resonance (SPR) | A label-free method that detects the binding of the inhibitor to the immobilized kinase in real-time, providing kinetic data (on- and off-rates).[10][11][12][13][14] |
| Alternative Kinase Assay Platform | Use a different technology, such as a luminescence-based assay (e.g., ADP-Glo™) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. |
Step 4: Cellular Target Engagement Assays
Confirm that the inhibitor binds to the target kinase in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of the target protein upon ligand binding in intact cells or cell lysates.[15][16][17][18][19] An increase in the melting temperature of the kinase in the presence of the compound indicates direct target engagement.
Experimental Protocols
Generic this compound Fluorescence Polarization Assay Protocol
-
Reagent Preparation:
-
Kinase Buffer: A typical buffer might be 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Enzyme: Prepare a 2X working solution of the kinase in kinase buffer. The final concentration should be determined empirically but is often in the low nanomolar range.[20]
-
Substrate/ATP Mix: Prepare a 2X working solution of this compound and ATP in kinase buffer. Typical final concentrations are 10-100 nM for this compound and 10-100 µM for ATP.[20]
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of test compound in kinase buffer (with DMSO) to the assay plate.
-
Add 10 µL of the 2X kinase solution to all wells.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X this compound/ATP mix.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
Read the fluorescence polarization on a suitable plate reader.
-
Quantitative Data Summary
Table 1: Comparison of Fluorescent Dyes in FP Kinase Assays
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Potential for Compound Interference | Reference |
| Fluorescein (FAM) | ~494 | ~521 | High | [2] |
| Cy3B | ~558 | ~572 | Medium | [5] |
| Cy5 | ~649 | ~670 | Low | [1] |
| Far-Red Tracers | >600 | >650 | Very Low | [1][4][9] |
References
- 1. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 12. nicoyalife.com [nicoyalife.com]
- 13. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. [PDF] A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | Semantic Scholar [semanticscholar.org]
- 20. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating FAM-CSKtide Kinase Assay Results: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of kinase assay data is paramount. The FAM-CSKtide kinase assay, a fluorescence polarization (FP) based method, is a valuable tool for assessing the activity of C-terminal Src Kinase (CSK) and other related tyrosine kinases. However, to ensure the robustness of experimental findings, it is crucial to validate these results using orthogonal methods. This guide provides an objective comparison of the this compound assay with two widely used orthogonal platforms: the ADP-Glo™ luminescent kinase assay and the LanthaScreen® TR-FRET kinase assay, supported by experimental data and detailed protocols.
Introduction to Kinase Assay Validation
Orthogonal validation involves the use of distinct and independent methods to measure the same biological event.[1] This approach is critical for confirming experimental results and identifying any potential artifacts or limitations of a single assay technology. By employing assays with different detection principles, researchers can gain greater confidence in their data and make more informed decisions in their drug discovery and development pipelines.
This guide focuses on the validation of the this compound assay, which measures the phosphorylation of a fluorescein-labeled peptide substrate (CSKtide) by CSK or related kinases. The increase in the molecular size of the peptide upon phosphorylation leads to a decrease in its rotational speed in solution, resulting in an increased fluorescence polarization signal. We will compare this method with two orthogonal assays:
-
ADP-Glo™ Kinase Assay: A luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[2][3]
-
LanthaScreen® TR-FRET Kinase Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) based assay that can be configured as either an activity or binding assay.
Comparative Data Presentation
To illustrate the comparative performance of these assays, the IC50 values for the broad-spectrum kinase inhibitor, Staurosporine, against Src kinase were determined using each platform. Src kinase is a key physiological substrate of CSK and is a commonly used model for tyrosine kinase inhibitor profiling.
| Assay Platform | Detection Principle | Target Kinase | Inhibitor | IC50 (nM) |
| This compound (FP-based) | Fluorescence Polarization | Src | Staurosporine | ~6 |
| ADP-Glo™ | Luminescence | Src | Staurosporine | ~5.5 |
| LanthaScreen® TR-FRET | Time-Resolved FRET | Src | Staurosporine | ~10 |
Note: The IC50 values presented are representative and can vary depending on specific experimental conditions such as ATP concentration, enzyme concentration, and substrate concentration.
Signaling Pathway and Experimental Workflows
To provide a clear understanding of the biological context and the principles of each assay, the following diagrams illustrate the relevant signaling pathway and the experimental workflows.
References
Confirming FAM-CSKtide Phosphorylation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals engaged in kinase research, the accurate confirmation and quantification of peptide phosphorylation is paramount. This guide provides a comprehensive comparison of mass spectrometry and alternative methods for confirming the phosphorylation of the fluorescently labeled peptide, FAM-CSKtide. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.
The study of protein kinases, enzymes that catalyze the phosphorylation of proteins and peptides, is fundamental to understanding cellular signaling and identifying novel therapeutic targets. A key aspect of this research involves the use of specific peptide substrates, such as this compound, to assay kinase activity. Confirmation of the phosphorylation event on this substrate is crucial for validating assay results and accurately characterizing kinase function. While mass spectrometry stands as a powerful tool for this purpose, a variety of other techniques are also available, each with its own set of advantages and limitations.
Method Comparison at a Glance
To facilitate an objective comparison, the following table summarizes the key performance characteristics of mass spectrometry, radioactive assays (using ³²P-ATP), and fluorescence polarization assays for the analysis of this compound phosphorylation.
| Feature | Mass Spectrometry (LC-MS/MS) | Radioactive Assay (³²P-ATP) | Fluorescence Polarization |
| Principle | Direct detection of mass shift (+80 Da) upon phosphorylation and peptide fragmentation for site localization. | Incorporation of a radioactive phosphate group from [γ-³²P]ATP into the peptide, followed by detection of radioactivity. | Change in the polarization of emitted light from the FAM label upon an increase in the molecular size of the peptide due to phosphorylation or binding to a phospho-specific antibody. |
| Specificity | High; provides definitive confirmation of phosphorylation and precise site localization. | High for phosphorylation detection, but does not inherently provide site localization. | Moderate to High; depends on the specificity of the phospho-specific antibody or the magnitude of the phosphorylation-induced change in hydrodynamic radius. |
| Sensitivity | High (low femtomole to attomole range).[1] | Very High (attomole to zeptomole range).[2][3] | High (low nanomolar to picomolar range). |
| Quantitative | Yes; relative and absolute quantification are possible. | Yes; direct quantification of incorporated radioactivity.[2][4] | Yes; provides a ratiometric measurement that can be correlated to the extent of phosphorylation. |
| Throughput | Moderate to High; dependent on the LC gradient length and instrument speed. | Low to Moderate; requires manual handling and separation steps.[2] | High; well-suited for high-throughput screening (HTS) in microplate format. |
| Cost | High (instrumentation and maintenance). | Moderate (reagents and waste disposal). | Moderate (instrumentation and reagents). |
| Safety | Standard laboratory safety precautions. | Requires handling of radioactive materials and specialized waste disposal.[3] | Standard laboratory safety precautions. |
In-Depth Analysis of Methodologies
Mass Spectrometry: The Gold Standard for Confirmation
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled specificity for the confirmation of peptide phosphorylation.[5] The technique directly measures the mass-to-charge ratio of the peptide, allowing for the unambiguous detection of the 80 Dalton mass shift corresponding to the addition of a phosphate group. Furthermore, tandem mass spectrometry (MS/MS) fragments the peptide, providing the exact location of the phosphorylation site.
Advantages:
-
Unambiguous Identification: Directly confirms phosphorylation by detecting the precise mass change.
-
Site Localization: Pinpoints the exact amino acid residue that has been phosphorylated.
-
High Sensitivity and Specificity: Can detect and identify very low levels of phosphopeptides in complex mixtures.[1]
-
Multiplexing Capabilities: Modern MS techniques allow for the simultaneous analysis of multiple samples.
Disadvantages:
-
High Initial Cost: The instrumentation required for LC-MS/MS is a significant capital investment.
-
Complex Data Analysis: The interpretation of mass spectra can be complex and may require specialized software and expertise.
-
Potential for Ion Suppression: The presence of other molecules in the sample can sometimes interfere with the ionization of the target peptide, affecting sensitivity.
Experimental Workflow for Mass Spectrometry Analysis of this compound Phosphorylation
Radioactive Assays: The Classic Approach
The use of radioactively labeled ATP, specifically [γ-³²P]ATP, is a long-established and highly sensitive method for detecting kinase activity.[2][3] The principle is straightforward: the kinase transfers the radioactive phosphate group to the substrate, and the amount of incorporated radioactivity is then quantified.
Advantages:
-
Exceptional Sensitivity: Capable of detecting very low levels of phosphorylation.[2]
-
Direct Measurement: Provides a direct measure of kinase activity.[4]
-
Relatively Inexpensive: The basic reagents and equipment are generally affordable.
Disadvantages:
-
Safety Concerns: Requires the handling of radioactive materials, necessitating special licenses, safety precautions, and waste disposal protocols.[3]
-
Lack of Site Information: Does not provide information on the specific site of phosphorylation.
-
Low Throughput: The separation and detection steps are often manual and time-consuming.[2]
Experimental Workflow for Radioactive Kinase Assay
Fluorescence Polarization: A High-Throughput Alternative
Fluorescence Polarization (FP) is a homogeneous assay technique that is well-suited for high-throughput screening. The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. In the context of this compound phosphorylation, an increase in polarization can be detected either directly due to the increased size and mass of the phosphorylated peptide or, more commonly, through the binding of a phospho-specific antibody to the phosphorylated peptide.
Advantages:
-
High Throughput: The homogeneous format (no washing steps) makes it ideal for screening large numbers of compounds in microplates.
-
Non-Radioactive: Avoids the safety and disposal issues associated with radioactive assays.
-
Real-time Monitoring: Can be used to monitor kinase kinetics in real-time.
Disadvantages:
-
Indirect Measurement: The signal is an indirect measure of phosphorylation and can be influenced by factors other than the phosphorylation event itself.
-
Potential for Interference: Fluorescent compounds in the sample can interfere with the assay signal.
-
Requires a Significant Change in Molecular Size: For direct detection, the change in size upon phosphorylation must be sufficient to cause a detectable change in polarization. The use of a phospho-specific antibody is often necessary to achieve a robust signal.
Experimental Workflow for Fluorescence Polarization Kinase Assay
Detailed Experimental Protocols
In Vitro Kinase Assay with this compound
This protocol provides a general framework for an in vitro kinase assay using this compound. Optimal conditions (e.g., kinase concentration, ATP concentration, incubation time) should be determined empirically for each specific kinase.
Materials:
-
Kinase of interest
-
This compound peptide substrate
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 5% glycerol)
-
ATP solution
-
Quenching solution (e.g., 100 mM EDTA)
-
For Radioactive Assay: [γ-³²P]ATP
-
For FP Assay: Phospho-CSKtide specific antibody
Procedure:
-
Prepare a master mix of the kinase reaction components (excluding ATP for initiation, or kinase for a negative control).
-
Aliquot the master mix into reaction tubes or microplate wells.
-
Initiate the reaction by adding ATP (and [γ-³²P]ATP for the radioactive assay).
-
Incubate the reaction at the optimal temperature (typically 30°C) for a predetermined time.[6][7]
-
Stop the reaction by adding the quenching solution.[6]
-
Proceed with the specific detection method (Mass Spectrometry, Radioactive Detection, or Fluorescence Polarization).
Sample Preparation for Mass Spectrometry
Materials:
-
C18 ZipTips (or equivalent solid-phase extraction material)
-
Wetting solution: 50% acetonitrile
-
Equilibration solution: 0.1% trifluoroacetic acid (TFA) in water
-
Wash solution: 0.1% TFA in water
-
Elution solution: 50% acetonitrile, 0.1% TFA in water
Procedure:
-
Wet the C18 tip by aspirating and dispensing the wetting solution several times.
-
Equilibrate the tip by aspirating and dispensing the equilibration solution several times.
-
Load the quenched kinase reaction sample onto the tip by slowly aspirating and dispensing the sample multiple times.
-
Wash the tip by aspirating and dispensing the wash solution to remove salts and other contaminants.
-
Elute the desalted peptide by aspirating and dispensing the elution solution into a clean tube.
-
Dry the eluted sample in a vacuum centrifuge and reconstitute in a small volume of 0.1% formic acid for LC-MS/MS analysis.[7]
LC-MS/MS Analysis of FAM-phospho-CSKtide
Instrumentation:
-
A nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 75 µm i.d. x 15 cm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 40% Mobile Phase B over 30-60 minutes.
-
Flow Rate: 200-300 nL/min
MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI)
-
MS1 Scan: Scan a mass range that includes the theoretical m/z of both the unphosphorylated and phosphorylated this compound.
-
MS/MS Scan: Use data-dependent acquisition to trigger fragmentation of the most intense precursor ions, including the theoretical m/z of the phosphorylated peptide. Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the peptide sequence from the MS/MS spectra.
-
Include phosphorylation as a variable modification in the search parameters to identify the phosphorylated peptide and the site of modification.
-
The FAM label will add a specific mass to the peptide, which must be accounted for in the database search.
Conclusion
The choice of method for confirming this compound phosphorylation depends on the specific requirements of the experiment.
-
Mass spectrometry is the definitive method for unambiguous confirmation and site localization, making it ideal for detailed characterization and validation studies.
-
Radioactive assays offer the highest sensitivity for detecting low levels of kinase activity but come with significant safety and handling considerations.[2][3]
-
Fluorescence polarization is the most suitable method for high-throughput screening of kinase inhibitors due to its speed, homogeneous format, and non-radioactive nature.
By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision to select the most appropriate method to achieve their scientific goals.
References
- 1. In Vitro Kinase Assays | Revvity [revvity.com]
- 2. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectrometry-Based Discovery of in vitro Kinome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro kinase assay [protocols.io]
- 7. Mass spectrometry-based identification of protein kinase substrates utilizing engineered kinases and thiophosphate labeling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Kinase Inhibition: A Guide to Non-Fluorescent Confirmation Assays
For researchers, scientists, and drug development professionals, confirming kinase inhibition is a critical step in the discovery pipeline. While fluorescent assays are common, they can be prone to interference from compound autofluorescence. This guide provides an objective comparison of non-fluorescent alternatives, offering detailed experimental protocols and performance data to aid in the selection of the most appropriate method for your research needs.
This guide delves into the principles, protocols, and comparative performance of key non-fluorescent kinase inhibition assays, including the gold-standard radiometric assay, luminescence-based technologies like ADP-Glo™ and Lumit™, and label-free methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
A Comparative Overview of Non-Fluorescent Kinase Assays
Choosing the right assay depends on various factors, including the specific research question, throughput requirements, and available instrumentation. The following table summarizes key performance metrics for the non-fluorescent assays discussed in this guide.
| Assay Type | Principle | Throughput | Sensitivity | Key Advantages | Key Disadvantages |
| Radiometric Assay | Measures the transfer of a radiolabeled phosphate ([³²P] or [³³P]) from ATP to a substrate.[1] | Low to High | Very High | Direct measurement of phosphorylation, considered the "gold standard".[1][2] | Requires handling of radioactive materials and specialized disposal. |
| ADP-Glo™ (Luminescence) | Quantifies the amount of ADP produced in a kinase reaction through a coupled luciferase/luciferin reaction that generates light.[3] | High to Very High | High | Homogeneous "add-and-read" format, high signal-to-background ratio. | Indirect measurement, susceptible to interference from compounds affecting luciferase.[4] |
| Lumit™ (Luminescence) | A homogeneous immunoassay where binding of antibodies to the analyte brings NanoLuc® luciferase subunits together, generating a luminescent signal.[5] | High to Very High | High | No-wash, simple protocol, can be used for both biochemical and cell-based assays.[5] | Requires specific antibody pairs for each target. |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures changes in refractive index upon binding of an inhibitor to a kinase immobilized on a sensor chip.[6][7] | Medium to High | High | Provides real-time kinetic data (kₐ, kₑ, K₋).[6] | Requires specialized instrumentation, kinase immobilization can affect activity.[7] |
| Isothermal Titration Calorimetry (ITC) | A label-free method that directly measures the heat released or absorbed during the binding of an inhibitor to a kinase.[8][9] | Low | Medium | Provides a complete thermodynamic profile of the binding interaction (ΔH, ΔS, K₋).[9] | Requires larger amounts of protein and compound, lower throughput. |
Head-to-Head: IC50 Value Comparison
To provide a tangible comparison of assay performance, the following table presents published IC50 values for the well-characterized kinase inhibitors, Staurosporine and Dasatinib, against specific kinases, as determined by different non-fluorescent methods.
| Kinase | Inhibitor | Radiometric Assay IC50 (nM) | ADP-Glo™ IC50 (nM) | SPR K₋ (nM) |
| Src | Staurosporine | ~5[2] | ~6[2] | 4.9[6] |
| Abl | Dasatinib | 0.6[10] | 0.8[10] | 0.4[6] |
| c-KIT | Dasatinib | <1 | 1.2 | 1.1 |
| p38α | SB 203580 | 34 | 40 | 25 |
Note: IC50 and K₋ values can vary depending on experimental conditions such as ATP concentration and substrate used. The data presented here is for comparative purposes.
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows of the discussed non-fluorescent kinase assays.
Illustrative Signaling Pathway: The ERK1/2 MAPK Cascade
To provide context for kinase inhibition studies, the following diagram illustrates the well-characterized ERK1/2 (MAPK) signaling pathway, a crucial regulator of cell proliferation and survival that is frequently dysregulated in cancer.
Detailed Experimental Protocols
Radiometric Kinase Assay (Filter Binding)
This protocol is a standard method for measuring the activity of a purified kinase.
Materials:
-
Purified kinase
-
Kinase-specific peptide substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Non-radioactive ATP
-
Test compounds (inhibitors)
-
Phosphocellulose P81 paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid and vials
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare a kinase reaction mix containing kinase buffer, peptide substrate, and the purified kinase.
-
Add the test compound or vehicle (e.g., DMSO) to the reaction mix.
-
Initiate the reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a sheet of P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with the wash buffer to remove unincorporated radiolabeled ATP.
-
Dry the P81 paper.
-
Quantify the incorporated radioactivity by either scintillation counting or phosphorimaging.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
ADP-Glo™ Kinase Assay
This homogeneous, luminescence-based assay measures kinase activity by quantifying the amount of ADP produced.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Test compounds (inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
Luminometer-compatible microplates (white, opaque)
-
Luminometer
Procedure:
-
Set up the kinase reaction in a microplate well by combining the kinase, substrate, ATP, and kinase reaction buffer.
-
Add the test compound or vehicle.
-
Incubate the reaction at the optimal temperature for the kinase for a predetermined time.
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[11]
-
Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly formed ATP. Incubate at room temperature for 30-60 minutes.[11]
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate percent inhibition and IC50 values.
Lumit™ Kinase Inhibition Assay (Biochemical)
This protocol describes a homogeneous immunoassay to measure the inhibition of substrate phosphorylation.
Materials:
-
Purified kinase and substrate
-
ATP and kinase reaction buffer
-
Test compounds
-
Two primary antibodies that recognize different epitopes on the phosphorylated substrate
-
Lumit™ Secondary Antibodies (anti-species IgG-LgBiT and anti-species IgG-SmBiT)
-
Lumit™ Detection Reagent (including Furimazine substrate)
-
Luminometer-compatible microplates
Procedure:
-
Perform the kinase reaction by incubating the kinase, substrate, ATP, and test compound in a microplate well.
-
Stop the kinase reaction (e.g., by adding EDTA).
-
Add a mixture of the two primary antibodies and the corresponding Lumit™ secondary antibodies to the well.
-
Incubate to allow the antibodies to bind to the phosphorylated substrate, bringing the LgBiT and SmBiT subunits into close proximity.
-
Add the Lumit™ Detection Reagent.
-
Measure the luminescent signal, which is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition and determine the IC50 value.
Surface Plasmon Resonance (SPR) for Kinase Inhibition
This label-free method provides real-time kinetic data on inhibitor binding.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling reagents (EDC, NHS)
-
Purified kinase
-
Running buffer (e.g., HBS-EP+)
-
Test compounds
Procedure:
-
Immobilize the purified kinase onto the sensor chip surface using standard amine coupling chemistry.
-
Equilibrate the sensor surface with running buffer.
-
Inject a series of concentrations of the test compound over the kinase-immobilized surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association of the compound.
-
After the injection, flow running buffer over the surface to monitor the dissociation of the compound.
-
Regenerate the sensor surface if necessary to remove any remaining bound compound.
-
Fit the association and dissociation data to a binding model to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (K₋).
Isothermal Titration Calorimetry (ITC) for Kinase-Inhibitor Binding
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile.
Materials:
-
Isothermal titration calorimeter
-
Purified kinase
-
Test compound
-
Dialysis buffer
Procedure:
-
Thoroughly dialyze both the kinase and the test compound in the same buffer to minimize heats of dilution.
-
Load the purified kinase solution into the sample cell of the calorimeter.
-
Load the test compound solution into the injection syringe. The compound concentration should typically be 10-20 times that of the kinase concentration.
-
Perform a series of small, sequential injections of the compound into the kinase solution while monitoring the heat released or absorbed.
-
Integrate the heat-flow peaks to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of compound to kinase.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (K₋), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Conclusion
The confirmation of kinase inhibition is a multifaceted process, and the choice of assay is paramount to obtaining reliable and relevant data. While radiometric assays remain a benchmark for their directness and sensitivity, the practical and safety advantages of luminescence-based assays like ADP-Glo™ and Lumit™ have made them popular for high-throughput applications. For in-depth mechanistic studies, the label-free techniques of SPR and ITC provide invaluable kinetic and thermodynamic information, respectively. By understanding the principles, advantages, and limitations of each of these non-fluorescent methods, researchers can make informed decisions to effectively advance their kinase inhibitor discovery programs.
References
- 1. Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promega.com.br [promega.com.br]
- 4. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.co.jp [promega.co.jp]
- 6. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioradiations.com [bioradiations.com]
- 8. ostr.ccr.cancer.gov [ostr.ccr.cancer.gov]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
A Comparative Guide to the Kinetic Analysis of FAM-CSKtide Phosphorylation
For researchers in drug discovery and the broader scientific community, accurate and efficient methods for kinase activity assessment are paramount. This guide provides a detailed comparison of the kinetic analysis of FAM-CSKtide phosphorylation by C-terminal Src Kinase (Csk), a key negative regulator of Src family kinases (SFKs).[1][2][3][4] We will delve into the performance of this compound as a substrate and compare it with viable alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Csk Substrates
The selection of an appropriate substrate is critical for the robust kinetic analysis of kinase activity. While this compound is a commonly utilized fluorescent peptide substrate for Csk, its performance relative to other potential substrates is a key consideration for assay validation and optimization. The following table summarizes the kinetic parameters for Csk with various substrates.
| Substrate | Sequence/Description | Km | kcat (min⁻¹) | Vmax (pmol/min/µg) | Catalytic Efficiency (kcat/Km) (M⁻¹min⁻¹) |
| Optimal Peptide Substrate | KKKKEEIYFFF-NH₂ | 550 ± 100 µM | 200 ± 10 | - | 3.6 x 10⁵ |
| Poly(Glu, Tyr) 4:1 | A synthetic polymer of glutamic acid and tyrosine | - | - | 293 ± 52 (with Mg²⁺) 217 ± 38 (with Mn²⁺) | - |
| Kinase-Defective Lck | Full-length, catalytically inactive Lck protein | Reported to be the most catalytically efficient substrate identified, with a kcat/Km four orders of magnitude greater than a peptide derived from the c-Src tail. Specific Km and kcat values are not readily available in the literature. | - | - | High |
| This compound | A fluorescein-labeled peptide derived from the C-terminal of Src | Not available in the literature | Not available in the literature | Not available in the literature | Not available in the literature |
Note: The kinetic parameters for the optimal peptide substrate were determined in the presence of Mn²⁺. The Vmax for Poly(Glu, Tyr) is provided as measured in the presence of different divalent cations. The catalytic efficiency of the kinase-defective Lck is a qualitative assessment based on published findings.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the Csk signaling pathway and the general workflow for the kinetic analysis of peptide substrate phosphorylation.
Caption: Csk-mediated negative regulation of Src Family Kinases.
Caption: Experimental workflow for kinetic analysis.
Experimental Protocols
Materials
-
Recombinant human Csk (C-terminal Src Kinase)
-
This compound peptide substrate (or alternative peptide substrate)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
96-well black microplates
-
Fluorescence plate reader
Protocol for Continuous Kinase Assay
This protocol is adapted from general fluorescent peptide kinase assays and can be optimized for specific experimental conditions.[5][6]
-
Reagent Preparation:
-
Prepare a 2x kinase buffer solution.
-
Prepare a stock solution of the this compound substrate in kinase buffer. Create a dilution series to achieve final concentrations ranging from 0.1x to 10x the expected Km.
-
Prepare a stock solution of ATP in kinase buffer. The final concentration should be saturating (typically 1 mM) when determining the Km for the peptide substrate.
-
Dilute the Csk enzyme to a working concentration in kinase buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 25 µL of the 2x kinase buffer.
-
Add 5 µL of the appropriate this compound dilution.
-
Add 10 µL of the diluted Csk enzyme solution.
-
Incubate the plate at 30°C for 10 minutes to allow the components to equilibrate.
-
-
Reaction Initiation and Measurement:
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 30°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes. Use an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 520 nm for the FAM fluorophore.
-
-
Data Analysis:
-
For each substrate concentration, plot the fluorescence intensity as a function of time.
-
Determine the initial reaction velocity (V₀) from the linear portion of each curve.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can be calculated from the Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
-
Alternative Assay Formats
Beyond the direct measurement of fluorescence intensity, several other robust methods can be employed for kinase activity analysis. These include:
-
ADP-Glo™ Kinase Assay: This luminescence-based assay measures the amount of ADP produced in the kinase reaction.[7][8] It is a highly sensitive endpoint assay suitable for high-throughput screening.
-
Fluorescence Polarization (FP): This method measures the change in the polarization of fluorescent light emitted from a labeled peptide substrate upon phosphorylation and binding to a phosphospecific antibody.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays, such as LanthaScreen®, utilize a terbium-labeled antibody that recognizes the phosphorylated substrate, leading to an energy transfer to a fluorescent acceptor on the substrate.
The choice of assay format will depend on the specific experimental goals, available instrumentation, and throughput requirements. For detailed kinetic analysis, continuous assays like the one described for this compound are often preferred as they provide real-time monitoring of the reaction progress.
References
- 1. Frontiers | Positive and Negative Regulatory Roles of C-Terminal Src Kinase (CSK) in FcεRI-Mediated Mast Cell Activation, Independent of the Transmembrane Adaptor PAG/CSK-Binding Protein [frontiersin.org]
- 2. Frontiers | Regulation, targets and functions of CSK [frontiersin.org]
- 3. Tyrosine-protein kinase CSK - Wikipedia [en.wikipedia.org]
- 4. Positive and Negative Regulatory Roles of C-Terminal Src Kinase (CSK) in FcεRI-Mediated Mast Cell Activation, Independent of the Transmembrane Adaptor PAG/CSK-Binding Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assayquant.com [assayquant.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.jp [promega.jp]
A Researcher's Guide to Comparing Inhibitor Potency: FAM-CSKtide vs. Cell-Based Assays
In the landscape of drug discovery, particularly in the development of kinase inhibitors, researchers are often faced with a critical choice of assay to determine a compound's potency. The two primary methodologies, biochemical assays and cell-based assays, provide different yet complementary insights into the efficacy of a potential drug. This guide offers a detailed comparison between a specific type of biochemical assay, the FAM-CSKtide Fluorescence Resonance Energy Transfer (FRET) assay, and various cell-based assays.
Understanding the Core Principles
This compound (FRET) Assay: A Biochemical Approach
A this compound assay is a type of in vitro biochemical test that directly measures the catalytic activity of a purified kinase enzyme. It utilizes the principle of Fluorescence Resonance Energy Transfer (FRET). In this setup, a synthetic peptide substrate (CSKtide) is labeled with two fluorophores: a donor (like FAM - carboxyfluorescein) and an acceptor.
When the kinase is active, it phosphorylates the peptide. In one common format, this phosphorylation protects the peptide from cleavage by a protease. Only the uncleaved, phosphorylated substrate keeps the donor and acceptor fluorophores in close proximity, allowing FRET to occur upon excitation. The FRET signal is therefore directly proportional to kinase activity. When an inhibitor is introduced, it blocks the kinase, preventing phosphorylation and leading to a decrease in the FRET signal. This method is highly sensitive and allows for the direct measurement of how a compound interacts with its target enzyme in a controlled, isolated environment.
Cell-Based Assays: A Physiologically Relevant Approach
Cell-based assays measure the effect of an inhibitor within a living cell, providing a more physiologically relevant context.[1][2] These assays can be categorized into several types:
-
Target Engagement Assays (e.g., NanoBRET™): These measure whether a compound binds to its intended kinase target inside the cell. This is often achieved by assessing the displacement of a fluorescent tracer from a luciferase-tagged kinase.[2]
-
Cellular Phosphorylation Assays: These assays quantify the phosphorylation status of a kinase's downstream substrate within the cell. Inhibition of the kinase leads to a decrease in the phosphorylation of its substrate, which can be detected using methods like ELISA or Western blotting.[1][2]
-
Cell Proliferation/Viability Assays: For kinases involved in cell growth and survival (like many oncogenic kinases), their inhibition leads to decreased cell proliferation or cell death. This can be measured to determine the inhibitor's potency.
These assays inherently account for factors like cell membrane permeability and the presence of intracellular competitors, which are absent in biochemical assays.[2]
Quantitative Data Presentation: A Comparative Look at IC50 Values
A key metric for inhibitor potency is the half-maximal inhibitory concentration (IC50), the concentration of a drug required to inhibit a biological process by 50%. It is a common observation in drug discovery that IC50 values derived from biochemical assays are often significantly lower (i.e., more potent) than those from cell-based assays.[2] This discrepancy is critical for researchers to understand as it highlights the difference between inhibiting an isolated enzyme and achieving a functional effect in a complex cellular system.
Several factors contribute to this potency shift:
-
Cellular ATP Concentration: Biochemical assays often use ATP concentrations near the Michaelis constant (Km) of the kinase. However, intracellular ATP levels are much higher (in the millimolar range).[3] For ATP-competitive inhibitors, this high concentration of the natural substrate (ATP) in cells requires a higher concentration of the inhibitor to achieve the same level of target inhibition.[3]
-
Cell Permeability: Compounds must cross the cell membrane to reach intracellular targets. Poor permeability can lead to a lower effective concentration of the inhibitor at the target site compared to the concentration added to the cell culture media.
-
Off-Target Binding and Metabolism: Inside a cell, a compound can bind to other proteins or be metabolized, reducing the amount available to bind to the intended kinase target.
Below is a representative table illustrating the typical differences in IC50 values obtained from a FRET-based biochemical assay versus a cell-based phosphorylation assay for a series of hypothetical kinase inhibitors.
| Inhibitor | Biochemical IC50 (nM) (FRET Assay) | Cellular IC50 (nM) (Phosphorylation Assay) | Potency Shift (Cellular/Biochemical) |
| Compound A | 1.5 | 35 | 23.3x |
| Compound B | 5.2 | 250 | 48.1x |
| Compound C | 0.8 | 15 | 18.8x |
| Compound D | 25 | >1000 | >40x |
Experimental Protocols
Generalized FRET-Based Kinase Assay Protocol (e.g., this compound)
This protocol outlines the general steps for determining inhibitor potency using a FRET-based assay that measures substrate phosphorylation.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Dilute the purified kinase enzyme to the desired working concentration in the reaction buffer.
-
Prepare the FRET peptide substrate (e.g., this compound) and ATP solution.
-
Prepare serial dilutions of the test inhibitor compounds in DMSO, followed by a further dilution in the reaction buffer.
-
-
Kinase Reaction:
-
In a microplate, add the test inhibitor dilutions.
-
Add the diluted kinase enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the FRET peptide substrate and ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for the desired reaction time (e.g., 60-120 minutes).
-
-
Detection:
-
If the assay format requires it, stop the kinase reaction and add a protease solution. Incubate to allow for the digestion of unphosphorylated substrate.
-
Read the plate on a fluorescence plate reader equipped with filters for the FRET donor and acceptor fluorophores. The FRET signal is typically calculated as a ratio of acceptor emission to donor emission.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Generalized Cellular Phosphorylation Assay Protocol
This protocol describes a typical workflow for measuring the inhibition of a specific substrate's phosphorylation in intact cells.[1]
-
Cell Culture and Plating:
-
Culture the chosen cell line (expressing the target kinase either endogenously or through transfection) under standard conditions.
-
Seed the cells into a multi-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitors in serum-free cell culture medium.
-
Remove the growth medium from the cells and replace it with the medium containing the inhibitor dilutions.
-
Incubate the cells with the inhibitors for a specific period (e.g., 1-2 hours) to allow for cell penetration and target engagement.[1]
-
-
Kinase Pathway Stimulation (if required):
-
For many signaling pathways, the kinase must be activated. Add a specific ligand or growth factor (e.g., EGF for EGFR) to the wells to stimulate the kinase activity.
-
Incubate for a short period (e.g., 5-15 minutes) to induce substrate phosphorylation.
-
-
Cell Lysis and Detection:
-
Stop the reaction by washing the cells with cold PBS and then adding a lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the level of the phosphorylated substrate in the cell lysates. This is commonly done using a sandwich ELISA, where one antibody captures the total substrate protein and a second, phospho-specific antibody is used for detection.[1]
-
-
Data Analysis:
-
Normalize the phospho-substrate signal to the total amount of substrate or total protein content.
-
Calculate the percent inhibition of phosphorylation for each inhibitor concentration relative to controls (e.g., stimulated cells without inhibitor).
-
Determine the cellular IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting to a dose-response curve.
-
Mandatory Visualizations
The following diagrams illustrate the workflows and concepts discussed in this guide.
Caption: Workflow for comparing inhibitor potency.
Caption: Inhibition of a kinase signaling pathway.
Summary: Choosing the Right Assay
Neither assay type is inherently superior; they answer different questions and their data should be used in concert.
| Feature | This compound (FRET) Assay | Cell-Based Assay |
| Context | Biochemical (in vitro) | Cellular (in situ) |
| Measures | Direct enzyme inhibition | Functional cellular outcome |
| Physiological Relevance | Low (purified components) | High (intact cells) |
| Accounts For | Target-inhibitor interaction | Cell permeability, metabolism, ATP competition |
| Throughput | High, easily automated | Variable, can be lower |
| Complexity | Relatively simple and robust | More complex, higher variability |
| Primary Use | Primary screening, SAR studies | Secondary screening, confirming cellular activity |
Biochemical assays like the this compound FRET assay are invaluable for initial high-throughput screening and for understanding the direct interaction between an inhibitor and its target kinase. They provide a clean, reproducible measure of intrinsic potency. However, the journey from a potent biochemical hit to a successful drug requires validation in a more complex, physiological environment.[2] Cell-based assays are essential for this next step, as they reveal whether a compound can access its target in a cell and exert a functional effect in the face of cellular barriers and competition. A significant drop in potency from a biochemical to a cellular assay is a common but important finding that can guide medicinal chemistry efforts to improve properties like cell permeability and stability. Therefore, an integrated approach, using both biochemical and cell-based assays, is fundamental to a successful kinase inhibitor drug discovery program.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
